2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25-,29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAMWHWZWCXMKB-RDWHIKKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine: A Multi-modal Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: The introduction of a methyl group at the 2'-position of nucleoside analogues represents a cornerstone of modern antiviral drug discovery, notably in the development of inhibitors for viral RNA-dependent RNA polymerases. 2'-C-Methylcytidine, for instance, is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The synthesis of these potent therapeutic agents involves intricate multi-step processes, often requiring the use of protecting groups to ensure regioselectivity. The benzoyl group is frequently employed for this purpose, protecting the reactive hydroxyl and exocyclic amino functionalities during synthesis. This guide provides a comprehensive, in-depth framework for the definitive structure elucidation of a key protected intermediate, 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, using a synergistic combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques. We will delve into the causality behind each analytical choice, demonstrating how a logical, multi-pronged strategy provides unambiguous confirmation of the target molecular structure.
The Strategic Imperative: Why Structure Proof is Non-Negotiable
In drug development, absolute certainty of a molecule's structure is paramount. For a modified nucleoside like this compound, the precise placement of the 2'-C-methyl group and the benzoyl protecting groups dictates its stereochemistry and subsequent reactivity in deprotection and downstream synthetic steps. An error in structural assignment, such as the misidentification of a constitutional isomer, could lead to the synthesis of an inactive or toxic final compound, wasting significant resources and time.
The elucidation process is a self-validating system. Each analytical technique provides a unique piece of the structural puzzle, and the final confirmation is only achieved when all data points converge to support a single, unambiguous structure. This guide outlines the logical workflow for achieving this certainty.
A Technical Guide to the Function and Application of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine in Antiviral Synthesis
Executive Summary
2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine is a fully protected nucleoside derivative that serves as a critical synthetic intermediate in the development of potent antiviral therapeutics.[] Its primary function is not as a biologically active agent itself, but as a stable, manipulable precursor to 2'-C-methylcytidine, a powerful inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[2][3] The three benzoyl groups mask the reactive hydroxyl moieties of the ribose sugar, enabling precise chemical modifications—most notably the introduction of the 2'-C-methyl group—that are essential for the final drug's antiviral activity. This guide elucidates the strategic role of this compound, detailing the rationale for its chemical design, its place in the synthetic workflow, and the mechanism of action of its ultimate active derivative.
The Strategic Imperative for Chemical Protection in Nucleoside Synthesis
In the intricate field of medicinal chemistry, particularly in the synthesis of nucleoside analogs, controlling reactivity is paramount. A nucleoside molecule presents multiple reactive sites: the hydroxyl groups at the 2', 3', and 5' positions of the sugar ring, and the exocyclic amine on the nucleobase.[] To achieve selective modification at a single position, all other reactive sites must be temporarily rendered inert. This is accomplished through the use of "protecting groups."[5]
The function of a protecting group is to act as a temporary shield for a reactive functional group, preventing it from participating in a chemical reaction.[] An ideal protecting group must be:
-
Easy to install: It should react efficiently and selectively with the target functional group.
-
Stable: It must withstand the conditions of subsequent reaction steps without being prematurely cleaved.
-
Easy to remove: It must be cleanly and efficiently removable under conditions that do not damage the newly synthesized molecule.[6]
Failure to properly protect a nucleoside during synthesis would lead to a mixture of non-specific side products, drastically reducing the yield and purity of the desired compound and rendering the process unviable for drug development.
Profile of a Key Intermediate: this compound
This compound is the cornerstone intermediate in the synthesis of 2'-C-methylcytidine. Its structure consists of a cytidine core with two key modifications: the crucial 2'-C-methyl group and the three benzoyl protecting groups on the sugar's hydroxyls.[][7]
| Property | Data |
| Chemical Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
| Molecular Formula | C₃₁H₂₇N₃O₈ |
| Molecular Weight | 569.56 g/mol |
| CAS Number | 640725-69-5 |
| Primary Application | Protected nucleoside intermediate for organic synthesis |
Table 1: Physicochemical Properties of this compound.[][7][8]
The presence of the benzoyl groups makes the molecule highly soluble in organic solvents, facilitating purification by standard techniques like silica gel chromatography, and ensures that subsequent chemical transformations occur with high fidelity.[5]
The Functional Rationale for Benzoyl Protecting Groups
The choice of benzoyl (Bz) as the protecting group in this context is a deliberate and strategic one, rooted in its chemical properties.
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Robustness: Benzoyl esters are significantly more stable than simpler acyl groups like acetyls, providing robust protection that can withstand a wider range of reaction conditions.[6] This is critical during the multi-step synthesis required to build the final nucleoside analog.
-
Selective Installation: While protecting all hydroxyls, specific reaction conditions can favor the protection of certain positions over others, although in this compound all three are protected.[9]
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Established Deprotection Protocols: The removal of benzoyl groups is a well-understood and reliable process.[10] They are readily cleaved under basic conditions, most commonly using concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[6][10][11] This step, known as deprotection, unmasks the hydroxyl groups to yield the final, biologically active molecule.
The overall synthetic strategy hinges on the stability of this protected intermediate, as illustrated below.
Mechanism of Action: The Role of the 2'-C-Methyl Group
The ultimate purpose of synthesizing this compound is to produce 2'-C-methylcytidine (2'-C-MeC). Once administered and deprotected, 2'-C-MeC enters host cells where it undergoes phosphorylation by cellular kinases to its active 5'-triphosphate form.[3][12]
This active metabolite, 2'-C-methylcytidine-5'-triphosphate, mimics the natural cytidine triphosphate (CTP) and is recognized by the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[13] The NS5B enzyme mistakenly incorporates the analog into the growing viral RNA chain. The presence of the methyl group at the 2'-position creates a steric clash, preventing the formation of the next phosphodiester bond and thereby terminating the elongation of the viral RNA genome.[12] This act of "chain termination" effectively halts viral replication.
Sources
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- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 8. 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]
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An In-depth Technical Guide to the Mechanism of Action of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine: A Prodrug Approach to Viral Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Design of a Nucleoside Prodrug
2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine represents a sophisticated prodrug strategy aimed at delivering the potent antiviral agent, 2'-C-methylcytidine (2CMC), into host cells. As a nucleoside analog, 2CMC is a hydrophilic molecule and its cellular uptake is limited.[1] The addition of lipophilic benzoyl groups at the 2', 3', and 5' positions of the ribose sugar dramatically increases its membrane permeability, facilitating passive diffusion into the cell.[2] This guide provides a comprehensive overview of the mechanism of action of this prodrug, from its intracellular metabolic activation to the molecular interactions that underpin its antiviral activity against a range of positive-strand RNA viruses, most notably the Hepatitis C virus (HCV).
The Intracellular Journey: Metabolic Activation to the Active Triphosphate
The antiviral efficacy of this compound is entirely dependent on its conversion to the active triphosphate form, 2'-C-methylcytidine triphosphate (2CMC-TP). This multi-step process is orchestrated by host cell enzymes.
Step 1: De-benzoylation by Cellular Esterases
Upon entering the cell, the benzoyl protecting groups are cleaved by intracellular esterases, such as carboxylesterases, to release the free nucleoside, 2'-C-methylcytidine.[3][4] This initial step is crucial for unmasking the hydroxyl groups necessary for subsequent phosphorylation.
Step 2: Sequential Phosphorylation by Host Kinases
The liberated 2'-C-methylcytidine is then phosphorylated by cellular nucleoside and nucleotide kinases. This sequential phosphorylation cascade proceeds as follows:
-
Monophosphorylation: Deoxycytidine kinase (dCK) is a key enzyme that catalyzes the initial phosphorylation of 2'-C-methylcytidine to 2'-C-methylcytidine monophosphate (2CMC-MP).[5]
-
Diphosphorylation: UMP-CMP kinase subsequently phosphorylates 2CMC-MP to 2'-C-methylcytidine diphosphate (2CMC-DP).[6]
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active antiviral agent, 2'-C-methylcytidine triphosphate (2CMC-TP).[6]
The Core Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase
The active metabolite, 2CMC-TP, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the genomes of RNA viruses.[7] The mechanism of inhibition is multifaceted, involving both competitive inhibition and non-obligate chain termination.
Competitive Inhibition
2CMC-TP mimics the natural substrate, cytidine triphosphate (CTP), and competes for the active site of the viral RdRp. The triphosphate form of 2'-C-methylcytidine has been shown to be a competitive inhibitor of the HCV NS5B polymerase.[8]
Non-Obligate Chain Termination
Once incorporated into the nascent viral RNA strand, the presence of the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next incoming nucleotide.[9] This steric clash prevents the formation of the subsequent phosphodiester bond, effectively terminating the elongation of the viral RNA chain.[10] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides are termed non-obligate chain terminators because they do possess this group, but the steric hindrance from the 2'-C-methyl group is sufficient to halt polymerization.[9] Recent studies suggest that the incorporation of the 2'-C-methyl nucleotide blocks the closure of the RdRp active site, which is necessary for catalysis, thus preventing further nucleotide addition.[11]
A Dual Antiviral Strategy: The Deamination Pathway
An interesting facet of the intracellular metabolism of 2'-C-methylcytidine is its potential conversion to a uridine analog, which also possesses antiviral activity. Cellular cytidine deaminases can act on 2CMC-MP to produce 2'-C-methyluridine monophosphate (2CMU-MP).[6] This is then subsequently phosphorylated to the active 2'-C-methyluridine triphosphate (2CMU-TP), which also acts as an inhibitor of the viral RdRp.[6][7] This dual metabolic pathway, leading to two distinct active antiviral molecules, may contribute to the overall potency and potentially a higher barrier to resistance.[7] However, it is noteworthy that 2'-C-methylcytidine is a relatively poor substrate for human cytidine deaminase compared to natural cytidine.[12]
The Antiviral Spectrum and Potency
2'-C-methylcytidine has demonstrated potent antiviral activity against a range of positive-strand RNA viruses, particularly within the Flaviviridae family.
| Virus Family | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | 1.85 | >100 | Huh-7 (replicon) | [13] |
| Flaviviridae | Dengue Virus (DENV-2) | 11.2 ± 0.3 | >100 | Huh-7 (replicon) | [14][15] |
| Flaviviridae | West Nile Virus (WNV) | 0.66 - 1.67 | >50 | PS | [16] |
| Flaviviridae | Yellow Fever Virus (YFV) | 2.7 | 85.8 | Vero | [14] |
| Caliciviridae | Norwalk Virus | 18 ± 4 | >100 | HG23 (replicon) | [7] |
Table 1: Antiviral Activity and Cytotoxicity of 2'-C-methylcytidine. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death.
Mechanisms of Resistance
The primary mechanism of resistance to 2'-C-methylated nucleosides in HCV is the S282T mutation in the NS5B polymerase.[17][18] The serine at position 282 is located in the active site of the enzyme. The substitution to a bulkier threonine residue is thought to cause a steric clash with the 2'-C-methyl group of the incoming inhibitor, thereby preventing its incorporation into the growing RNA chain.[19][20] This mutation, however, often comes at a fitness cost to the virus, resulting in reduced polymerase efficiency.[17][18]
Experimental Protocols
Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for many flaviviruses) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of this compound.
-
Infection medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1% methylcellulose in infection medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[21]
-
Prepare 10-fold serial dilutions of the virus stock in infection medium.
-
Prepare serial dilutions of the test compound in infection medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the test compound. Include virus-only and cell-only controls.[6]
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and gently add the overlay medium to each well.[22]
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).
-
Aspirate the overlay, fix the cells with the fixative solution, and then stain with crystal violet.[6]
-
Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
HCV Replicon Assay
This cell-based assay allows for the study of HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon, often containing a reporter gene like luciferase for easy quantification.[3][18]
Materials:
-
Huh-7 cells harboring a stable HCV subgenomic replicon with a luciferase reporter.[17]
-
Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection).
-
Serial dilutions of this compound.
-
96-well clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).[18]
-
Allow the cells to adhere overnight.
-
Add serial dilutions of the test compound to the wells. Include DMSO-only controls.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.[18]
-
Remove the medium and lyse the cells by adding the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.[18]
-
Normalize the luciferase signal of the compound-treated wells to the DMSO-treated control wells.
-
Plot the normalized data against the compound concentration to determine the EC50 value.
Conclusion
This compound is a prime example of a successful prodrug strategy that enhances the delivery of a potent nucleoside analog inhibitor. Its mechanism of action, centered on the inhibition of viral RNA-dependent RNA polymerase through non-obligate chain termination, has proven effective against a range of clinically significant RNA viruses. The dual activation pathway leading to both cytidine and uridine triphosphate inhibitors further contributes to its antiviral profile. A thorough understanding of its intracellular metabolism, mechanism of action, and potential for resistance is crucial for the continued development and optimization of nucleoside analogs as a cornerstone of antiviral therapy.
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The Pivotal Role of 2'-C-Methyl Nucleosides in Modern Antiviral Drug Discovery: A Technical Guide
Executive Summary
The introduction of the 2'-C-methyl modification to the nucleoside scaffold represents a landmark achievement in antiviral research, fundamentally altering the therapeutic landscape for chronic viral infections. This technical guide provides an in-depth exploration of the science underpinning 2'-C-methyl nucleosides, from their unique mechanism of action to their successful clinical application. We will dissect the causality behind their potent antiviral effect, focusing on the principle of nonobligate chain termination. The journey of Sofosbuvir, the archetypal drug in this class, will be used as a case study to illustrate the synergy between rational drug design, advanced synthetic chemistry, and innovative prodrug strategies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, evaluation, and future potential of this critical class of antiviral agents.
Part 1: Foundational Concepts: Targeting the Viral Engine
The cornerstone of modern antiviral therapy is the principle of selective toxicity: inhibiting a viral process with minimal impact on host cell function. Viral polymerases, the enzymes responsible for replicating the viral genome, are ideal targets due to their structural and functional divergence from human polymerases. Nucleoside analogs, synthetic molecules that mimic natural DNA and RNA building blocks, exploit this difference.[1]
Once inside a cell, these analogs are phosphorylated by host or viral kinases into their active triphosphate form.[2] The viral polymerase then mistakenly incorporates them into the growing nucleic acid chain. This leads to the disruption of the replication process. The introduction of a methyl group at the 2'-carbon position of the ribose sugar was a pivotal innovation, creating a class of compounds with a distinct and powerful inhibitory mechanism.[3]
Part 2: The Core Mechanism: A Wrench in the Works of Viral Replication
Unlike traditional chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleosides are classified as nonobligate chain terminators .[4] They possess the 3'-hydroxyl necessary for the formation of the next phosphodiester bond, yet they halt replication with remarkable efficiency. The causality lies in steric hindrance.
The Mechanism of Nonobligate Chain Termination:
-
Cellular Uptake and Activation: The parent nucleoside or its prodrug form enters the host cell.
-
Anabolic Phosphorylation: Host cell kinases convert the nucleoside into its active 5'-triphosphate form (e.g., 2'-C-Me-NTP).
-
Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp) recognizes the 2'-C-Me-NTP as a substrate and incorporates it into the nascent viral RNA strand.
-
Steric Clash and Termination: The presence of the 2'-C-methyl group creates a steric clash within the polymerase's active site. This bulk prevents the incoming natural nucleoside triphosphate (NTP) from aligning correctly for the next step of phosphodiester bond formation.[5] More specifically, the methyl group physically blocks the conformational change—the "closure" of the active site—that is essential for catalysis.[4]
-
Replication Halts: Unable to add the next nucleotide, the polymerase stalls, and viral RNA synthesis is prematurely terminated.
This mechanism is highly effective and confers a high barrier to resistance. A mutation in the polymerase large enough to accommodate the 2'-C-methyl group would likely compromise its ability to efficiently process natural nucleotides, thus reducing viral fitness.
Overcoming the Phosphorylation Barrier: The ProTide Strategy
A significant hurdle for nucleoside analogs is their reliance on host kinases for activation. The first phosphorylation step is often inefficient and rate-limiting. The phosphoramidate prodrug (ProTide) technology brilliantly circumvents this bottleneck. [6] A ProTide masks the highly charged monophosphate group with lipophilic moieties, allowing the molecule to passively diffuse across the cell membrane. Once inside, cellular esterases cleave the amino acid ester and aryl group, releasing the nucleoside monophosphate directly into the anabolic pathway, bypassing the inefficient first phosphorylation step. [6][7]This strategy dramatically increases the intracellular concentration of the active triphosphate form.
Structure-Activity Relationships (SAR)
-
2'-Fluorine Substitution: The addition of a 2'-fluoro group in conjunction with the 2'-C-methyl group, as seen in Sofosbuvir's metabolite, can enhance potency. [8]The fluorine atom's electronegativity can influence sugar pucker and interactions within the polymerase active site. [2]* Nucleobase Modification: Changes to the heterocyclic base can significantly impact activity and selectivity. For example, the 7-deaza modification of purine analogs has been shown to improve in vivo anti-HCV activity. [9][10]* Stereochemistry: The β-anomer is crucial for biological activity, as it mimics the natural configuration of ribonucleosides. [11]
Part 4: The Archetype of Success: Sofosbuvir
Sofosbuvir (brand name Sovaldi) is the quintessential example of a successful 2'-C-methyl nucleoside drug. Approved in 2013, it revolutionized the treatment of Hepatitis C Virus (HCV), offering a cure with a short treatment duration and high efficacy. [7][12]
-
Chemical Identity: A ProTide of 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate. [6][8]* Mechanism: After intracellular metabolism to its active triphosphate form, GS-461203, it acts as a nonobligate chain terminator of the HCV NS5B RNA-dependent RNA polymerase. [7][13][14]* Clinical Impact: Sofosbuvir, used in combination with other direct-acting antivirals, achieves cure rates of over 95% for most HCV genotypes. [15]Its high barrier to resistance is a key clinical advantage; the primary resistance mutation, S282T in NS5B, significantly impairs viral fitness. [3]
Part 5: Broad-Spectrum Potential and Applications Beyond HCV
The targeting of a conserved polymerase mechanism gives 2'-C-methyl nucleosides broad-spectrum potential against many positive-strand RNA viruses. [4]Research has demonstrated their efficacy against a range of medically important viruses.
| Compound | Target Virus(es) | In Vitro Potency (EC₅₀/IC₅₀) | Reference(s) |
| 2'-C-Methylcytidine (2CMC) | Dengue Virus (DENV) | 11.2 µM | [16] |
| Hepatitis C Virus (HCV) | Potent inhibitor | [17] | |
| Hepatitis E Virus (HEV) | Significant inhibition | [18] | |
| 7-deaza-2'-C-Methyladenosine | West Nile Virus (WNV) | Nanomolar to low micromolar | [10] |
| Hepatitis C Virus (HCV) | Potent inhibitor | [3] | |
| Sofosbuvir (Metabolite) | Hepatitis C Virus (HCV) | Potent inhibitor | [7][13] |
| 2'-C-Methyladenosine | West Nile Virus (WNV) | 50 µM | [10] |
| 2'-C-Methyluridine | Bovine Viral Diarrhea Virus (BVDV) | Potent inhibitor | [3] |
Table 1: Antiviral Activity of Representative 2'-C-Methyl Nucleosides.
This broad activity highlights the potential for developing these compounds as pan-viral agents for families like Flaviviridae (which includes Dengue, West Nile, and Zika viruses) and for tackling emerging viral threats. [10]
Part 6: A Methodological Guide to Preclinical Evaluation
Evaluating a novel 2'-C-methyl nucleoside requires a validated, multi-step approach to move from initial screening to in vivo proof-of-concept.
Protocol 1: Cell-Based Antiviral Activity (HCV Replicon Assay)
This assay is the workhorse for initial screening, as it measures the inhibition of viral replication within a host cell, implicitly accounting for cell permeability and the entire anabolic activation pathway.
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against viral RNA replication.
Methodology:
-
Cell Culture: Plate Huh-7 cells harboring a subgenomic HCV replicon (which contains the viral polymerase gene NS5B and a reporter like luciferase) in 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2'-C-methyl nucleoside test compound. Remove the culture medium from the cells and add fresh medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sofosbuvir).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator. This duration allows for multiple rounds of viral replication.
-
Cytotoxicity Assessment (Parallel Plate): In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC₅₀). This is critical for calculating the selectivity index (SI = CC₅₀ / EC₅₀).
-
Luciferase Assay: Lyse the cells from the replicon plate and measure luciferase activity using a luminometer. Luciferase expression is directly proportional to the level of viral RNA replication.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
Rationale: The choice of a replicon system provides a safe and robust platform to specifically measure the effect on the viral replication machinery without handling infectious virus. The parallel cytotoxicity assay is a self-validating control, ensuring that any observed reduction in replication is due to specific antiviral activity, not just cell death.
Protocol 2: Direct Target Engagement (RdRp Enzymatic Assay)
Objective: To confirm that the active triphosphate form of the nucleoside directly inhibits the viral polymerase and to determine its 50% inhibitory concentration (IC₅₀).
Methodology:
-
Reagents: Prepare a reaction mixture containing recombinant viral RdRp (e.g., HCV NS5B), a synthetic RNA template, a corresponding primer, and a buffer with necessary cofactors (e.g., MgCl₂).
-
Inhibitor Preparation: Synthesize or procure the 5'-triphosphate form of the 2'-C-methyl nucleoside. Prepare serial dilutions of this active metabolite.
-
Reaction Initiation: Add the triphosphate inhibitor to the reaction mixture. Initiate the polymerization reaction by adding a mix of natural NTPs, one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently tagged.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Quenching and Analysis: Stop the reaction by adding EDTA. Separate the newly synthesized, labeled RNA product from unincorporated nucleotides using methods like gel electrophoresis or filter-binding assays.
-
Quantification: Quantify the amount of incorporated label using a phosphorimager or fluorescence reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Rationale: This cell-free assay validates the mechanism of action by proving direct interaction with the viral polymerase, independent of cellular metabolism. It is essential for confirming that the compound's cellular activity is indeed due to target-specific inhibition.
Part 7: Challenges and Future Directions
Despite their success, the development of 2'-C-methyl nucleosides is not without challenges. Synthetic complexity, particularly achieving the correct stereochemistry, can be demanding. [11][19]Furthermore, ensuring efficient and consistent intracellular phosphorylation remains a key hurdle, often necessitating sophisticated prodrug approaches. [20][21] The future of this field is bright, with several promising avenues:
-
Next-Generation Prodrugs: Developing new prodrug moieties to target different tissues or improve oral bioavailability.
-
Combination Therapies: Exploring synergistic combinations of 2'-C-methyl nucleosides with other antiviral agents that have different mechanisms of action to combat resistance and broaden the spectrum of activity.
-
Emerging Viruses: Rapidly screening libraries of existing 2'-C-methyl nucleosides against emerging viral pathogens to identify candidates for repurposing, a critical strategy for pandemic preparedness.
Conclusion
The 2'-C-methyl modification has endowed a class of nucleoside analogs with a potent and unique mechanism of antiviral activity. By acting as nonobligate chain terminators, these compounds effectively shut down viral replication with a high barrier to resistance. The clinical triumph of Sofosbuvir against HCV stands as a testament to the power of this approach, combining a deep mechanistic understanding with innovative solutions in medicinal chemistry and drug delivery. As we continue to face threats from both chronic and emerging RNA viruses, the principles learned from the study of 2'-C-methyl nucleosides will undoubtedly continue to guide the development of the next generation of life-saving antiviral therapies.
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National Institutes of Health (NIH). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. [Link]
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PubMed. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. [Link]
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National Institutes of Health (NIH). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. [Link]
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National Institutes of Health (NIH). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. [Link]
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PubMed Central. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. [Link]
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PubMed. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. [Link]
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PubMed. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. [Link]
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PubMed. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. [Link]
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PubMed Central. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. [Link]
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MDPI. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. [Link]
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PubMed. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. [Link]
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Scilit. Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. [Link]
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Benzoylated Nucleosides in Drug Discovery: A Technical Guide to Synthesis, Application, and Strategic Deprotection
Executive Summary: In the intricate field of medicinal chemistry, the synthesis of potent nucleoside analogues for antiviral and anticancer therapies is often hampered by the reactive nature of multiple functional groups on the nucleoside scaffold.[1][2][3] The benzoyl group, a robust and versatile protecting group, has become an indispensable tool for medicinal chemists.[4] This technical guide provides an in-depth exploration of the strategic use of benzoylated nucleosides in drug discovery. We will delve into the causality behind experimental choices for benzoylation, their critical role as synthetic intermediates and prodrugs, and the nuanced strategies for their subsequent deprotection to yield the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical entities in their therapeutic programs.
The Benzoyl Group: A Strategic Asset in Nucleoside Chemistry
The efficacy of nucleoside analogues as therapeutic agents depends on precise structural modifications to either the nucleobase or the sugar moiety.[5][6] However, the nucleophilic amino groups on nucleobases (like adenine and cytosine) and the hydroxyl groups on the sugar ring present a synthetic challenge, leading to non-selective reactions and undesired byproducts.[7]
Protecting groups are essential to temporarily mask these reactive sites, thereby directing chemical modifications to the desired position. The benzoyl (Bz) group is frequently employed for the protection of hydroxyl and amino functionalities due to several key advantages:
-
Stability: It is stable under a wide range of reaction conditions, including those used for glycosylation, phosphorylation, and oligonucleotide synthesis.[4][]
-
Electronic Properties: The electron-withdrawing nature of the benzoyl group can influence the reactivity of the nucleoside, a factor that can be harnessed in synthetic design.
-
Clean Deprotection: It can be removed under basic conditions that are often orthogonal to other protecting groups, allowing for selective and sequential deprotection strategies.[9][10]
The following diagram illustrates the overarching strategy in nucleoside analogue synthesis where benzoylation plays a pivotal role.
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The Strategic Intermediate: A Technical Guide to 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine in Antiviral Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of antiviral therapeutics, particularly in the fight against Hepatitis C Virus (HCV), nucleoside analogs represent a cornerstone of curative regimens. The intricate synthesis of these life-saving molecules hinges on the strategic use of protected intermediates that ensure stereochemical integrity and facilitate key chemical transformations. This technical guide provides an in-depth exploration of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine , a pivotal, yet often overlooked, synthetic intermediate. We will delineate its critical role, detailing the causality behind the choice of benzoyl protecting groups, providing field-proven synthetic protocols for its preparation and subsequent use, and presenting a comprehensive characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of 2'-C-methylated nucleoside analogs, a class of compounds that has revolutionized antiviral therapy.
Introduction: The Significance of 2'-C-Methylated Nucleosides and the Role of Protecting Groups
The discovery that the introduction of a methyl group at the 2'-position of the ribose moiety of nucleosides could lead to potent inhibition of viral RNA-dependent RNA polymerases was a watershed moment in antiviral drug discovery.[1] This structural modification, particularly in cytidine analogs, has been a key feature in the development of highly effective treatments for HCV.[2][3] The 2'-C-methyl group acts as a steric hindrance, disrupting the polymerase's function after the nucleoside analog is incorporated into the growing viral RNA chain, effectively causing chain termination.[4]
The chemical synthesis of these modified nucleosides is a complex undertaking that requires a robust protecting group strategy. Protecting groups are transient modifications of functional groups that prevent them from reacting during a chemical transformation. In the context of nucleoside synthesis, the hydroxyl groups of the ribose sugar and the exocyclic amine of the nucleobase are highly reactive and must be masked to achieve the desired regioselectivity and yield.
The benzoyl (Bz) group is a commonly employed protecting group in nucleoside chemistry.[5] Its utility stems from its relative stability to a range of reaction conditions, including those used for glycosylation and other modifications, and its susceptibility to facile removal under basic conditions, typically with methanolic ammonia.[6] The use of benzoyl groups on the 2', 3', and 5'-hydroxyl groups of 2'-C-methylcytidine yields the stable, crystalline intermediate, This compound , which serves as a versatile precursor for further modifications, most notably fluorination at the 2'-position to generate potent antiviral agents.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title intermediate begins with the commercially available or synthetically prepared 2'-C-methylcytidine. The exhaustive benzoylation of all three hydroxyl groups is achieved using benzoyl chloride in the presence of a base, typically pyridine, which also serves as the solvent.
Experimental Protocol: Perbenzoylation of 2'-C-methylcytidine
This protocol is adapted from established methodologies for the benzoylation of cytidine analogs.[6]
Materials:
-
2'-C-methylcytidine
-
Anhydrous Pyridine
-
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation: A solution of 2'-C-methylcytidine (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Benzoylation: The solution is cooled to 0 °C in an ice bath. Benzoyl chloride (at least 3.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: Synthetic workflow for the preparation of this compound.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of the synthetic intermediate is crucial for quality control and to ensure its suitability for subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₇N₃O₈ | [7] |
| Molecular Weight | 569.56 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [7] |
| CAS Number | 640725-69-5 | [7] |
Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the benzoyl protons in the aromatic region (δ 7.2-8.2 ppm). The anomeric proton (H-1') of the ribose moiety would appear as a doublet, and the remaining ribose protons would be observed in the region of δ 4.0-6.0 ppm. The methyl group at the 2'-position would likely appear as a singlet in the upfield region.
-
¹³C NMR: The carbon signals for the benzoyl groups would be prominent in the aromatic and carbonyl regions (δ 128-135 ppm and ~165 ppm, respectively). The ribose carbons would resonate in the range of δ 60-90 ppm.
Application as a Key Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor to 2'-deoxy-2'-fluoro-2'-C-methylcytidine analogs, which are potent inhibitors of the HCV NS5B polymerase.[6][11] The benzoyl groups serve to protect the hydroxyl functionalities during the crucial fluorination step.
Illustrative Reaction Scheme: Synthesis of a 2'-Fluoro-2'-C-methylcytidine Analog
The following scheme illustrates the conversion of the tribenzoylated intermediate to a fluorinated analog, a key step in the synthesis of compounds like Sofosbuvir.
Caption: Reaction scheme showing the use of the intermediate in the synthesis of a fluorinated analog.
The fluorination is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST).[11] Following the introduction of the fluorine atom, the benzoyl protecting groups are removed under basic conditions.
Deprotection Protocol
A common and effective method for the removal of benzoyl groups from nucleosides is treatment with methanolic ammonia.[6]
Materials:
-
N-benzoyl- and O-benzoyl-protected nucleoside
-
Methanolic ammonia (saturated solution of ammonia in methanol)
-
Sealed reaction vessel
Procedure:
-
The protected nucleoside is dissolved in methanolic ammonia in a sealed pressure vessel.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours (typically 12-24 hours). The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the deprotected nucleoside is purified by an appropriate method, such as recrystallization or chromatography.
Conclusion
This compound is a quintessential example of a strategic synthetic intermediate whose value lies in its ability to facilitate complex chemical transformations with high fidelity. Its robust nature, coupled with the ease of deprotection of the benzoyl groups, makes it an invaluable tool in the synthesis of 2'-C-methylated nucleoside analogs. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for researchers and professionals dedicated to the development of next-generation antiviral therapies. The continued exploration of such pivotal intermediates will undoubtedly pave the way for more efficient and scalable syntheses of life-saving medicines.
References
- Clark, J. L., Hollecker, L., Mason, J., Stuyver, L. J., Tharnish, P. M., & Whitaker, T. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712-1715.
- Zhang, X., & Tang, J. (2007). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-α-methylcytidine and 2'-Deoxy-2'-C-α-hydroxymethylcytidine: Analogues for Chemical Dissection of RNA's 2'-Hydroxyl Group. The Journal of Organic Chemistry, 72(21), 8049-8052.
- Eldrup, A. B., Allerson, C. R., Bennett, C. F., Bera, S., Bhat, B., Bhat, N., ... & Carroll, S. S. (2004). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry, 47(21), 5284-5297.
- Sofia, M. J., Chang, W., Furman, P. A., Mosley, R. T., & Ross, B. S. (2012). Nucleoside, nucleotide, and non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 55(6), 2481-2531.
- Pierra, C., Amador, A., Benzaria, S., Dutartre, P., & Cretton-Scott, E. (2006). Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-D-ribofuranoses. Tetrahedron Letters, 47(10), 1563-1565.
- Pai, E. F., & De Clercq, E. (2008). Synthesis and antiviral activity of novel derivatives of 2'-beta-C-methylcytidine. Nucleic Acids Symposium Series, 52(1), 605-606.
- Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4, N4-Dimethylcytidine (m4, 2C) Modified RNA. Current Protocols, 1(9), e248.
- BenchChem. (2025). Preventing Side Reactions with 5'-O-Benzoylcytidine in Organic Solvents. BenchChem.
- Murakami, E., Niu, C., Bao, H., Steuer, H. M. M., Whitaker, T., Nachman, T., ... & Furman, P. A. (2007). Mechanism of activation of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial agents and chemotherapy, 51(2), 503-509.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782319, this compound. PubChem. Retrieved from [Link].
- Glen Research. (1997). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report, 9.12.
- Murakami, E., Tolstykh, T., Bao, H., Niu, C., Steuer, H. M. M., Bao, D., ... & Otto, M. J. (2007). The mechanism of action of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine involves a second metabolic pathway leading to β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458-464.
- Ma, H., Jiang, W. R., & Robida, J. M. (2005). 2'-C-methylcytidine-5'-triphosphate inhibits hepatitis C virus RNA-dependent RNA polymerase activity without being incorporated into the nascent RNA. Journal of Biological Chemistry, 280(11), 9848-9855.
- Julander, J. G., Jha, A. K., Choi, J. A., Jung, K. H., Smee, D. F., Morrey, J. D., & Chu, C. K. (2010). Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model. Antiviral Research, 86(3), 261-267.
- De Clercq, E. (2009). The role of nucleosides and nucleotides in the chemotherapy of hepatitis C virus (HCV) infection. Reviews in medical virology, 19(1), 1-21.
- Becerra, D. R., Valdés, O., Rivera, D. G., & Valdés, Y. (2010). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. Journal of the Mexican Chemical Society, 54(4), 235-239.
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An In-Depth Technical Guide on the Physical and Chemical Properties of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note from the Senior Application Scientist
In the landscape of antiviral and anticancer drug development, the strategic modification of nucleosides is a cornerstone of innovation. The subject of this guide, 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, represents a critical intermediate in the synthesis of potent therapeutic agents. The introduction of a methyl group at the 2'-position of the ribose moiety is a key structural alteration that can confer significant biological activity. This guide is designed to provide not just a compilation of data, but a deeper understanding of the scientific principles governing the properties and handling of this important molecule. We will delve into the causality behind experimental choices and provide robust protocols to empower your research and development endeavors.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound is a protected nucleoside analog, a building block meticulously designed for organic synthesis. The benzoyl protecting groups at the 2', 3', and 5' positions of the ribose sugar serve a dual purpose: they mask the reactive hydroxyl groups and significantly enhance the molecule's solubility in organic solvents, a crucial factor for its utility in synthetic chemistry.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₂₇N₃O₈ | [][2] |
| Molecular Weight | 569.56 g/mol | [][2] |
| CAS Number | 640725-69-5 | [][2] |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | [][2] |
| Synonyms | 2'-C-Methylcytidine 2',3',5'-Tribenzoate, 2',3',5'-Tri-O-benzoyl-2'-C-methylcytidine | [][2] |
| Appearance | Off-White to Pale Yellow Solid | [] |
Solubility and Thermal Properties
| Property | Value | Source(s) |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [] |
| Melting Point | >97°C (decomposes) | [] |
Expert Insight: The choice of benzoyl groups as protecting agents is a strategic one in nucleoside chemistry. Their bulky, aromatic nature not only prevents unwanted side reactions at the hydroxyl positions but also transforms the typically polar, water-soluble parent nucleoside, 2'-C-methylcytidine, into a lipophilic entity amenable to a wider range of non-aqueous reaction conditions. The slight solubility in polar aprotic solvents like DMSO is advantageous for certain analytical techniques, such as NMR spectroscopy.
Section 2: Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Its subsequent chemical reactivity is primarily centered around the cleavage of the benzoyl protecting groups to unmask the hydroxyl functions.
Synthetic Pathway
The synthesis of this protected nucleoside involves the coupling of a protected ribose sugar with a nucleobase. A common strategy involves the reaction of a persilylated N-benzoylcytosine with a fully benzoylated 2-C-methyl-D-ribofuranose derivative in the presence of a Lewis acid catalyst, such as SnCl₄, in an anhydrous solvent like acetonitrile.[3] This is followed by purification to isolate the desired tribenzoylated product.
Caption: A generalized synthetic approach to this compound.
Deprotection: A Critical Step
The removal of the benzoyl protecting groups is a crucial final step to yield the active nucleoside, 2'-C-methylcytidine. This is typically achieved under basic conditions.
Authoritative Grounding: A widely employed and effective method for the deprotection of benzoylated nucleosides is treatment with a solution of methanol saturated with ammonia.[4] This process, known as ammonolysis, proceeds overnight to afford the deprotected nucleoside.
Caption: The deprotection workflow of this compound.
Section 3: Experimental Protocols
The following protocols are provided as a guide for the synthesis and deprotection of this compound. These are based on established methodologies in nucleoside chemistry and may require optimization for specific laboratory conditions.
Protocol for the Synthesis of 4-N-Benzoyl-2'-C-methylcytidine (A Related Precursor)
This protocol, adapted from the synthesis of a related compound, illustrates the key steps in forming the glycosidic bond.[3]
Materials:
-
Persilylated 4-N-benzoylcytosine
-
1,2,3,5-tetra-O-benzoyl-2-C-methyl-α,β-D-ribofuranose
-
Anhydrous acetonitrile
-
Tin(IV) chloride (SnCl₄)
-
Sodium hydroxide (NaOH)
-
Pyridine
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the persilylated 4-N-benzoylcytosine and 1,2,3,5-tetra-O-benzoyl-2-C-methyl-α,β-D-ribofuranose in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add SnCl₄ dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to selective deprotection of the O-benzoyl groups using a solution of NaOH in a mixture of pyridine and methanol to yield 4-N-benzoyl-2'-C-methylcytidine.
-
Purify the final product by column chromatography.
Protocol for the Deprotection to 2'-C-Methylcytidine
This protocol is based on a procedure described in the patent literature for the removal of benzoyl groups from a similar nucleoside.[4]
Materials:
-
This compound
-
Methanol, presaturated with ammonia gas
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the this compound in methanol that has been presaturated with ammonia gas.
-
Stir the solution at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Isolate the aqueous layer containing the deprotected product.
-
The crude 2'-C-methylcytidine can be further purified by recrystallization or chromatography.
Section 4: Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the three benzoyl groups (in the range of δ 7.2-8.2 ppm), the anomeric proton of the ribose (likely a singlet or a narrow doublet), the other ribose protons, the methyl group at the 2'-position (a singlet), and the protons of the cytidine base.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the benzoyl groups (around 165-170 ppm), the aromatic carbons, and the carbons of the ribose and cytidine moieties.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of 569.56 g/mol .
Section 5: Conclusion and Future Perspectives
This compound is a molecule of significant synthetic utility in the quest for novel nucleoside-based therapeutics. Its well-defined physicochemical properties and the established chemistry for its synthesis and deprotection make it an accessible and valuable intermediate for medicinal chemists. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes and the exploration of this intermediate in the creation of a wider array of modified nucleosides with enhanced biological activity and improved pharmacokinetic profiles.
References
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- 4. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability of Protected Nucleosides
Foreword: The Critical Role of Stability in Nucleic Acid Synthesis
In the realms of therapeutic oligonucleotide development and synthetic biology, the chemical integrity of the constituent building blocks—protected nucleosides and their phosphoramidite derivatives—is paramount. The success of a multi-step solid-phase synthesis hinges on the quantitative efficiency of each cycle of deprotection, coupling, capping, and oxidation. Any degradation of the monomeric units not only curtails the yield of the desired full-length product but also introduces process-related impurities that are often challenging and costly to remove. This guide provides a deep dive into the chemical stability of these critical reagents, offering field-proven insights into the factors that govern their shelf-life and performance, the mechanisms by which they degrade, and robust analytical methods to quantify their integrity.
Chapter 1: The Chemical Landscape of Nucleoside Protecting Groups
The synthesis of oligonucleotides is a feat of chemical precision, made possible by an orthogonal protecting group strategy.[1] Each functional group on the nucleoside that could participate in unwanted side reactions must be reversibly masked.[2][3] The choice of these groups is a delicate balance between sufficient stability to withstand the synthesis cycle and lability under specific conditions for their timely removal.[]
-
5'-Hydroxyl Protection: The 4,4'-dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl function.[5] Its key advantage is its rapid and quantitative cleavage under weakly acidic conditions (e.g., 3% trichloroacetic or dichloroacetic acid in dichloromethane), which liberates the 5'-hydroxyl for the subsequent coupling reaction.[][6] This acid lability, however, is also its primary vulnerability, as premature deprotection can lead to undesired side reactions.
-
Nucleobase (Exocyclic Amine) Protection: The exocyclic amino groups of adenine (N6), guanine (N2), and cytosine (N4) are protected to prevent reaction with the activated phosphoramidite during coupling.[1] Common protecting groups are acyl-type, such as benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.[][7] "Fast" deprotecting groups like phenoxyacetyl (Pac), acetyl (Ac), or dimethylformamidine (dmf) are also widely used to enable milder final deprotection conditions, which is crucial for sensitive-modified oligonucleotides.[8][9]
-
Phosphate Protection: The phosphoramidite moiety itself is protected, typically with a 2-cyanoethyl (CE) group. This group is stable throughout the synthesis cycle but is readily removed at the end by a β-elimination reaction under mild basic conditions.[1][7]
-
2'-Hydroxyl Protection (for RNA Synthesis): The 2'-hydroxyl group in ribonucleosides presents a significant synthetic challenge due to its proximity to the 3'-phosphoramidite. Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyloxymethyl (TOM), are commonly employed.[5][10] Their stability is critical to prevent unwanted side reactions and migration between the 2' and 3' positions.[10][11]
Chapter 2: Core Factors Influencing Stability
The stability of a protected nucleoside is not an intrinsic constant but is highly dependent on its chemical environment. Understanding these factors is key to ensuring reagent quality and synthesis fidelity.
Effect of pH and Moisture
-
Acidic Conditions: Acidic environments are the primary threat to the 5'-DMT group and the N-glycosidic bond of purines.[12] The detritylation reaction, while essential, can also lead to depurination if conditions are too harsh or prolonged.[13] The rate of depurination is significantly faster for deoxyadenosine (dA) than for deoxyguanosine (dG).[12] For phosphoramidites, trace amounts of acid, often introduced by residual moisture, can catalyze hydrolysis, initiating a cascade of degradation.[14][15]
-
Basic Conditions: While nucleobase and phosphate protecting groups are designed to be base-labile for final deprotection, premature exposure to bases can compromise the monomer. The 2-cyanoethyl group on the phosphate is particularly sensitive.[16]
-
Moisture (Hydrolysis): Water is a critical adversary to phosphoramidite stability.[] Even trace amounts in an anhydrous solvent like acetonitrile can lead to the hydrolysis of the phosphoramidite to its corresponding H-phosphonate, rendering it inactive for coupling.[14][15] This reaction is often acid-catalyzed, highlighting the synergistic negative effect of acid and moisture.[15]
Temperature
Elevated temperatures accelerate all chemical degradation pathways.[][18] For phosphoramidites, this includes hydrolysis and other decomposition reactions. Thermal stability studies have shown significant variability among different phosphoramidites, with some posing safety risks due to exothermic degradation at higher temperatures.[18] Therefore, stringent cold-chain storage (typically -20°C) is mandatory for long-term stability.
Solvent Environment
Phosphoramidites are typically dissolved in anhydrous acetonitrile for use on automated synthesizers. The purity of this solvent is critical. The stability of phosphoramidites in solution decreases in the order T > dC > dA > dG.[14][15] Studies have shown that after five weeks in solution, the purity of dG phosphoramidite can be reduced by as much as 39%, whereas thymidine phosphoramidite degrades by only 2%.[14][15]
Chapter 3: Key Degradation Pathways & Mechanisms
Understanding the chemical transformations that constitute degradation is essential for troubleshooting synthesis failures and developing mitigation strategies.
Phosphoramidite Degradation
The primary degradation pathway for phosphoramidites in solution begins with acid-catalyzed hydrolysis by trace water, forming an H-phosphonate intermediate.[15] This can be followed by base-catalyzed elimination of acrylonitrile and an autocatalytic reaction that leads to the formation of cyanoethyl phosphonoamidates.[14][15]
Acid-Catalyzed Depurination
During the detritylation step, the acidic conditions can lead to the protonation of the N7 position of purine bases (adenine and guanine), which weakens the N-glycosidic bond.[19] This can result in the cleavage of the bond, releasing the purine base and creating an abasic site on the growing oligonucleotide chain.[13][20] This is a highly undesirable side reaction as it leads to chain cleavage during the final basic deprotection step.[12]
Silyl Group Migration in Ribonucleosides
In RNA synthesis, the 2'-O-silyl protecting group (like TBDMS) can migrate to the adjacent 3'-hydroxyl position under certain conditions.[3][10] This isomerization results in a phosphoramidite monomer with the protecting group and the phosphoramidite moiety in the wrong positions, leading to the incorporation of an incorrect linkage in the RNA chain. The use of more advanced protecting groups like TOM, which introduces a spacer, helps to prevent this migration.[10]
Chapter 4: Analytical Methodologies for Stability Assessment
Routine assessment of protected nucleoside integrity is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method should be able to separate the intact protected nucleoside from its potential degradation products.
Protocol: HPLC-UV/MS Analysis of a Deoxyguanosine Phosphoramidite Solution
-
Objective: To quantify the purity of a dG(iBu) phosphoramidite solution in acetonitrile over time and identify major degradation products.
-
Instrumentation & Reagents:
-
HPLC system with a UV detector (260 nm) and preferably an in-line mass spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Sample: 0.1 M solution of 5'-O-DMT-dG(iBu)-3'-CE-phosphoramidite in anhydrous acetonitrile, stored under an inert atmosphere (Argon).
-
-
Procedure:
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), carefully withdraw a 10 µL aliquot from the stock solution.
-
Dilute the aliquot 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
Inject 10 µL onto the HPLC system.
-
Run a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Monitor the chromatogram at 260 nm. The intact phosphoramidite will appear as a pair of diastereomers.
-
Integrate the peak area of the intact phosphoramidite and all impurity peaks. Calculate the purity as: (Area_Intact / Area_Total) * 100.
-
Use the MS data to identify the mass of the impurity peaks, correlating them to expected degradation products like the H-phosphonate (mass of intact amidite - 100.16 Da).
-
-
Causality & Interpretation: A decrease in the main peak area with a corresponding increase in the area of earlier-eluting, more polar peaks (like the H-phosphonate) is a direct measure of degradation.[14] The rate of decay can be plotted to determine the solution's effective shelf-life under specific storage conditions.
Data Summary: Relative Stability of Phosphoramidites
The following table summarizes typical stability data for standard deoxyribonucleoside phosphoramidites in acetonitrile solution at room temperature.
| Phosphoramidite Monomer | Purity after 5 Weeks (%)[14][15] | Major Degradation Product |
| 5'-DMT-T-Amidite | ~98% | H-phosphonate |
| 5'-DMT-dC(Bz)-Amidite | ~98% | H-phosphonate |
| 5'-DMT-dA(Bz)-Amidite | ~94% | H-phosphonate |
| 5'-DMT-dG(iBu)-Amidite | ~61% | H-phosphonate |
Chapter 5: Strategies for Enhancing Stability
While degradation is a thermodynamic inevitability, its rate can be kinetically controlled through careful handling and strategic formulation.
-
Strict Anhydrous Conditions: The most critical factor for phosphoramidite stability is the exclusion of water.[] Using high-purity, low-water solvents and maintaining an inert gas (Argon or Nitrogen) atmosphere is non-negotiable. The addition of molecular sieves to phosphoramidite solutions can help scavenge residual moisture.[15]
-
Temperature Control: As discussed, storage at -20°C is standard practice.[18] Thawing reagents to room temperature before use is important to prevent condensation of atmospheric moisture into the cold solution.
-
Buffering/Additives: For phosphoramidite solutions, the addition of a mild, non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine at low concentrations) can neutralize trace acidity and significantly slow the rate of hydrolytic degradation.[14][15]
-
Optimized Deprotection Protocols: To minimize depurination during synthesis, the detritylation step should be as brief as possible while still achieving quantitative removal of the DMT group.[12] Using a less harsh acid like 3% Dichloroacetic Acid (DCA) is generally preferred over Trichloroacetic Acid (TCA).[13]
Conclusion
The stability of protected nucleosides is a multifaceted issue that directly impacts the efficiency, purity, and cost of oligonucleotide synthesis. A thorough understanding of the inherent labilities of each protecting group, the environmental factors that accelerate degradation, and the underlying chemical mechanisms is essential for any researcher in the field. By implementing stringent handling protocols, robust analytical quality control, and optimized synthesis conditions, the challenges posed by chemical instability can be effectively managed, paving the way for the successful synthesis of high-quality nucleic acid products.
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Krotz, A. H., Y-H. Chow, and L. L. C. Scozzari. 2004. "Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile." Nucleosides Nucleotides Nucleic Acids 23(5):767-75. [Link]
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Lavery, C. B., A. J. Kirby, and W. P. Jencks. 2008. "The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution." Organic & Biomolecular Chemistry 6(24):4567-73. [Link]
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Krotz, A. H., Y-H. Chow, and L. L. C. Scozzari. 2004. "Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile." Nucleosides, Nucleotides and Nucleic Acids 23(5):767-775. [Link]
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Kuijpers, W. H. A., L. H. Koole, C. A. A. van Boeckel, and J. H. van Boom. 2022. "The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water." ResearchGate. [Link]
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Lavery, C. B., A. J. Kirby, and W. P. Jencks. 2008. "The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution." RSC Publishing. [Link]
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Lavery, C. B., A. J. Kirby, and W. P. Jencks. 2015. "The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution." ResearchGate. [Link]
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Ogilvie, K. K., K. L. Sadana, E. A. Thompson, M. A. Quilliam, and J. B. Westmore. 1974. "The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide chemistry. Part 111." Canadian Science Publishing. [Link]
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Plenis, A., and B. Guspiel. 2005. "Stability study of selected adenosine nucleosides using LC and LC/MS analyses." Journal of Pharmaceutical and Biomedical Analysis 37(4):651-7. [Link]
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Plenis, A., and B. Guspiel. 2005. "Stability study of selected adenosine nucleosides using LC and LC/MS analyses." ResearchGate. [Link]
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Efcavitch, J. W., and C. R. Gámez. 1995. "Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis." Nucleic Acids Research 23(14):2682-9. [Link]
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Lavergne, T., M. Janin, C. Dupouy, J. J. Vasseur, and F. Debart. 2021. "Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences." ACS Omega 6(11):7365-7376. [Link]
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Juhásová, B., A. J. Perera, and G. Y. G. L. Yvin. 2022. "Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques." MDPI. [Link]
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Hasan, A., and J. Wang. 2018. "Oligonucleotide synthesis under mild deprotection conditions." PMC. [Link]
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Mülleder, M., E. Cap-Agrad, M. P. Ralser, and B. M. Ralser. 2013. "Nucleotide degradation and ribose salvage in yeast." PMC. [Link]
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Singh, R., and P. B. Farmer. 2022. "The fragmentation pathways of modified nucleosides analyzed by LC-MS. Application in DNA adductomics." ResearchGate. [Link]
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Krstulovic, A. M., P. R. Brown, and D. M. Rosie. 1977. "Identification of nucleosides and bases in serum and plasma samples by reverse-phase high performance liquid chromatography." Analytical Chemistry 49(14):2237-41. [Link]
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Sonveaux, E. 1994. "Protecting Groups in Oligonucleotide Synthesis." Springer Nature Experiments. [Link]
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Lee, S., and S. J. Miller. 2014. "Practical Silyl Protection of Ribonucleosides." PMC. [Link]
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God-love, C., B. L. O'Neill, and M. D. Behlke. 2016. "Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media." PMC. [Link]
-
Glen Research. "Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers." Accessed January 15, 2026. [Link]
-
Chaput, J. C., and J. K. Ichida. 2023. "Stability and mechanism of threose nucleic acid toward acid-mediated degradation." Oxford Academic. [Link]
-
Avins, J. L., and S. K. Silverman. 2024. "Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination." Nucleic Acids Research. [Link]
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Scaringe, S. A., F. E. Wincott, and M. H. Caruthers. 1998. "Novel RNA Synthesis Method Using 5'-O-Silyl-2'-O-orthoester Protecting Groups." Journal of the American Chemical Society 120(45):11820-11821. [Link]
-
Wikipedia. "Synthesis of nucleosides." Last modified November 2, 2023. [Link]
-
Glen Research. "Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion." Accessed January 15, 2026. [Link]
-
OPS Diagnostics. "Factors Affecting Protein Stability In Vitro." Accessed January 15, 2026. [Link]
-
Chheda, U., S. Sharma, and N. J. T. Department. 2023. "Factors Affecting Stability of RNA – Temperature, Length, Concentration, pH, and Buffering Species." ResearchGate. [Link]
-
SignaGen Laboratories. 2025. "How Does pH Affect DNA Stability?" [Link]
-
WADA. "Investigating factors affecting stability of synthetic DNA reference material at frozen." Accessed January 15, 2026. [Link]
-
Kumar, S., and R. Nussinov. 2005. "Nucleic acid stability in thermophilic prokaryotes: a review." ResearchGate. [Link]_prokaryotes_a_review)
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Methodological & Application
Application Note & Protocol: Efficient Deprotection of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Introduction: The Significance of 2'-C-Methylcytidine
2'-C-Methylcytidine (2CMC) is a pivotal nucleoside analogue that has demonstrated broad-spectrum antiviral activity. It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses.[1] This mechanism of action has established 2CMC and its derivatives as valuable candidates in the development of therapeutics against significant pathogens, including Hepatitis C virus (HCV), Dengue virus, and Norovirus.[2][3][4]
In the multi-step chemical synthesis of 2CMC, protecting groups are essential for selectively masking reactive hydroxyl groups on the ribose sugar. Benzoyl esters are frequently employed for this purpose due to their stability under various reaction conditions. The fully protected intermediate, 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, is a common precursor. The final and crucial step in the synthesis is the quantitative removal of these benzoyl groups to unveil the biologically active molecule.
This document provides a comprehensive, field-proven protocol for the deprotection of this compound. It delves into the underlying chemical principles, offers a detailed step-by-step methodology, and includes expert insights to ensure a reliable and reproducible outcome.
Pillar 1: The Chemistry of Benzoyl Deprotection
The removal of benzoyl protecting groups from the hydroxyls of a nucleoside is fundamentally an ester hydrolysis reaction. Given the sensitivity of the N-glycosidic bond to acidic conditions, base-catalyzed hydrolysis (saponification) is the universally preferred method.
Two primary methods are prevalent for this transformation in nucleoside chemistry:
-
Methanolic Ammonia: This is a mild and highly effective method where ammonia acts as the nucleophile to cleave the ester bonds, forming the free hydroxyls and benzamide as a byproduct. A solution of ammonia in methanol is convenient and typically drives the reaction to completion at room temperature.[5]
-
Zemplén Transesterification: This classic method employs a catalytic amount of sodium methoxide (NaOMe) in methanol.[6][7] The potent methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the ester's carbonyl carbon. This results in a transesterification reaction, yielding the deprotected nucleoside and methyl benzoate as a byproduct. The catalytic nature of the process makes it highly efficient, though care must be taken to neutralize the base upon completion to prevent potential side reactions.[8][9]
For this protocol, we will focus on the methanolic ammonia method, as it is exceptionally clean, avoids the use of strong metallic bases, and simplifies the workup procedure, with the primary byproduct (benzamide) being easily separable via chromatography.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each stage includes clear checkpoints—reaction monitoring via Thin-Layer Chromatography (TLC), robust purification, and definitive analytical confirmation—to guarantee the integrity of the final product.
Materials & Reagents
| Material/Reagent | Grade/Specification | Notes |
| This compound | ≥98% Purity | Starting Material |
| Methanol (MeOH) | Anhydrous, ACS Grade | Reaction solvent and eluent |
| Ammonia in Methanol | ~7 N Solution | Deprotection reagent |
| Dichloromethane (DCM) | ACS Grade | For chromatography |
| Silica Gel | 230-400 mesh, 60 Å | For column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring |
| Ethyl Acetate (EtOAc) | ACS Grade | TLC eluent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying organic layers (if needed) |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas supply for inert atmosphere
-
Rotary evaporator
-
Glass chromatography column
-
UV lamp (254 nm) for TLC visualization
-
NMR Spectrometer and Mass Spectrometer for analysis
Step-by-Step Deprotection Procedure
1. Reaction Setup: a. To a clean, dry round-bottom flask, add this compound (1.0 equivalent). b. Dissolve the starting material in anhydrous methanol (approx. 15-20 mL per gram of starting material). c. Place the flask under an inert atmosphere (Argon or Nitrogen). While not strictly necessary for this reaction, it is good practice in synthetic chemistry.
2. Deprotection Reaction: a. To the stirring solution, add the ~7 N solution of ammonia in methanol (approx. 12 mL per mmol of the starting material).[5] b. Seal the flask and allow the reaction to stir at room temperature.
3. Reaction Monitoring (Trustworthiness Checkpoint): a. Monitor the reaction progress every 1-2 hours using TLC. b. TLC System: Prepare a developing chamber with a mobile phase of 10:1 Dichloromethane:Methanol. c. Spotting: On a TLC plate, spot the starting material (SM) solution, a co-spot (SM + reaction mixture), and the reaction mixture (RM). d. Analysis: The protected starting material is non-polar and will have a high Rf value. The fully deprotected product, 2'-C-methylcytidine, is highly polar and will have a very low Rf (near the baseline). The reaction is complete when the starting material spot has been entirely consumed (typically 8-16 hours). Visualize under a UV lamp at 254 nm.
4. Workup and Solvent Removal: a. Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator. The resulting residue will be a crude solid containing the desired product and benzamide. b. For small-scale reactions, direct purification is often possible. For larger scales, co-evaporation with silica gel can be performed to create a dry-load for chromatography.
5. Purification by Silica Gel Chromatography: a. Prepare a silica gel column using a slurry of silica in dichloromethane. b. Dissolve the crude residue in a minimal amount of a 95:5 DCM:MeOH mixture and load it onto the column. c. Elute the column with a gradient of methanol in dichloromethane. Start with 100% DCM and gradually increase the methanol concentration (e.g., 2%, 5%, 8%, 10%). d. The less polar byproduct (benzamide) will elute first. The highly polar product, 2'-C-methylcytidine, will elute at higher methanol concentrations. e. Collect fractions and check their purity by TLC. Combine the pure fractions containing the product.
6. Final Product Isolation and Validation: a. Concentrate the combined pure fractions on a rotary evaporator to yield 2'-C-methylcytidine as a white to off-white solid. b. Dry the product under high vacuum for several hours to remove residual solvents. c. Validation: Confirm the identity and purity of the final product using:
- ¹H and ¹³C NMR: To confirm the chemical structure.
- High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
- HPLC: To determine purity (should be ≥95%).
Pillar 3: Visualization & Expert Insights
Experimental Workflow Diagram
Caption: Workflow for the deprotection of benzoylated 2'-C-methylcytidine.
Field-Proven Insights & Troubleshooting
-
Why Methanolic Ammonia? This reagent is highly effective for removing benzoyl groups from both the sugar hydroxyls and the exocyclic amine of cytidine. Its volatility and the volatility of its byproducts (after hydrolysis of benzamide) simplify the workup compared to methods requiring non-volatile salts.
-
TLC is Critical: Do not skip reaction monitoring. Incomplete reactions lead to difficult-to-separate mixtures of partially deprotected species. The large polarity difference between the starting material and the final product provides a clear and unambiguous endpoint.
-
Purification Strategy: 2'-C-methylcytidine is very polar. A steep gradient of methanol in DCM is necessary to elute it from the silica column. Ensure your silica is well-packed to avoid cracking when introducing high concentrations of methanol.
-
Troubleshooting: Streaking on TLC: If your product streaks badly on the TLC plate, add a small amount of ammonium hydroxide (0.5%) to the methanol portion of your eluent system. This can improve the spot shape for basic compounds like cytidine.
-
Alternative: Zemplén Conditions: If using NaOMe, the reaction is often faster. However, it is crucial to neutralize the reaction mixture before solvent evaporation. This is best done by adding a protonated ion-exchange resin (e.g., Dowex 50WX8 H⁺ form), stirring until the pH is neutral, and then filtering.[7] Failure to neutralize can lead to degradation of the product during concentration.
References
-
Clark, J. et al. (2006). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry. [Link]
- Eldrup, A. B. et al. (2004). Structure-Activity Relationship of 2'-Modified-2'-C-Methyl-Ribonucleosides as Inhibitors of the Hepatitis C Virus RNA-Dependent RNA-Polymerase. Journal of Medicinal Chemistry.
-
Sofia, M. J. et al. (2010). 2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. [Link]
- Goris, N. et al. (2007). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Research.
-
Wang, W. et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. [Link]
-
Lohmann, V. et al. (2003). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry. [Link]
-
Lee, J-C. et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]
- Kocienski, P. J. (2004). Protecting Groups, 3rd Edition. Thieme.
- Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience.
- Gyorgydeak, Z. & Pelyvas, I. F. (1998). Monosaccharide Sugars: Chemical Synthesis, Protection, and Deprotection. Academic Press.
-
Han, B. & Yu, B. (2012). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry. [Link]
-
Kovacs, J. et al. (1990). Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives. Carbohydrate Research. [Link]
-
Pozsgay, V. et al. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose. Carbohydrate Research. [Link]
- Boons, G-J. & Hale, K.J. (2000).
-
Ito, T. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols. [Link]
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HPLC purification method for 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
An Application Note on the Preparative HPLC Purification of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, a critical protected intermediate in the synthesis of potent antiviral nucleoside analogues. The methodology leverages reversed-phase chromatography to efficiently separate the target compound from reaction-related impurities. This document provides a foundational protocol for researchers and drug development professionals, covering the scientific principles, a step-by-step experimental protocol, data interpretation, and troubleshooting.
Introduction: The Significance of Purification
Nucleoside analogues are a cornerstone of antiviral therapy. Specifically, 2'-C-methylated nucleosides, such as 2'-C-Methylcytidine, have demonstrated significant inhibitory effects against viral RNA polymerases, notably that of the Hepatitis C virus (HCV).[1][2][3] The synthesis of these complex molecules is a multi-step process that invariably involves the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.
The benzoyl (Bz) group is a common choice for protecting the hydroxyl functions of the ribose sugar in nucleoside chemistry due to its stability under various reaction conditions.[4][5] The resulting intermediate, this compound, is a highly hydrophobic molecule. Its purification is a crucial step to ensure that the subsequent deprotection reaction yields the final active pharmaceutical ingredient (API) with the high degree of purity required for clinical applications. This application note provides a reliable reversed-phase HPLC (RP-HPLC) method designed to achieve this critical separation.
Principle of the Chromatographic Separation
The purification strategy is based on the principle of reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[6][7]
-
Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. This creates a hydrophobic surface within the column.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent like acetonitrile, is employed.
-
Separation Mechanism: When the crude sample mixture is introduced, the hydrophobic benzoylated nucleoside preferentially adsorbs to the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the polarity of the eluent is decreased. This progressively weakens the hydrophobic interactions, allowing compounds to elute from the column. The target compound, this compound, with its three highly non-polar benzoyl groups, exhibits strong retention and requires a high percentage of organic solvent to elute, enabling its effective separation from more polar, partially benzoylated, or unreacted starting materials.[8][9]
Materials and Methods
Target Compound Specifications
| Property | Value |
| Compound Name | This compound |
| CAS Number | 640725-69-5[10][][12] |
| Molecular Formula | C31H27N3O8[10][] |
| Molecular Weight | 569.56 g/mol [10][] |
| Appearance | Off-White to Pale Yellow Solid[][12] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[] |
Equipment and Reagents
-
Preparative HPLC system with gradient pump, autosampler/manual injector, column oven, and UV-Vis detector
-
Fraction collector
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Vortex mixer and sonicator
-
Crude this compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
Dimethyl Sulfoxide (DMSO, HPLC Grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Experimental Protocol
This protocol is optimized for preparative scale purification. For method development or small-scale analysis, an analytical column with a proportionally adjusted flow rate should be used.
Chromatographic Conditions
A summary of the optimized HPLC parameters is presented in the table below.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Vol. | 10-20 µL | 0.5-5.0 mL (concentration-dependent) |
| Gradient | 0-5 min: 60% B5-25 min: 60% to 95% B25-30 min: 95% B30.1-35 min: 60% B | 0-8 min: 60% B8-35 min: 60% to 95% B35-40 min: 95% B40.1-45 min: 60% B |
Sample Preparation
Accurate sample preparation is critical to prevent column clogging and ensure reproducible results.
-
Dissolution: Weigh the crude product and dissolve it in a minimal amount of DMSO or Methanol to create a concentrated stock solution. Use sonication if necessary to aid dissolution.
-
Dilution: Dilute the stock solution with the initial mobile phase composition (60% Acetonitrile in Water) to a final concentration suitable for injection (e.g., 10-20 mg/mL). The solution should be clear.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Purification Workflow
The overall process from sample preparation to isolation of the purified compound is illustrated below.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the preparative column with the starting mobile phase conditions (60% Acetonitrile) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution and Collection: Initiate the gradient run. Monitor the UV chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and continue until the peak has fully returned to the baseline. Collect fractions in appropriately sized, labeled tubes.
-
Purity Analysis: After the preparative run, analyze the collected fractions using the analytical HPLC method to determine the purity of each.
-
Pooling and Isolation: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator under reduced pressure. The final product should be an off-white or pale yellow solid.
-
Drying and Storage: Further dry the solid product under high vacuum to remove residual solvents. Store the purified compound in a desiccator at low temperature.
Expected Results and Discussion
A successful purification will yield a chromatogram showing a major, well-resolved peak corresponding to this compound. Impurities, such as starting materials or byproducts with fewer benzoyl groups, will be more polar and thus will elute earlier in the gradient. More non-polar impurities will elute later. The high concentration of acetonitrile required for elution underscores the significant hydrophobicity imparted by the three benzoyl protecting groups. Analytical injections of the pooled, purified fractions should confirm a high level of purity, typically exceeding 98%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | - Sample overload- Sample solvent incompatible with mobile phase- Column degradation | - Reduce injection mass/volume- Ensure sample is dissolved in a solvent similar to or weaker than the initial mobile phase- Use a new or validated column |
| Low Resolution/Peak Co-elution | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (e.g., extend the time from 60% to 95% B)- Ensure a high-quality C18 column is being used |
| High Backpressure | - Column or system frit is clogged- Sample precipitation on the column | - Filter sample meticulously- Flush the system and column (in reverse direction if permitted by manufacturer)- Ensure sample is fully dissolved before injection |
| No Peaks Detected | - No sample injected- Compound is not eluting- Detector issue (wrong wavelength, lamp off) | - Verify injection- Increase the final percentage of organic solvent or add an isocratic hold at high organic content- Check detector settings and lamp status |
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reliable procedure for the purification of this compound. By employing a C18 stationary phase and a water/acetonitrile gradient, this method successfully isolates the highly hydrophobic target compound from polar and other impurities. This protocol is scalable from analytical to preparative quantities, serving as an essential tool for chemists and researchers in the field of antiviral drug development to obtain high-purity intermediates for subsequent synthetic steps.
References
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
De Clercq, E. (2009). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 19(4), 127-151. Retrieved from [Link]
-
Ip, C. Y., Ha, D., Morris, P. W., Puttemans, M. L., & Venton, D. L. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782319, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wang, G., et al. (2013). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Molecules, 18(5), 5674-5686. Retrieved from [Link]
-
Zhou, L., et al. (2015). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. ACS Medicinal Chemistry Letters, 6(9), 972-977. Retrieved from [Link]
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Application Note: A Guide to the Complete NMR Structural Elucidation of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and characterization of nucleoside analogues.
Introduction: The Scientific Imperative for Precise Characterization
2'-C-methylcytidine is a cornerstone nucleoside analogue, demonstrating significant antiviral activity against pathogens such as Hepatitis C Virus (HCV) and Hepatitis E Virus (HEV).[1] Its mechanism often involves acting as a chain terminator for viral RNA-dependent RNA polymerase.[2] The synthesis of this and related molecules frequently employs benzoyl groups to protect the hydroxyl functions of the ribose sugar. Following synthesis, it is of paramount importance to unequivocally verify the structure of the intermediate, 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous confirmation of the molecular structure, the successful installation of the key 2'-methyl group, and the precise location of the benzoyl protecting groups.[3][4] However, the structural complexity, with its numerous aromatic protons from the benzoyl groups and overlapping sugar signals, presents a non-trivial characterization challenge.[5]
This application note provides a comprehensive, field-proven guide to the complete NMR characterization of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the researcher to not only replicate the results but also to adapt these principles to other complex nucleoside analogues.
Foundational NMR Principles for Complex Nucleosides
The structural elucidation of this molecule relies on a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
1D NMR (¹H and ¹³C): ¹H NMR provides the initial overview of proton environments, while ¹³C NMR reveals the carbon skeleton.[6] The primary challenge is severe signal overlap in the ¹H spectrum, where the 15 protons of the three benzoyl groups reside in the same aromatic region as the two protons of the cytidine base.[5]
-
2D NMR: To deconstruct this complexity, 2D NMR is indispensable.[7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-3' to H-4'). This is the roadmap for tracing the ribose sugar's proton network.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a correlation map between each proton and the carbon atom it is directly attached to. This is the critical link between the ¹H and ¹³C spectra.[5][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (over 2-3 bonds). This experiment is the key to assigning quaternary (non-protonated) carbons and, most importantly, to confirming the connectivity between the ribose protons and the carbonyl carbons of the benzoyl groups, thus verifying their locations.[5]
-
Experimental Design & Protocols
A successful outcome is predicated on meticulous sample preparation and a logical data acquisition strategy.
Protocol 1: Sample Preparation for NMR Analysis
The quality of the final spectrum is directly dependent on the quality of the sample.
-
Determine Sample Amount: For a standard 5 mm NMR tube, weigh 5-10 mg of the dried, purified compound for ¹H and 2D NMR experiments. For a standard ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Choose a Deuterated Solvent: Chloroform-d (CDCl₃) is an excellent first choice as it readily dissolves the benzoylated, lipophilic nucleoside and has a simple, non-interfering solvent signal. If solubility is an issue or signal overlap persists, DMSO-d₆ or Acetone-d₆ can be used to induce different chemical shifts.[5]
-
Dissolve the Sample: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[5]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.
-
Transfer and Filtration: Using a pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
Protocol 2: A Strategic Approach to NMR Data Acquisition
The following workflow outlines a logical progression from initial survey scans to detailed 2D correlation experiments.
Caption: Recommended workflow for NMR data acquisition and analysis.
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D proton spectrum. Ensure the instrument is well-shimmed to achieve sharp peaks and accurate integrations. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Acquire a ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This provides a count of the unique carbon environments. Due to the low natural abundance of ¹³C, a greater number of scans will be required.[6]
-
Acquire a 2D COSY Spectrum: Select the standard COSY pulse sequence. For a moderately concentrated sample, 2-4 scans per increment with 256 increments in the F1 dimension are typically sufficient.[5] This experiment will reveal the connectivity between H-3', H-4', and the two H-5' protons.
-
Acquire a 2D HSQC Spectrum: This experiment is crucial for linking the proton and carbon chemical shifts. Standard parameters are generally effective. The resulting spectrum will show a single cross-peak for every protonated carbon.
-
Acquire a 2D HMBC Spectrum: This is arguably the most informative experiment for this molecule. It will establish the key long-range connections, such as from the H-2', H-3', and H-5' protons to the carbonyl carbons of their respective benzoyl groups, and from the anomeric proton (H-1') to the carbons of the cytidine base (C2 and C6).
Data Interpretation and Structural Assignment
A systematic analysis of the acquired spectra will lead to the complete and unambiguous assignment of all proton and carbon signals.
Expected NMR Data Summary
The following table provides the expected chemical shift ranges for this compound in CDCl₃. Actual values may vary slightly based on concentration and shimming.
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key Correlations & Rationale |
| Benzoyl (Bz) Protons | 7.40 - 8.20 (m, 15H) | 128.0 - 134.0 | Protons ortho to the carbonyl are the most downfield.[5] These signals typically present as complex multiplets. |
| Benzoyl (Bz) Carbonyls | N/A | 165.0 - 168.0 | These quaternary carbons are assigned via HMBC correlations from the sugar protons (H-2', H-3', H-5'). |
| Cytosine H-6 | ~7.5 - 7.9 (d) | ~141.0 | Shows a COSY correlation to H-5 and HMBC correlation to C2, C4, and C5. |
| Cytosine H-5 | ~5.8 - 6.2 (d) | ~96.0 | Shows a COSY correlation to H-6. |
| Anomeric H-1' | ~6.0 - 6.5 (s) | ~90.0 | A key singlet peak. Shows HMBC correlations to C2 and C6 of the base, confirming the glycosidic bond. |
| Sugar H-3' | ~5.5 - 6.0 (m) | ~75.0 | Downfield shift due to benzoylation. Shows COSY correlation to H-4'. HMBC to 3'-Bz carbonyl. |
| Sugar H-4' | ~4.5 - 5.0 (m) | ~82.0 | Shows COSY correlations to H-3' and H-5' protons. |
| Sugar H-5', H-5'' | ~4.5 - 5.0 (m) | ~64.0 | Often appear as complex multiplets. Show HMBC correlations to the 5'-Bz carbonyl. |
| 2'-C-Methyl (CH₃) | ~1.5 - 1.8 (s) | ~25.0 | A characteristic upfield singlet. Shows HMBC correlation to C1', C2', and C3'. |
| Quaternary Carbons | N/A | C2: ~155, C4: ~163, C1'i-Bz: ~130, C2': ~79 | Assigned exclusively through HMBC correlations. C2' is a key quaternary carbon due to the methyl substitution. |
Visualizing Key Structural Connections
The HMBC experiment is the final arbiter of the complete structure. The diagram below illustrates the most critical correlations required for unambiguous assignment.
Caption: Key HMBC correlations confirming the molecular structure.
Troubleshooting & Advanced Considerations
-
Problem: Significant signal overlap in the aromatic region (7.4-8.2 ppm) prevents clear assignment of base and benzoyl protons.
-
Solution: While complete assignment of every benzoyl proton is often unnecessary, changing to a different solvent like benzene-d₆ can alter chemical shifts due to aromatic solvent-induced shifts (ASIS), potentially resolving the overlap.[5] However, the primary goal is to confirm the location of the benzoyl groups, which is definitively achieved with HMBC.
-
-
Problem: Weak signals for quaternary carbons (e.g., C2, C4, C2', carbonyls).
-
Solution: This is expected due to their long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.[6] Increase the number of scans for the HMBC experiment and adjust the relaxation delay (d1) to be longer (e.g., 2 seconds) to allow for more complete relaxation of these nuclei.
-
-
Expert Insight: The absence of a proton signal for the 2'-position and the appearance of a quaternary carbon signal around 79 ppm in the HSQC/HMBC, combined with a new methyl singlet in the ¹H spectrum, provides the trifecta of evidence for successful 2'-C-methylation.
Conclusion
The structural verification of this compound is a critical quality control step in the development of potent antiviral nucleoside analogues. A systematic approach employing 1D NMR for an initial survey, followed by a logical suite of 2D NMR experiments (COSY, HSQC, and HMBC), provides an irrefutable and comprehensive characterization of the molecule. By understanding the causality behind the choice of each experiment, researchers can confidently assign every key feature of the molecule, ensuring the structural integrity of their synthetic intermediates and final compounds.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Benzoylated Nucleosides - Benchchem.
- Structural Activity Relationship of 2'-C-Methylcytidine Analogs: A Technical Guide - Benchchem.
- Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy | Chemical Research in Toxicology - ACS Publications.
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. Available from: [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. Available from: [Link]
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13 Carbon NMR - University of Regina. Available from: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available from: [Link]
-
13C NMR Chemical Shift - Oregon State University. Available from: [Link]
-
Proton NMR Table - MSU chemistry. Available from: [Link]
-
Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PMC - NIH. Available from: [Link]
-
Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Available from: [Link]
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Application Notes and Protocols for the Use of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine in Antiviral Assays
Introduction: A Potent Nucleoside Prodrug in Antiviral Research
The landscape of antiviral drug discovery is perpetually evolving, driven by the emergence of novel viral pathogens and the development of drug resistance. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, primarily functioning by disrupting viral replication.[1] 2'-C-Methylcytidine is a potent nucleoside analog that has demonstrated significant inhibitory activity against a range of RNA viruses, most notably the Hepatitis C Virus (HCV).[2][3][4][5] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine in antiviral assays. This compound is a prodrug of the biologically active 2'-C-methylcytidine. The benzoyl protecting groups enhance the compound's lipophilicity, facilitating its passive diffusion across cellular membranes. Once inside the host cell, these protective groups are cleaved by intracellular esterases, releasing the active 2'-C-methylcytidine. This active form is then phosphorylated by host cell kinases to its 5'-triphosphate metabolite, the species that directly inhibits the viral polymerase.[5]
These application notes are designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Mechanism of Action: From Prodrug to Polymerase Inhibitor
The antiviral activity of this compound is contingent upon its intracellular conversion to the active triphosphate form. This multi-step process is a classic example of a prodrug strategy aimed at improving the pharmacological properties of a parent compound.
Caption: Intracellular activation of this compound.
The process begins with the passive diffusion of the benzoylated prodrug across the cell membrane. Inside the cell, ubiquitous esterases hydrolyze the ester bonds, releasing the free 2'-C-methylcytidine. This nucleoside analog is then sequentially phosphorylated by host cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate form.[5] The triphosphate metabolite acts as a competitive inhibitor of the natural nucleotide substrate for the viral RdRp. Its incorporation into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[5]
Experimental Protocols: A Validated Workflow for Antiviral Evaluation
A rigorous evaluation of any potential antiviral agent requires a multi-faceted approach. The following protocols outline a comprehensive workflow for assessing the antiviral efficacy and cytotoxicity of this compound.
Caption: General experimental workflow for antiviral compound evaluation.
PART 1: Cytotoxicity Assessment (CC50 Determination)
Expertise & Experience: Before evaluating the antiviral activity of a compound, it is crucial to determine its inherent toxicity to the host cells. This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death.[7][8] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[9]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Huh-7 for HCV) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for testing. It is advisable to include a wide range to accurately determine the CC50.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (medium with no compound) and a "solvent" control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
PART 2: Antiviral Efficacy Assessment (EC50 Determination)
Expertise & Experience: The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.[10] Two common methods for determining the EC50 are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. The choice of assay depends on the virus and the host cell line.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.
-
Cell Seeding:
-
Seed host cells in a 96-well plate as described in the MTT assay protocol.
-
-
Infection and Treatment:
-
On the following day, remove the growth medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.
-
Immediately after infection, add the cell culture medium containing serial dilutions of this compound.
-
Include a "virus control" (infected cells with no compound) and a "cell control" (uninfected cells with no compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
-
-
Quantification of Cell Viability:
-
After the incubation period, cell viability can be assessed using various methods, including staining with crystal violet or using a viability reagent like MTT.[2][11]
-
For crystal violet staining, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then stain with a 0.5% crystal violet solution. After washing and drying, the retained stain is solubilized, and the absorbance is read.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CPE for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the EC50 value.
-
Protocol: Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus particles and is suitable for plaque-forming viruses.[12][13]
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.
-
During the adsorption period, prepare the overlay medium. This is typically a semi-solid medium (containing agarose or methylcellulose) that restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
After adsorption, remove the virus inoculum and add the overlay medium containing different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for visible plaque formation in the control wells (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "virus control".
-
Plot the percentage of plaque reduction against the compound concentration and use non-linear regression analysis to determine the EC50 value.
-
PART 3: Data Interpretation and Selectivity Index (SI) Calculation
Expertise & Experience: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[14] A higher SI value indicates a greater therapeutic window, meaning the compound is more effective at inhibiting the virus at concentrations that are not toxic to the host cells. A compound with an SI of 10 or greater is generally considered a promising candidate for further development.
| Parameter | Description | Typical Assay |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%. | CPE Inhibition, Plaque Reduction |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that reduces host cell viability by 50%. | MTT, XTT, or other viability assays |
| SI (Selectivity Index) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | Calculated from EC50 and CC50 values |
Advanced Protocol: Analysis of Intracellular Triphosphate Metabolite
Expertise & Experience: To confirm the mechanism of action of this compound, it is highly recommended to quantify the intracellular levels of its active triphosphate metabolite. This provides direct evidence that the prodrug is being converted to its active form within the host cells. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a sensitive and specific method for this analysis.[7][15][16]
Protocol: HPLC-Based Quantification of 2'-C-Methylcytidine Triphosphate
-
Cell Treatment and Lysis:
-
Treat host cells with this compound at a relevant concentration (e.g., the EC50) for a specified time.
-
After incubation, wash the cells with cold PBS and lyse them using a suitable extraction method, such as with cold 60% methanol or a trichloroacetic acid solution, to precipitate proteins and extract the nucleotides.[7]
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet the precipitated proteins.
-
Collect the supernatant containing the intracellular nucleotides.
-
The sample may require further processing, such as neutralization or solid-phase extraction, to remove interfering substances.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify and quantify the peak corresponding to 2'-C-methylcytidine triphosphate by comparing its retention time and mass-to-charge ratio to a known standard.
-
Correlate the intracellular concentration of the triphosphate metabolite with the observed antiviral activity.
-
Conclusion and Future Directions
This compound serves as a valuable tool for antiviral research, offering a cell-permeable prodrug of the potent viral polymerase inhibitor, 2'-C-methylcytidine. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of its antiviral activity and cytotoxicity. By following these methodologies and understanding the underlying scientific principles, researchers can generate reliable and reproducible data to advance the development of novel antiviral therapeutics. Future studies may involve evaluating the efficacy of this compound against a broader range of viruses, investigating its potential for combination therapy, and further optimizing its pharmacological properties through medicinal chemistry efforts.
References
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McPhee, F., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. Journal of Medicinal Chemistry, 52(17), 5632-5637. [Link]
-
Gardelli, C., et al. (2009). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. Bioorganic & Medicinal Chemistry Letters, 19(11), 3051-3055. [Link]
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Pierra, C., et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry, 49(22), 6614-6620. [Link]
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. [Link]
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
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National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). PubChem Bioassay. [Link]
-
Chen, L. S., et al. (2004). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B, 806(1), 135-141. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Mu, L., et al. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Journal of Molecular Pharmacy & Organic Process Research, 2(112). [Link]
-
Ferraro, P., et al. (2010). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 38(8), e95. [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. [Link]
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. [Link]
-
Bio-protocol. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. [Link]
-
PubChem. (n.d.). 2'-C-Methylcytidine. [Link]
-
Eltahla, A. A., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 11, 1272. [Link]
-
Lemm, J. A., et al. (2004). Identification of Hepatitis C Virus NS5A Inhibitors. Journal of Virology, 78(18), 9765-9773. [Link]
- Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides.
- De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery, 1(1), 13-25.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695-747.
- Olsen, D. B., et al. (2004). Nucleoside analog inhibitors of hepatitis C virus replication. Antiviral Chemistry and Chemotherapy, 15(3), 119-134.
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- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Benzoyl Group in Nucleoside Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Protection in Nucleoside Chemistry
In the precise world of synthetic organic chemistry, particularly the assembly of complex biomolecules like oligonucleotides, the temporary masking of reactive functional groups is a foundational requirement. Nucleosides, the building blocks of DNA and RNA, possess multiple reactive sites, including hydroxyl groups on the sugar moiety and exocyclic amino groups on the nucleobases. To achieve regioselective synthesis and prevent unwanted side reactions during chain elongation, these sites must be reversibly passivated.
The benzoyl (Bz) group has long been a cornerstone protecting group in this field, valued primarily for the protection of the exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G).[1][2] Its widespread adoption is due to a favorable combination of stability and lability: it forms a robust amide linkage that withstands the diverse conditions of multi-step synthesis, yet it can be cleanly and efficiently removed under specific, typically basic, conditions to yield the native nucleoside structure.[1] This guide provides an in-depth exploration of the function, application, and critical protocols for the use of benzoyl protecting groups in modern nucleoside chemistry.
Core Principles and Mechanistic Rationale
The primary role of the benzoyl group is to shield the nucleophilic exocyclic amines of nucleobases from reacting with activated phosphoramidite monomers during solid-phase oligonucleotide synthesis.[1] Unprotected amines can lead to undesired chain branching and a cascade of impurities, compromising the integrity of the final product.
The benzoyl group is introduced via a nucleophilic acyl substitution reaction, typically using benzoyl chloride, to form a stable amide bond.[3] This amide is engineered to be resilient enough to survive the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of synthesis, as well as the reagents used for coupling, capping, and oxidation.[1] Upon completion of the oligonucleotide assembly, the benzoyl groups are removed during the final deprotection step.[1][4]
The Challenge of Selectivity: Transient Protection
A key challenge in benzoylating nucleosides is achieving chemoselectivity for the exocyclic amine over the hydroxyl groups of the sugar ring. To address this, a "transient protection" strategy is commonly employed. This elegant, one-pot procedure involves the temporary silylation of the hydroxyl groups, typically with trimethylsilyl chloride (TMSCl). The silyl ethers are sterically bulky and electronically deactivate the hydroxyls, directing the subsequently added benzoyl chloride to acylate the desired exocyclic amine. During the aqueous workup, typically with ammonium hydroxide, the labile silyl ethers are hydrolyzed, regenerating the free hydroxyls and leaving only the N-benzoylated product.[1][5]
Caption: Workflow for N-benzoylation via transient protection.
Experimental Protocols: Introduction of Benzoyl Groups
The following protocols are proven, reliable methods for the selective benzoylation of deoxynucleosides.
Protocol 1: N⁶-Benzoylation of 2'-Deoxyadenosine (Transient Method)
This one-flask procedure is highly efficient for the selective acylation of the exocyclic amino group of deoxyadenosine.[1][5]
Materials:
-
2'-Deoxyadenosine
-
Pyridine (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Benzoyl Chloride (BzCl)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ice
-
Appropriate organic solvents for purification (e.g., Dichloromethane, Methanol)
Procedure:
-
Suspend 2'-deoxyadenosine (1 equivalent) in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension in an ice bath.
-
Add chlorotrimethylsilane (TMSCl) dropwise with vigorous stirring. The amount typically ranges from 2.5 to 4 equivalents, sufficient to protect all hydroxyl groups.
-
Allow the mixture to stir at room temperature for 2-3 hours. The suspension should become a clear solution as the silylated derivative forms.
-
Re-cool the solution in an ice bath and add benzoyl chloride (BzCl) dropwise (typically 1.5-2 equivalents).
-
Let the reaction warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice water.
-
Add concentrated ammonium hydroxide and stir for 30-60 minutes to hydrolyze the silyl ethers and any O-benzoyl byproducts.
-
Concentrate the aqueous solution under reduced pressure.
-
The crude N⁶-benzoyl-2'-deoxyadenosine can be purified by co-evaporation with toluene to remove residual pyridine, followed by silica gel chromatography or crystallization.
Causality and Self-Validation:
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
TMSCl: The transient protection of the 3'- and 5'-hydroxyl groups is the key to selectivity. Successful silylation is often indicated by the complete dissolution of the starting nucleoside.
-
Verification: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The N-benzoylated product will have a different Rf value than the starting material. The final structure should be confirmed by NMR and Mass Spectrometry (MS).
Protocol 2: N⁴-Benzoylation of 2'-Deoxycytidine (Transient Method)
A similar transient protection strategy is employed for 2'-deoxycytidine.[1]
Materials:
-
2'-Deoxycytidine
-
Pyridine (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Benzoyl Chloride (BzCl)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ice
Procedure:
-
Follow the same initial steps as for deoxyadenosine: suspend 2'-deoxycytidine in anhydrous pyridine and add TMSCl. Stir until a clear solution is formed.
-
Add benzoyl chloride dropwise at 0 °C and continue stirring at room temperature for 2-4 hours.
-
Perform the work-up with ice and ammonium hydroxide as described previously.
-
Purify the resulting N⁴-benzoyl-2'-deoxycytidine product, often achievable through crystallization from water or ethanol/water mixtures.
Alternative Methodologies: "Green" Benzoylation
For researchers seeking milder and more environmentally benign alternatives, the use of benzoyl cyanide (BzCN) in an ionic liquid has been reported as an efficient system for the selective benzoylation of nucleosides at ambient temperature, avoiding the use of pyridine.[6][7][8] This method is noted for its versatility across both ribo- and deoxyribo-series nucleosides.[7]
Experimental Protocols: Removal of Benzoyl Groups
The removal of the benzoyl group is a critical final step, typically achieved via base-catalyzed hydrolysis of the amide bond. The choice of reagent and conditions depends on the sensitivity of the substrate and the desired speed of the reaction.[4][9]
Caption: Decision workflow for choosing a deprotection method.
Protocol 3: Deprotection with Aqueous Ammonia (Standard Method)
This is the most common and reliable method, particularly for standard DNA oligonucleotides.[1][10]
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Sealed reaction vial
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide into a screw-cap vial.
-
Add concentrated ammonium hydroxide to completely submerge the support (typically 1-2 mL).
-
Seal the vial tightly to prevent ammonia gas from escaping.
-
Heat the vial at 55 °C for 8-12 hours. This single step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl (and other base-labile) protecting groups.
-
Cool the vial to room temperature. Carefully open the vial in a fume hood.
-
Transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.
-
Evaporate the ammonia, typically using a centrifugal vacuum concentrator. The resulting crude oligonucleotide is ready for purification (e.g., by HPLC or PAGE).
Protocol 4: Accelerated Deprotection with AMA Reagent
The use of an Ammonia/Methylamine (AMA) mixture dramatically reduces deprotection time.[1][4]
Materials:
-
Synthesized oligonucleotide on solid support
-
AMA reagent (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Sealed reaction vial
Procedure:
-
Place the solid support in a sealed vial.
-
Add the AMA reagent to cover the support.
-
Heat the vial at 65 °C for 10-15 minutes.
-
Cool, transfer the supernatant, and evaporate the reagent as described in the previous protocol.
Causality: Methylamine is a smaller and more potent nucleophile than ammonia, leading to a significant acceleration of the amide bond cleavage. This method is particularly useful for high-throughput synthesis.
Protocol 5: Deprotection with Sodium Methoxide in Methanol
This method is exceptionally fast and efficient, especially for removing O-benzoyl groups, but is also effective for N-benzoyl groups.[10][11][12]
Materials:
-
Benzoyl-protected nucleoside
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount, e.g., 0.1 equivalents, can be used as a solid or a solution in methanol)
-
Acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) for neutralization.
Procedure:
-
Dissolve the protected nucleoside in anhydrous methanol in a flask with a magnetic stir bar.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.[10]
-
Once complete, add the acidic resin and stir for 15-20 minutes to neutralize the base.
-
Filter off the resin, wash it with methanol, and concentrate the filtrate to obtain the deprotected nucleoside.
Data Summary: Comparison of Deprotection Methods
The selection of a deprotection method is a critical decision based on the required speed, scale, and the chemical nature of the molecule being synthesized.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Aqueous Ammonia | Conc. NH₄OH, 55-65 °C | 2-12 hours | > 90% | Standard, highly reliable method. Slower but very clean.[1][10] |
| Methanolic Ammonia | Saturated NH₃ in Methanol, RT | 12-24 hours | > 90% | Mildest conditions, suitable for sensitive substrates.[10] |
| AMA Reagent | 1:1 NH₄OH / 40% MeNH₂, 65 °C | 10-15 minutes | > 95% | Extremely fast. Ideal for high-throughput synthesis.[1][4] |
| Sodium Methoxide | Catalytic NaOMe in Methanol, RT | 1-4 hours | > 95% | Very rapid, especially for O-benzoyl groups. Requires a neutralization step.[10][11] |
Advanced Topics and Considerations
-
2'-Hydroxyl Protection in RNA Synthesis: While less common than silyl ethers, benzoyl groups have been used for the protection of the 2'-hydroxyl group in ribonucleosides.[13] However, this application requires careful management of reaction conditions to prevent the well-documented phenomenon of acyl group migration between the vicinal 2' and 3' hydroxyls.[9][14]
-
Orthogonality and Limitations: The benzoyl group is part of an orthogonal protection scheme, meaning it is stable while other groups (like 5'-DMT) are removed under different conditions.[15] However, in specialized applications, such as the synthesis of highly structured or repetitive DNA sequences, the benzoyl group may not provide sufficient steric bulk to prevent unwanted hybridization, necessitating alternative strategies.[16]
Conclusion
The benzoyl protecting group is a robust, reliable, and indispensable tool in the field of nucleoside chemistry and oligonucleotide synthesis. Its well-understood chemistry, stability during synthesis, and the variety of efficient deprotection protocols available make it a versatile choice for researchers. By understanding the underlying mechanisms and carefully selecting the appropriate protocols for introduction and removal, scientists can effectively leverage the benzoyl group to achieve high-fidelity synthesis of complex nucleic acid-based molecules for research, diagnostics, and therapeutic development.
References
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
-
Prasad, A. K., Kumar, V., & Parmar, V. S. (2005). Mild, efficient, selective and "green" benzoylation of nucleosides using benzoyl cyanide in ionic liquid. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 747-51. [Link]
-
Kumar, V., et al. (2005). 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid. Bioorganic & Medicinal Chemistry, 13(14), 4467-72. [Link]
- BenchChem. (2025). The Benzoyl Protecting Group in DNA Synthesis: An In-depth Technical Guide.
- BenchChem. (2025).
-
Kempe, T., et al. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Nucleic Acids Research, 10(21), 6695-6714. [Link]
-
ResearchGate. (2005). 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid. [Link]
-
Semantic Scholar. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. [Link]
- BenchChem. (n.d.). The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide.
-
Wikipedia. (n.d.). Synthesis of nucleosides. [Link]
-
Chen, J., et al. (2018). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 57(42), 13862-13866. [Link]
-
He, Y., & Kool, E. T. (2003). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 31(21), e129. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Krasutsky, A. P. (n.d.).
- Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides.
-
Agnihotri, G., et al. (2008). Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations. Journal of the American Chemical Society, 130(27), 8769-72. [Link]
- University of Leeds. (n.d.).
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
Ghorab, M. M., et al. (2017). Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity. Acta Poloniae Pharmaceutica, 74(6), 1677-1687. [Link]
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- 6. Mild, efficient, selective and "green" benzoylation of nucleosides using benzoyl cyanide in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Enzymatic Phosphorylation of 2'-C-Methylcytidine: A Guide for Antiviral Drug Development
Introduction: The Significance of 2'-C-Methylcytidine Phosphorylation in Antiviral Therapy
2'-C-Methylcytidine (2'-C-MeC) is a pivotal nucleoside analog that has demonstrated significant promise in the fight against a variety of RNA viruses, most notably the Hepatitis C virus (HCV) and Dengue virus.[1][2] Its therapeutic efficacy is not inherent to the parent molecule but is unlocked through a crucial intracellular transformation: sequential phosphorylation to its active 5'-triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-MeCTP).[1][3][4] This active metabolite then acts as a molecular decoy, competing with natural nucleotides for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRP).[4][5] Once incorporated, 2'-C-MeCTP functions as a chain terminator, prematurely halting viral RNA synthesis and thereby suppressing viral replication.[1][4]
For researchers and drug development professionals, a deep understanding of the enzymatic cascade responsible for this bioactivation is paramount. The efficiency of each phosphorylation step directly influences the intracellular concentration of the active triphosphate, which in turn dictates the compound's antiviral potency. This application note provides a comprehensive overview of the enzymatic pathway, detailed protocols for the in vitro phosphorylation of 2'-C-methylcytidine, and methods for the analysis of the resulting phosphorylated products.
The Metabolic Activation Pathway: A Three-Step Enzymatic Cascade
The intracellular conversion of 2'-C-methylcytidine to its active triphosphate form is a stepwise process, each step governed by a specific cellular kinase. The overall pathway can be visualized as follows:
Figure 1: The enzymatic cascade for the phosphorylation of 2'-C-methylcytidine.
The initial phosphorylation of 2'-C-methylcytidine to its 5'-monophosphate (2'-C-MeCMP) is the rate-limiting step in this pathway.[6] Studies have shown that 2'-C-methylcytidine is a relatively poor substrate for the primary kinases responsible for this conversion, namely deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1).[6] The subsequent phosphorylation of the monophosphate to the diphosphate (2'-C-MeCDP) is catalyzed by UMP-CMP kinase (YMPK), and the final step to the active triphosphate is mediated by the broadly specific nucleoside diphosphate kinase (NDPK).[7][8]
The relatively inefficient first phosphorylation step has led to the development of prodrug strategies, such as phosphoramidate (ProTide) and cyclic monophosphate approaches, to bypass this hurdle and enhance the intracellular delivery of the monophosphate.[9][10][11]
Experimental Protocols for In Vitro Phosphorylation
The following protocols provide a framework for the in vitro enzymatic synthesis of the mono-, di-, and triphosphate of 2'-C-methylcytidine. These protocols are intended as a starting point and may require optimization depending on the specific enzymes and reagents used.
Protocol 1: Monophosphorylation of 2'-C-Methylcytidine
This protocol describes the synthesis of 2'-C-methylcytidine monophosphate (2'-C-MeCMP) using recombinant human deoxycytidine kinase (dCK).
Materials:
-
2'-C-Methylcytidine (≥98% purity)
-
Recombinant human deoxycytidine kinase (dCK)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 0.5 M EDTA or perchloric acid)
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as described in Table 1. It is advisable to prepare a master mix of the common reagents.
Component Stock Concentration Volume (µL) Final Concentration Kinase Reaction Buffer 10X 10 1X 2'-C-Methylcytidine 10 mM 10 1 mM ATP 100 mM 5 5 mM Recombinant dCK 1 mg/mL 1-5 (variable) 10-50 µg/mL Nuclease-free water - to 100 - Table 1: Reaction mixture for the monophosphorylation of 2'-C-methylcytidine. -
Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate the reaction at 37°C for a predetermined time course (e.g., 1, 2, 4, and 8 hours) to monitor progress.
-
Reaction Quenching: Terminate the reaction by adding 10 µL of the quenching solution. Alternatively, heat inactivation at 95°C for 5 minutes can be employed.
-
Analysis: Analyze the formation of 2'-C-MeCMP by HPLC. A C18 reverse-phase column with a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
Protocol 2: Diphosphorylation of 2'-C-Methylcytidine Monophosphate
This protocol details the conversion of 2'-C-MeCMP to its diphosphate form (2'-C-MeCDP) using UMP-CMP kinase (YMPK).
Materials:
-
Purified 2'-C-Methylcytidine monophosphate (2'-C-MeCMP)
-
Recombinant human UMP-CMP kinase (YMPK)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (as in Protocol 1)
-
Quenching solution
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare the reaction mixture as outlined in Table 2.
Component Stock Concentration Volume (µL) Final Concentration Kinase Reaction Buffer 10X 10 1X 2'-C-MeCMP 10 mM 10 1 mM ATP 100 mM 5 5 mM Recombinant YMPK 1 mg/mL 1-5 (variable) 10-50 µg/mL Nuclease-free water - to 100 - Table 2: Reaction mixture for the diphosphorylation of 2'-C-MeCMP. -
Incubation and Quenching: Follow the incubation and quenching steps as described in Protocol 1.
-
Analysis: Monitor the formation of 2'-C-MeCDP and the consumption of 2'-C-MeCMP by HPLC.
Protocol 3: Triphosphorylation of 2'-C-Methylcytidine Diphosphate
This protocol describes the final phosphorylation step to yield the active 2'-C-methylcytidine triphosphate (2'-C-MeCTP) using nucleoside diphosphate kinase (NDPK).
Materials:
-
Purified 2'-C-Methylcytidine diphosphate (2'-C-MeCDP)
-
Recombinant human nucleoside diphosphate kinase (NDPK)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (as in Protocol 1)
-
Quenching solution
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Assemble the reaction mixture according to Table 3.
Component Stock Concentration Volume (µL) Final Concentration Kinase Reaction Buffer 10X 10 1X 2'-C-MeCDP 10 mM 10 1 mM ATP 100 mM 5 5 mM Recombinant NDPK 1 mg/mL 1-5 (variable) 10-50 µg/mL Nuclease-free water - to 100 - Table 3: Reaction mixture for the triphosphorylation of 2'-C-MeCDP. -
Incubation and Quenching: Proceed with the incubation and quenching steps as detailed in Protocol 1.
-
Analysis: Quantify the production of 2'-C-MeCTP using HPLC.
Workflow Visualization
The overall experimental workflow for the enzymatic phosphorylation and analysis of 2'-C-methylcytidine can be summarized as follows:
Figure 2: General workflow for in vitro phosphorylation and analysis.
Troubleshooting and Considerations
-
Low Phosphorylation Efficiency:
-
Enzyme Activity: Ensure the kinase enzymes are active. Perform a control reaction with a known substrate.
-
Substrate Inhibition: High concentrations of the nucleoside analog may inhibit the kinase. Titrate the substrate concentration to find the optimal range.
-
ATP Depletion: Ensure ATP is not the limiting reagent. A molar excess of ATP over the substrate is recommended.
-
-
Product Purification: For downstream applications, the phosphorylated products may need to be purified from the reaction mixture. This can be achieved using anion-exchange chromatography or preparative HPLC.
-
Product Characterization: The identity of the phosphorylated products should be confirmed by mass spectrometry (MS) and, if sufficient material is available, by nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
The enzymatic phosphorylation of 2'-C-methylcytidine is a critical activation pathway that underpins its antiviral activity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to produce and analyze the phosphorylated metabolites of this important nucleoside analog. A thorough understanding of these processes is essential for the continued development of novel and effective antiviral therapies.
References
-
Eldrup, A. B., et al. (2007). Cyclic monophosphate prodrugs of base-modified 2'-C-methyl ribonucleosides as potent inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 17(9), 2452–2455. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 500902, 2'-C-Methylcytidine. Retrieved from [Link]
-
Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols, 1(10), e248. [Link]
-
Murakami, E., et al. (2008). Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]
-
Dutson, C., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Molecules, 26(8), 2209. [Link]
-
Murakami, E., et al. (2008). Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]
-
Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 115, 59–67. [Link]
-
Prakash, T. P., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14599–14611. [Link]
-
Gardelli, C., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. Journal of Medicinal Chemistry, 52(17), 5394–5407. [Link]
-
Crook, E. M., Mathias, A. P., & Rabin, B. R. (1960). The preparation and purification of cytidine 2′:3′-phosphate. Biochemical Journal, 74(2), 234–238. [Link]
-
Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(10), e249. [Link]
-
Meppen, M., et al. (2009). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. European Journal of Medicinal Chemistry, 44(9), 3765–3770. [Link]
-
Kohli, R. M., & Zhang, Y. (2013). Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. Current Opinion in Chemical Biology, 17(1), 36–42. [Link]
-
Murakami, E., et al. (2008). Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]
-
Ahn, J., et al. (2001). Chk2 Activation and Phosphorylation-Dependent Oligomerization. Molecular and Cellular Biology, 21(12), 4125–4137. [Link]
-
Brown, N. R., et al. (1999). Effects of Phosphorylation of Threonine 160 on Cyclin-dependent Kinase 2 Structure and Activity. Journal of Biological Chemistry, 274(13), 8746–8756. [Link]
-
Kim, S., et al. (1997). Phosphorylation of HMG-I by Protein Kinase C Attenuates Its Binding Affinity to the Promoter Regions of Protein Kinase C Gamma and neurogranin/RC3 Genes. Journal of Biological Chemistry, 272(23), 14668–14674. [Link]
-
Kõivomägi, M., et al. (2011). Multisite phosphorylation networks as signal processors for Cdk1. Nature Structural & Molecular Biology, 18(12), 1359–1366. [Link]
-
Steinberg, S. F. (2004). Distinctive activation mechanisms and functions for protein kinase Cδ. Biochemical Journal, 384(Pt 3), 449–459. [Link]
-
Julander, J. G., et al. (2010). Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model. Antiviral Research, 86(3), 263–268. [Link]
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- 8. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic monophosphate prodrugs of base-modified 2'-C-methyl ribonucleosides as potent inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2'-C-Methylcytidine Prodrugs
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmacology.
Introduction: The Rationale for 2'-C-Methylcytidine Prodrugs
2'-C-methylcytidine is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerases, with significant activity against viruses such as the Hepatitis C virus (HCV).[1][2][3] The strategic addition of a methyl group at the 2'-position of the ribose moiety is a critical structural modification. While retaining the 3'-hydroxyl group necessary for phosphodiester bond formation, the 2'-methyl group introduces steric hindrance that disrupts the addition of the subsequent nucleotide, effectively terminating the nascent viral RNA chain.[4]
For 2'-C-methylcytidine to exert its antiviral effect, it must be transported into the host cell and undergo phosphorylation by host kinases to its active 5'-triphosphate form.[4][5] However, the parent nucleoside often suffers from limitations such as poor oral bioavailability and inefficient initial phosphorylation, which can limit its therapeutic potential.[2][6] Prodrug strategies are therefore employed to overcome these hurdles by masking the hydrophilic hydroxyl groups, thereby enhancing cell permeability and, in some cases, bypassing the rate-limiting first phosphorylation step.[5][6][7]
This guide provides an in-depth overview of the primary techniques for synthesizing 2'-C-methylcytidine prodrugs, focusing on the widely adopted phosphoramidate (ProTide) and ester-based approaches. We will delve into the chemical principles, provide detailed experimental protocols, and offer insights into the analytical characterization of these important antiviral compounds.
Prodrug Strategies and Synthesis
The two predominant strategies for creating prodrugs of 2'-C-methylcytidine are the formation of ester linkages at the hydroxyl groups of the ribose sugar and the attachment of phosphoramidate moieties to the 5'-hydroxyl group.
Ester Prodrugs: Enhancing Oral Bioavailability
Esterification of the hydroxyl groups of 2'-C-methylcytidine, particularly at the 3'-position, is a common strategy to increase lipophilicity and improve oral absorption.[2][6] These ester prodrugs are designed to be stable in the gastrointestinal tract and are cleaved by endogenous esterases in the body to release the active parent nucleoside.[5][6] A notable example is Valopicitabine (NM283), the 3'-O-L-valinyl ester of 2'-C-methylcytidine, which demonstrated improved oral bioavailability.[2][6][8]
General Synthetic Workflow for Ester Prodrugs
The synthesis of ester prodrugs of 2'-C-methylcytidine typically involves the protection of other reactive groups, followed by esterification of the desired hydroxyl group and subsequent deprotection.
Caption: General workflow for the synthesis of 3'-O-ester prodrugs of 2'-C-methylcytidine.
Protocol: Synthesis of 3'-O-L-valinyl-2'-C-methylcytidine (Valopicitabine)
This protocol is a representative example for the synthesis of an amino acid ester prodrug.
Materials:
-
2'-C-methylcytidine
-
N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Val-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of 2'-C-methylcytidine: The 5'-hydroxyl and the N4-amino group of 2'-C-methylcytidine are typically protected. For instance, the 5'-hydroxyl can be protected with a dimethoxytrityl (DMT) group, and the N4-amino group with a benzoyl or acetyl group.
-
Coupling Reaction:
-
Dissolve the protected 2'-C-methylcytidine (1 equivalent) and Boc-L-Val-OH (1.5 equivalents) in anhydrous pyridine.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected 3'-O-L-valinyl ester.
-
-
Deprotection:
-
Dissolve the purified, protected intermediate in a solution of TFA in DCM (e.g., 50% TFA/DCM).
-
Stir the solution at room temperature for 1-2 hours, monitoring the removal of the protecting groups by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
-
Final Product Isolation:
-
Precipitate the final product by adding cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 3'-O-L-valinyl-2'-C-methylcytidine as a TFA salt.
-
Phosphoramidate Prodrugs (ProTides): Bypassing the First Phosphorylation Step
The ProTide approach is a highly effective strategy for delivering nucleoside monophosphates into cells, thereby circumventing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.[7] These prodrugs consist of an amino acid ester and an aryl group attached to a phosphate moiety at the 5'-position of the nucleoside.[7] This design increases lipophilicity for enhanced cell penetration. Once inside the cell, the prodrug is metabolized to release the 5'-monophosphate of 2'-C-methylcytidine.[9] Several phosphoramidate prodrugs of 2'-C-methylcytidine have demonstrated significantly superior potency compared to the parent nucleoside.[1][10]
General Synthetic Workflow for Phosphoramidate Prodrugs
The synthesis of phosphoramidate prodrugs involves the reaction of the nucleoside with a pre-synthesized phosphoramidate reagent, typically a phosphorochloridate.
Caption: General workflow for the synthesis of phosphoramidate prodrugs of 2'-C-methylcytidine.
Protocol: Synthesis of a Phenyl Methoxyalaninyl Phosphoramidate of 2'-C-Methylcytidine
This protocol outlines a general procedure for the synthesis of a ProTide derivative.
Materials:
-
2'-C-methylcytidine
-
Phenyl phosphorodichloridate
-
L-Alanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Phosphorochloridate Reagent:
-
Suspend L-Alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Cool the suspension to 0°C.
-
Add phenyl phosphorodichloridate (1 equivalent) to the suspension.
-
Add TEA (2.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Stir the reaction at room temperature for 4-6 hours. The formation of the aryl aminoacyl phosphorochloridate can be monitored by ³¹P NMR spectroscopy.
-
-
Coupling with 2'-C-Methylcytidine:
-
In a separate flask, dissolve 2'-C-methylcytidine (0.8 equivalents) in anhydrous THF.
-
Cool the solution to -20°C.
-
Add NMI (1.5 equivalents) to the solution.
-
Slowly add the freshly prepared phosphorochloridate solution from step 1 to the 2'-C-methylcytidine solution at -20°C.
-
Allow the reaction to stir at -20°C for 2-4 hours, monitoring its progress by TLC and/or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., methanol in DCM) to yield the phosphoramidate prodrug as a mixture of diastereomers.
-
The diastereomers can often be separated by chiral chromatography if required.
-
Data Summary and Characterization
The successful synthesis of 2'-C-methylcytidine prodrugs requires rigorous characterization to confirm their identity, purity, and stability.
Table 1: Key Analytical Techniques for Prodrug Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A major peak corresponding to the molecular weight of the prodrug. |
| ¹H NMR | Structural elucidation | Resonances corresponding to the nucleoside, amino acid, and aryl moieties. |
| ³¹P NMR | Confirmation of phosphate/phosphoramidate linkage | A characteristic chemical shift for the phosphorus atom in the phosphoramidate structure. |
| HRMS | Exact mass determination | Provides the elemental composition and confirms the molecular formula. |
| Chiral HPLC | Diastereomer separation and quantification | Separation of the P-chiral diastereomers of phosphoramidate prodrugs. |
Table 2: Representative Yields and Potency Data
| Prodrug Type | Example | Typical Yield | In Vitro Potency Enhancement (vs. Parent) | Reference |
| Ester | Valopicitabine (NM283) | 40-60% | Improved bioavailability | [2] |
| Phosphoramidate | Phenyl Methoxyalaninyl | 30-50% | 10 to 200-fold | [1][10] |
| HepDirect | 1-[3,5-difluorophenyl]-1,3-propanediol | Not specified | Increased triphosphate levels in liver | [8][11] |
Conclusion and Future Perspectives
The synthesis of prodrugs of 2'-C-methylcytidine is a critical step in the development of effective antiviral therapies. The ester and phosphoramidate strategies have proven successful in enhancing the pharmacokinetic and pharmacodynamic properties of the parent nucleoside. The protocols and data presented in this guide offer a comprehensive resource for researchers in this field. Future work may focus on the development of novel prodrug moieties that offer enhanced tissue targeting, improved metabolic stability, and reduced off-target toxicity.
References
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Gardelli, C., Attenni, B., Donghi, M., et al. (2009). Phosphoramidate Prodrugs of 2'-C-Methylcytidine for Therapy of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. Available at: [Link]
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Gardelli, C., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. PubMed. Available at: [Link]
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Anonymous. (2024). Prodrug strategies in developing antiviral nucleoside analogs. PMC. Available at: [Link]
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Donghi, M., et al. (2009). Synthesis and Evaluation of Novel Phosphoramidate Prodrugs of 2'-methyl Cytidine as Inhibitors of Hepatitis C Virus NS5B Polymerase. PubMed. Available at: [Link]
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Pierra, C., et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry. Available at: [Link]
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Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]
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Attenni, B., et al. (2009). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. PubMed. Available at: [Link]
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Murakami, E., et al. (2007). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. Available at: [Link]
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Application Notes and Protocols for Cell-Based Evaluation of 2'-C-Methylcytidine Derivatives
Introduction
2'-C-methylcytidine (2CMC) and its derivatives represent a promising class of nucleoside analogs with potent antiviral activity against a range of RNA viruses.[1][2][3] These compounds function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][4][5] Upon cellular uptake, 2CMC is metabolized to its active 5'-triphosphate form (2CMC-TP), which then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA strand.[1][6] This incorporation leads to chain termination, thereby halting viral replication.[4] The evaluation of novel 2'-C-methylcytidine derivatives requires a systematic approach using a panel of robust cell-based assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action. This guide provides a comprehensive overview and detailed protocols for these essential assays.
Core Principles of Evaluation
The successful evaluation of 2'-C-methylcytidine derivatives hinges on a multi-faceted approach that assesses both the desired antiviral activity and any potential off-target effects on the host cell. The primary goal is to identify compounds with a high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value indicates that the compound is effective at inhibiting viral replication at concentrations that are not harmful to the host cells.[7]
The general workflow for evaluating these derivatives involves parallel assessment of cytotoxicity and antiviral efficacy. This dual-pronged approach is crucial for distinguishing true antiviral effects from non-specific cellular toxicity.[8]
dot
Caption: General workflow for the evaluation of 2'-C-methylcytidine derivatives.
Part 1: Cytotoxicity Assays
Before assessing antiviral activity, it is paramount to determine the cytotoxic profile of the 2'-C-methylcytidine derivatives in the host cell line that will be used for the antiviral assays. This step ensures that the observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death.
Principle of Tetrazolium-Based Assays (MTT and XTT)
Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used to assess cell viability by measuring the metabolic activity of living cells.[9][10][11] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product. The intensity of the color produced is directly proportional to the number of viable cells.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced to an insoluble purple formazan crystal, which requires a solubilization step using an organic solvent like DMSO before absorbance can be measured.[9][10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[9][12]
Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay due to its simpler workflow and reduced potential for errors.[12]
Materials:
-
Host cells (e.g., Vero, Huh-7, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
2'-C-methylcytidine derivatives (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of the 2'-C-methylcytidine derivatives in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add the compound dilutions. Include a "no drug" (medium only) control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.
-
XTT Reagent Addition: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.[13]
Part 2: Antiviral Activity Assays
Once the cytotoxicity of the compounds is known, their ability to inhibit viral replication can be assessed. The choice of antiviral assay depends on the virus being studied and the specific research question.
Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for determining the infectivity of lytic viruses and is widely used to evaluate the efficacy of antiviral compounds.[13] This assay quantifies the reduction in the number of viral plaques, which are localized areas of cell death, in the presence of the test compound.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
2'-C-methylcytidine derivatives
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 0.5% carboxymethylcellulose or agarose)
-
Fixative solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Wash the cell monolayers with sterile PBS. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[14] Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, aspirate the virus inoculum. Add the overlay medium containing various concentrations of the 2'-C-methylcytidine derivative. The highest concentration tested should be below the CC50 value.[13] Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry.[13]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
Reporter Gene Assays
Reporter gene assays provide a rapid and sensitive method for quantifying viral replication.[15][16] These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication in host cells. The reporter signal is directly proportional to the level of viral replication.
Materials:
-
Reporter virus stock
-
Host cells permissive to the reporter virus
-
96-well plates (white or clear-bottomed, depending on the reporter)
-
2'-C-methylcytidine derivatives
-
Luciferase assay reagent (for luciferase reporter viruses)
-
Fluorometer or luminometer
Procedure:
-
Cell Seeding and Infection: Seed host cells in a 96-well plate. Infect the cells with the reporter virus at a multiplicity of infection (MOI) that gives a robust signal.
-
Compound Treatment: Immediately after infection, add serial dilutions of the 2'-C-methylcytidine derivatives to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C.
-
Signal Detection:
-
Luciferase: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
GFP: Measure the fluorescence using a fluorometer or visualize under a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of the reporter signal for each compound concentration relative to the virus control. Determine the EC50 value using non-linear regression.
dot
Caption: Principles of plaque reduction and reporter gene assays.
Part 3: Mechanism of Action Studies
To confirm that the 2'-C-methylcytidine derivatives are acting as expected, mechanism of action studies can be performed.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound. By adding the compound at different times relative to infection, it is possible to distinguish between inhibition of early events (e.g., entry) and later events (e.g., RNA synthesis). For a nucleoside analog that targets the viral polymerase, the inhibitory effect is expected to be most pronounced when the compound is present during the viral RNA synthesis phase.[3]
RdRp Inhibition Assay
While a cell-free biochemical assay, it is often performed in conjunction with cell-based assays to confirm direct inhibition of the viral RdRp.[17][18][19] This assay typically involves a purified recombinant viral polymerase, a template RNA, and radiolabeled or fluorescently labeled nucleotides. The incorporation of the labeled nucleotide is measured in the presence and absence of the 2'-C-methylcytidine derivative triphosphate.
Part 4: Resistance Profiling
The emergence of drug-resistant viral variants is a major challenge in antiviral therapy. Therefore, it is important to assess the potential for resistance development to novel 2'-C-methylcytidine derivatives.
In Vitro Resistance Selection
This involves passaging the virus in the presence of sub-optimal concentrations of the compound over an extended period. This selective pressure can lead to the emergence of resistant mutants.
Genotypic and Phenotypic Analysis
Once resistant viruses are selected, their genomes can be sequenced to identify mutations in the target enzyme (RdRp).[20][21] The identified mutations can then be introduced into a wild-type virus using reverse genetics, and the resulting virus can be tested for its susceptibility to the compound in a phenotypic assay to confirm that the mutation confers resistance.
Data Presentation
Quantitative data from the cytotoxicity and antiviral assays should be summarized in a table for easy comparison.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | >100 | 5.2 | >19.2 |
| Derivative 2 | 85.6 | 12.8 | 6.7 |
| 2CMC (Control) | >100 | 8.1 | >12.3 |
| Ribavirin (Control) | 75.3 | 15.4 | 4.9 |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
Conclusion
The systematic evaluation of 2'-C-methylcytidine derivatives using a combination of cytotoxicity, antiviral, mechanism of action, and resistance profiling assays is essential for identifying promising lead candidates for further development. The protocols and principles outlined in this guide provide a robust framework for conducting these critical studies. By adhering to these methodologies, researchers can generate reliable and reproducible data to advance the discovery of novel antiviral therapies.
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Application Notes and Protocols: Analytical Methods for Determining the Purity of Synthetic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic nucleosides and their analogues are fundamental to the development of therapeutic agents, particularly in antiviral and anticancer treatments.[1] The precise chemical structure and purity of these molecules are critical determinants of their efficacy and safety. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can impact the biological activity and toxicity of the final drug substance.[2][3] Therefore, robust and reliable analytical methods are essential for accurately determining the purity of synthetic nucleosides.
This guide provides a comprehensive overview of the key analytical techniques used to assess the purity of synthetic nucleosides. It is designed to offer both theoretical understanding and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The emphasis is on a multi-faceted, or orthogonal, approach to purity analysis, which is crucial for ensuring the quality and consistency of these critical pharmaceutical compounds.[4][5]
The Importance of Orthogonal Analytical Methods
Relying on a single analytical method is often insufficient for a comprehensive purity assessment.[5] An orthogonal approach, which utilizes multiple, independent analytical techniques based on different physicochemical principles, provides a more complete and reliable characterization of a synthetic nucleoside.[4][5][6] For example, combining a separation technique like High-Performance Liquid Chromatography (HPLC) with a structure-elucidating technique like Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful strategy for both quantifying impurities and identifying their structures.[5] This multi-dimensional view is essential for meeting stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[2][7][8]
Regulatory Context: ICH Guidelines
The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances.[2][8][9] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7] Understanding these thresholds is critical for designing an appropriate analytical strategy.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline[2][7] |
Core Analytical Techniques
The following sections detail the primary analytical methods for determining the purity of synthetic nucleosides, complete with experimental protocols and expert insights.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the cornerstones of purity analysis for synthetic nucleosides.[10][11] These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[12][13] Reversed-phase HPLC (RP-HPLC) is the most common mode used for nucleoside analysis due to its ability to separate compounds with varying polarities.[10]
Causality Behind Experimental Choices: The selection of the stationary phase (e.g., C18 column) and the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) are critical for achieving optimal separation.[10][14] The choice of these parameters is dictated by the specific chemical properties of the nucleoside and its potential impurities. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate a wide range of impurities with different polarities.[12][15]
Protocol: Purity Determination of a Synthetic Nucleoside by RP-HPLC
Objective: To quantify the purity of a synthetic nucleoside and detect any related impurities.
Materials:
-
HPLC or UPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Synthetic nucleoside sample
-
Reference standard of the nucleoside (if available)
-
HPLC-grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic nucleoside sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of the reference standard at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (or the λmax of the nucleoside)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.[16]
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
-
Calculation of Purity:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness: The system suitability test ensures that the chromatographic system is performing adequately and that the results are reliable.[15][16] The use of a well-characterized reference standard allows for accurate peak identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[17][18] This technique is invaluable for identifying unknown impurities by providing information about their molecular weight.[19][20]
Causality Behind Experimental Choices: The choice of ionization source (e.g., electrospray ionization - ESI) and mass analyzer (e.g., quadrupole, time-of-flight - TOF) depends on the nature of the nucleoside and the desired level of structural information. ESI is a soft ionization technique that is well-suited for polar molecules like nucleosides, minimizing fragmentation and preserving the molecular ion.
Protocol: Impurity Identification by LC-MS
Objective: To identify the molecular weights of impurities detected by HPLC.
Materials:
-
LC-MS system (HPLC or UPLC coupled to a mass spectrometer)
-
Same column and mobile phases as the HPLC method
-
Synthetic nucleoside sample prepared as in the HPLC protocol
Procedure:
-
LC Conditions: Use the same chromatographic conditions as the established HPLC method.
-
MS Conditions:
-
Ionization Mode: ESI positive or negative (depending on the nucleoside's structure)
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
-
Analysis:
-
Inject the sample solution.
-
Acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
-
Data Interpretation:
-
Determine the molecular weight of each impurity from its mass spectrum.
-
Propose potential structures for the impurities based on their molecular weights and knowledge of the synthetic route and potential degradation pathways.
-
Trustworthiness: By correlating the retention times of peaks in the UV chromatogram with the mass spectra from the TIC, one can confidently assign molecular weights to the separated impurities.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of molecules and can also be used for quantitative purity assessment (qNMR).[21][22][23] It provides detailed information about the chemical environment of each atom in a molecule.[24] For synthetic nucleosides, ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or other impurities.[21]
Causality Behind Experimental Choices: The choice of NMR experiments (e.g., 1D ¹H, ¹³C, 2D COSY, HSQC, HMBC) is guided by the need to unambiguously assign all proton and carbon signals in the molecule.[22] For quantitative analysis, a certified internal standard with a known concentration and purity is required.
Protocol: Structural Confirmation and Purity by ¹H NMR
Objective: To confirm the chemical structure of the synthetic nucleoside and quantify its purity.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Synthetic nucleoside sample
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic nucleoside and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the nucleoside and a signal from the internal standard.
-
Calculate the purity of the nucleoside using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Trustworthiness: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification. The accuracy is dependent on the purity of the internal standard and the precision of the weighings.
Chiral Purity Analysis
For nucleosides with stereocenters, it is crucial to determine the enantiomeric or diastereomeric purity.[25][26] Chiral HPLC is the most common technique for this purpose.[25][27]
Causality Behind Experimental Choices: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the nucleoside.[26][28] The selection of the appropriate CSP is often empirical and may require screening of several different column types.
Protocol: Chiral Purity by HPLC
Objective: To determine the enantiomeric excess of a chiral synthetic nucleoside.
Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based)[25][26]
-
Mobile phase (typically a mixture of hexane/isopropanol or a polar organic solvent)
-
Synthetic nucleoside sample
Procedure:
-
Method Development:
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[25]
-
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peaks corresponding to each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Trustworthiness: The validation of the chiral method, including demonstrating baseline resolution and appropriate sensitivity (limit of detection and quantification for the minor enantiomer), is essential for ensuring the accuracy of the results.[26]
Data Integration and Purity Assignment
The final purity value for a synthetic nucleoside should be assigned based on a comprehensive evaluation of the data from all orthogonal methods.
Visualization of the Analytical Workflow
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. jaanoandseekho.in [jaanoandseekho.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 21. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. people.bu.edu [people.bu.edu]
- 24. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Chiral recognition by nucleosides and nucleotides: resolution of helicenes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Welcome to the technical support guide for the synthesis of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience. As a crucial intermediate in the synthesis of various antiviral agents, including Sofosbuvir, mastering the preparation of this molecule is paramount for researchers in drug development.[1][2][3]
I. Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this multi-step synthesis can stem from several factors, primarily related to the initial methylation and subsequent benzoylation steps.
-
Inefficient 2'-C-Methylation: The introduction of the methyl group at the 2'-position is often the most challenging step. This is typically achieved via a Grignard reaction with a suitable ribose derivative.[4][5][6]
-
Cause: Steric hindrance around the 2'-position can impede the approach of the Grignard reagent.[7]
-
Solution: Ensure your starting ribonolactone is well-protected and that the Grignard reagent is freshly prepared and titrated. Using a more reactive Grignard reagent or optimizing the reaction temperature (often starting at low temperatures like -78°C and slowly warming) can improve efficiency.[8]
-
-
Incomplete Benzoylation: The subsequent benzoylation of the hydroxyl groups can be incomplete, leading to a mixture of partially benzoylated products that are difficult to separate from the desired fully benzoylated compound.
-
Cause: Insufficient benzoyl chloride or a non-optimal base can lead to incomplete reaction.
-
Solution: Use a slight excess of benzoyl chloride and a suitable base like pyridine to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[9]
-
-
Side Reactions: Unwanted side reactions, particularly N-benzoylation at the cytidine base, can consume starting material and complicate purification.
-
Cause: The exocyclic amine of cytidine is also nucleophilic and can react with benzoyl chloride.
-
Solution: Employing a transient protection strategy for the 2', 3', and 5'-hydroxyl groups with a silylating agent like trimethylsilyl chloride (TMSCl) before N-benzoylation can be effective.[9] This temporarily blocks the hydroxyl groups, favoring N-benzoylation, and the silyl groups are easily removed during workup.[9]
-
Question 2: I'm observing multiple spots on my TLC after the benzoylation step, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
The presence of multiple byproducts is a common issue and usually points to incomplete reactions or side reactions.
-
Partially Benzoylated Intermediates: These are the most common byproducts, arising from incomplete reaction at one or more of the hydroxyl groups.
-
Identification: These compounds will have a different polarity compared to the fully benzoylated product and will appear as distinct spots on the TLC plate.
-
Minimization: As mentioned above, using an excess of the benzoylating agent and ensuring adequate reaction time are crucial. Lowering the reaction temperature can sometimes improve selectivity.[9]
-
-
N-Benzoylated and N,O-Dibenzoylated Byproducts: Reaction at the N4-position of the cytosine ring is a significant side reaction.[9]
-
Identification: These byproducts will have different chromatographic behavior.
-
Minimization: A transient protection strategy using silyl groups is highly recommended to prevent O-benzoylation of the ribose hydroxyls while promoting the desired N-benzoylation.[9] Using a weaker base like pyridine can also help reduce the deprotonation and subsequent O-benzoylation of the hydroxyl groups.[9]
-
Question 3: My NMR spectrum looks complex, and I'm having trouble confirming the structure of the final product. What are the key signals to look for?
Answer:
Confirming the structure of this compound requires careful analysis of both ¹H and ¹³C NMR spectra.
-
¹H NMR:
-
2'-Methyl Group: A characteristic singlet for the methyl protons will appear, typically in the range of 1.2-1.6 ppm. The presence of this signal is a key indicator of successful methylation.
-
Anomeric Proton (H1'): The chemical shift and coupling pattern of the anomeric proton are diagnostic. For β-nucleosides, it typically appears as a singlet or a narrow doublet.
-
Benzoyl Protons: Multiple signals in the aromatic region (typically 7.2-8.2 ppm) corresponding to the three benzoyl groups will be present.
-
-
¹³C NMR:
-
2'-Carbon: The signal for the quaternary carbon at the 2'-position, bonded to the methyl group, will be a key diagnostic peak.
-
Carbonyl Carbons: Three distinct signals for the carbonyl carbons of the benzoyl groups will be observed in the downfield region (around 165-175 ppm).
-
Ribose Carbons: The chemical shifts of the ribose carbons will be influenced by the benzoyl protecting groups.
-
For definitive assignments, 2D NMR techniques such as COSY and HSQC are invaluable. Comparing your data with literature values for similar methylated and benzoylated nucleosides is also highly recommended.[10][11]
Question 4: The purification by column chromatography is tedious and gives poor separation. Are there any tips to improve this?
Answer:
Purification is indeed a critical and often challenging step.
-
Optimizing Reaction Conditions: The best approach to simplify purification is to minimize the formation of byproducts in the first place by optimizing the reaction conditions as discussed earlier.[9]
-
Chromatography Technique:
-
Solvent System: A gradient elution is often more effective than an isocratic one for separating compounds with similar polarities. Experiment with different solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, to find the optimal separation conditions.
-
Silica Gel: Ensure you are using high-quality silica gel with a suitable particle size for good resolution.
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound, especially after a preliminary chromatographic purification.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, although it is a more resource-intensive technique.
-
II. Frequently Asked Questions (FAQs)
What is the primary challenge in the synthesis of 2'-C-methylated nucleosides?
The main hurdle is the stereoselective introduction of the methyl group at the 2'-position of the ribose sugar.[7] This typically involves the addition of a methyl organometallic reagent (like a Grignard reagent) to a 2-keto sugar intermediate.[4][5] Controlling the stereochemistry at this new quaternary center is crucial and often requires careful selection of protecting groups and reaction conditions to direct the approach of the nucleophile.[8]
Why are benzoyl groups used as protecting groups for the hydroxyls?
Benzoyl groups are commonly used protecting groups in nucleoside chemistry for several reasons:[12]
-
Stability: They are stable to a wide range of reaction conditions, including those used for glycosylation and other modifications.
-
Ease of Introduction: They can be readily introduced using benzoyl chloride or benzoic anhydride.[9]
-
Crystallinity: Benzoylated nucleosides are often crystalline, which facilitates purification by recrystallization.
-
UV-Active: The benzoyl groups have a strong UV chromophore, which aids in the visualization of compounds on TLC plates and during HPLC analysis.
Are there alternative protecting group strategies I can consider?
Yes, while benzoyl groups are common, other protecting groups can be employed depending on the overall synthetic strategy.[12]
-
Silyl Ethers (e.g., TBDMS): These are bulky protecting groups that can offer different selectivity and are removed under milder, fluoride-based conditions.[13][14]
-
Acetyl Groups: These are smaller and can be removed under basic conditions, but may be less stable than benzoyl groups to certain reagents.
-
Orthogonal Protecting Groups: In more complex syntheses, using a set of orthogonal protecting groups (which can be removed selectively in the presence of others) is essential for controlling the synthetic sequence.[12]
III. Experimental Workflow & Data
General Synthetic Scheme
The synthesis of this compound typically follows the general workflow outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
Table 1: Impact of Reaction Conditions on Benzoylation
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Benzoylating Agent | Benzoyl Chloride (1.2 eq) | Moderate to Good | Potential for HCl byproduct |
| Benzoyl Chloride (>1.5 eq) | High | Increased risk of side reactions | |
| Benzoic Anhydride | Moderate | Slower reaction rate | |
| Base | Pyridine | Good | Can act as a nucleophile |
| Triethylamine (TEA) | Good | More basic, can promote O-benzoylation | |
| Temperature | 0°C to Room Temp | Good Selectivity | Slower reaction |
| Reflux | Higher Rate | Decreased selectivity, more byproducts | |
| Transient Protection | None | Lower Yield | Significant O-benzoylation byproducts[9] |
| TMSCl | High Yield | Requires additional step and careful workup[9] |
IV. References
-
(2025, August 10). A New RNA Synthetic Method with a 2'-O-(2-Cyanoethoxymethyl) Protecting Group. Source not available.
-
ResearchGate. (n.d.). Alternative method for synthesis of 2'-substituted C-nucleosides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A 'H and 13C nuclear magnetic resonance study of nucleosides with methylated pyrimidine bases. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Sofosbuvir. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A kinetic and nuclear magnetic resonance study of methylated pyrimidine nucleosides. Canadian Journal of Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US20160318966A1 - Process for the Preparation of Sofosbuvir. Retrieved from
-
National Institutes of Health. (n.d.). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. PMC. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]
-
ChemRxiv. (n.d.). 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. PMC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
-
ResearchGate. (n.d.). Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. Retrieved from [Link]
-
Wiley Online Library. (2021). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. Current Protocols, 1, e248.
-
National Institutes of Health. (n.d.). The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2: Scheme 2. Synthesis of stable-isotope-labelled cytidine,.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
National Institutes of Health. (2016, August 15). Synthesis of a Ribose‐Incorporating Medium Ring Scaffold via a Challenging Ring‐Closing Metathesis Reaction. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. PMC. Retrieved from [Link]
-
PubMed. (2021, December 22). Diastereoselective Synthesis of 2'-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. Retrieved from [Link]
-
PubMed. (n.d.). Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. PMC. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Enable new experimental possibilities with custom RNA synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthesis of Chemical Tools for Targeted Epigenetic Modifications. Retrieved from [Link]
-
bioRxiv. (2025, July 27). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. Retrieved from [Link]
-
PubMed. (n.d.). deoxy-2'-fluoro-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. leah4sci.com [leah4sci.com]
- 5. 格氏試劑 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of a Ribose‐Incorporating Medium Ring Scaffold via a Challenging Ring‐Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing the Synthesis of 2'-C-Methylcytidine
Welcome to the technical support center for the synthesis of 2'-C-methylcytidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this potent antiviral nucleoside analog. 2'-C-methylcytidine is a cornerstone inhibitor of viral RNA-dependent RNA polymerases, making its efficient synthesis a critical goal.[1][2][3] However, the journey from starting materials to the final, pure compound is often marked by challenges that can significantly impact yield and purity.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust solutions to enhance your synthetic outcomes.
I. Overview of the Core Synthetic Strategy
The most common synthetic routes to 2'-C-methylcytidine involve the stereoselective addition of a methyl group to the 2'-position of a protected cytidine or uridine precursor. This is typically followed by a series of deprotection steps to yield the final product. The general workflow involves careful selection of protecting groups, a critical C-C bond formation step, and precise purification.
Caption: High-level workflow for 2'-C-methylcytidine synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter at critical stages of the synthesis.
A. Protecting Group Strategy
Question: My protecting groups are either cleaving prematurely during the Grignard reaction or are impossible to remove at the end. How do I choose the right ones?
Answer: This is a classic challenge in nucleoside chemistry that requires an orthogonal protecting group strategy. Each group must be stable to the conditions used to remove the others. The presence of multiple reactive functional groups (two or three hydroxyls and the exocyclic amino group) necessitates this careful planning.[4]
-
Causality: The Grignard reagent is a powerful nucleophile and a strong base, making it incompatible with acidic protons (like those on hydroxyl groups) and sensitive functional groups. Furthermore, the final deprotection steps must be mild enough to avoid degradation of the target nucleoside.
-
Recommended Strategy:
-
5'-Hydroxyl Group: The dimethoxytrityl (DMT) group is a standard choice. It is bulky, providing steric hindrance, and is easily removed under mild acidic conditions which typically do not affect other common protecting groups.[5]
-
3'-Hydroxyl Group: A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is ideal. It is stable to the basic conditions of the Grignard reaction and the acidic removal of the DMT group, but it can be selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF).[][7]
-
N4-Amino Group (Cytosine): An acyl group like benzoyl (Bz) or acetyl (Ac) is commonly used.[] These groups are stable to both acidic (DMT removal) and fluoride-based (TBDMS removal) conditions. They are typically removed last under basic conditions, often with aqueous or gaseous ammonia.[5]
-
Data Summary: Orthogonal Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Stable To | Removal Conditions |
| 5'-OH | 4,4'-Dimethoxytrityl | DMT | Base, Fluoride | Mild Acid (e.g., 3% TCA in DCM) |
| 3'-OH | tert-Butyldimethylsilyl | TBDMS | Acid, Base | Fluoride (e.g., TBAF in THF) |
| N4-Amino | Benzoyl | Bz | Acid, Fluoride | Base (e.g., NH4OH) |
B. The Grignard Reaction: 2'-C-Methylation
Question: My Grignard reaction for adding the 2'-methyl group has a very low yield or fails completely. What am I doing wrong?
Answer: The Grignard reaction is notoriously sensitive to environmental conditions. Success hinges on the complete exclusion of water and other protic sources.
-
Causality: Grignard reagents (R-MgX) are highly reactive organometallic compounds. The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge and making it a potent base.[8] If any water is present, the Grignard reagent will be instantly quenched via an acid-base reaction to form an alkane, rendering it useless for attacking your carbonyl intermediate.[8]
Caption: Troubleshooting logic for the Grignard reaction.
Question: I'm getting a mixture of the desired β-anomer and the undesired α-anomer. How can I improve stereoselectivity or separate them?
Answer: Achieving high stereoselectivity in nucleoside synthesis is a persistent challenge. The outcome of the glycosylation or, in this case, the nucleophilic attack on the 2'-keto intermediate, is influenced by steric and electronic factors.[9]
-
Causality: The attack of the Grignard reagent on the planar 2'-keto group can occur from either the α-face or the β-face of the ribose ring. The existing stereocenters at C1' and C3' direct the incoming nucleophile, but often not with perfect selectivity.
-
Solutions:
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product (often the desired β-anomer).
-
Separation: If a mixture is unavoidable, careful purification is required.
-
Chromatography: Silica gel column chromatography is the standard method. The two anomers often have slightly different polarities, allowing for separation with an optimized solvent system (e.g., a gradient of methanol in dichloromethane).
-
Enzymatic Resolution: In some cases, enzymes can be used to selectively modify one anomer, facilitating separation. For example, a lipase might selectively acylate the 5'-hydroxyl of one anomer, drastically changing its polarity for easier chromatographic separation.[10]
-
-
C. Deprotection and Purification
Question: During the final deprotection step with ammonia, my yield drops significantly. What is causing this product loss?
Answer: While effective for removing acyl protecting groups, prolonged exposure to strong basic conditions like concentrated ammonium hydroxide, especially with heating, can lead to degradation of the nucleoside.[]
-
Causality: The glycosidic bond connecting the ribose sugar to the cytosine base can be susceptible to cleavage under harsh basic or acidic conditions. Additionally, other side reactions on the nucleobase can occur.
-
Solutions:
-
Milder Conditions: Use a saturated solution of ammonia in methanol at room temperature instead of aqueous ammonia at elevated temperatures. This often provides a cleaner reaction.
-
Reaction Monitoring: Follow the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize product degradation.
-
Experimental Protocol: Mild Benzoyl Group Deprotection
-
Dissolve the fully protected 2'-C-methylcytidine derivative in anhydrous methanol (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a freshly prepared saturated solution of ammonia in methanol.
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Once the deprotection is complete (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to isolate the N4-deprotected product.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 2'-C-methylcytidine inhibits viral replication?
-
A1: 2'-C-methylcytidine must first be phosphorylated in the cell to its active 5'-triphosphate form.[11][12] This triphosphate analog is then incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 2'-C-methyl group causes steric hindrance within the polymerase active site, preventing the formation of the next phosphodiester bond and thus acting as a non-obligate chain terminator.[13][14]
Q2: My final product is difficult to crystallize and appears as a white powder. How can I be sure of its purity?
-
A2: Purity should be assessed by a combination of methods. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, often aiming for >95%. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
Q3: Are there alternative synthetic strategies that avoid the sensitive Grignard reaction?
-
A3: Yes, while less common for this specific modification, other organometallic reagents like organolithium or organozinc compounds can be used. Additionally, radical-based approaches for C-C bond formation at the 2'-position have been explored in nucleoside chemistry, though they come with their own set of challenges regarding stereocontrol and reaction conditions. Another major strategy involves the Vorbrüggen glycosylation, where a pre-modified sugar containing the 2'-C-methyl group is coupled with a silylated cytosine base in the presence of a Lewis acid.[15]
IV. References
-
García, V., Gotor, V., & Miguel, D. (2006). New Concept for the Separation of an Anomeric Mixture of α/β-d-Nucleosides through Regioselective Enzymatic Acylation or Hydrolysis Processes. J. Org. Chem., 71(26), 9765–9771. [Link]
-
Beaucage, S. L. (2001). Nucleobase Protection of Deoxyribo- And Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Ni, W., Fu, Y., & Liu, H. (2019). Self-anomerization of β-nucleosides to α-nucleosides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Ogilvie, K. K., et al. (1973). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry. [Link]
-
Ni, W., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances. [Link]
-
Vichier-Guerre, S., et al. (2020). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Molecules. [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Wikipedia. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols. [Link]
-
Głowacka, I. E., et al. (2025). Synthesis and antiviral activity of novel derivatives of 2'-beta-C-methylcytidine. ResearchGate. [Link]
-
Clark, J. L., et al. (2005). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry. [Link]
-
Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
-
Erion, M. D., et al. (2005). Antiviral Efficacy upon Administration of a HepDirect Prodrug of 2′-C-Methylcytidine to Hepatitis C Virus-Infected Chimpanzees. Antimicrobial Agents and Chemotherapy. [Link]
-
Murakami, E., et al. (2008). Mechanism of Action of β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine 5′-Triphosphate, the Active Form of β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine, and 2′-Deoxy-2′-fluoro-2′-C-methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. [Link]
-
Lee, C., et al. (2017). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]
-
Gong, P., & Peersen, O. B. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry. [Link]
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. Chembiochem. [Link]
-
Gong, P., & Peersen, O. B. (2019). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry. [Link]
-
Goris, N., et al. (2007). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Research. [Link]
Sources
- 1. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Deprotection Conditions for Benzoylated Nucleosides
Welcome to the technical support center for optimizing the deprotection of benzoylated nucleosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing benzoyl (Bz) protecting groups, a critical step in the synthesis of nucleosides, nucleotides, and oligonucleotides. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity, purity, and yield of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting benzoylated nucleosides?
A1: The primary methods for benzoyl group removal involve basic hydrolysis.[1] The most prevalent techniques include treatment with:
-
Ammonia in Methanol: A widely used method for complete deprotection.[2]
-
Sodium Methoxide in Methanol: Often referred to as Zemplén deacylation, this method can be catalytic or stoichiometric and is effective for de-O-benzoylation.[2]
-
Potassium Carbonate in Methanol: A milder alternative suitable for sensitive substrates.[2][3]
-
Ammonia/Methylamine (AMA): A rapid deprotection method, especially favored in automated oligonucleotide synthesis.[2][3]
Q2: How do I choose the best deprotection method for my specific nucleoside?
A2: The choice depends on several factors, including the stability of your nucleoside to basic conditions, the presence of other protecting groups, and the desired level of selectivity.[1] For highly sensitive molecules, a milder reagent like potassium carbonate in methanol is preferable.[2][3] For rapid and complete deprotection, especially in oligonucleotide synthesis, AMA is often the reagent of choice.[2][3]
Q3: How can I monitor the progress of my deprotection reaction?
A3: The reaction progress can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative analysis of the reaction mixture, allowing for precise determination of conversion.[1]
Q4: What are the common side reactions to be aware of during benzoyl deprotection?
A4: The most common side reactions include:
-
Incomplete Deprotection: Leaving residual benzoyl groups, which can affect the biological activity and physical properties of the final product.[4]
-
Transesterification: If using an alcoholic solvent other than methanol with sodium methoxide, exchange of the ester group can occur.[5][6]
-
Acyl Migration: The benzoyl group can migrate between adjacent hydroxyl groups, particularly under basic conditions.[7][8]
-
Deglycosylation (Base-catalyzed hydrolysis): Cleavage of the N-glycosidic bond can occur with sensitive nucleosides under harsh basic conditions.[9][10][11]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of benzoylated nucleosides, providing explanations for their cause and actionable solutions.
Issue 1: Incomplete Deprotection
Symptoms:
-
The presence of starting material or partially deprotected intermediates is observed by TLC or HPLC analysis after the expected reaction time.
-
Mass spectrometry analysis of the final product shows masses corresponding to the product with one or more benzoyl groups still attached.
Root Causes & Solutions:
| Root Cause | Explanation | Solution |
| Insufficient Reagent | The amount of base used is not enough to drive the reaction to completion, especially if stoichiometric amounts are required. | Increase the equivalents of the deprotecting agent. For sodium methoxide, switching from catalytic to stoichiometric amounts can be effective.[2] |
| Short Reaction Time | The reaction has not been allowed to proceed for a sufficient duration for complete removal of all benzoyl groups. | Extend the reaction time and continue to monitor by TLC or HPLC until all starting material is consumed.[2] |
| Low Reaction Temperature | The reaction kinetics are slow at lower temperatures, leading to incomplete conversion within the standard timeframe. | Increase the reaction temperature. For ammonia deprotection, heating to 55-65°C can significantly accelerate the reaction.[1] |
| Poor Reagent Quality | The deprotecting agent may have degraded over time. For instance, ammonia solutions can lose concentration. | Use a fresh bottle of the deprotecting reagent. Ensure proper storage of all reagents. |
| Steric Hindrance | Benzoyl groups on sterically hindered positions may be less accessible to the deprotecting agent, requiring more forcing conditions. | Switch to a less sterically hindered deprotecting agent or use more forcing conditions (higher temperature, longer reaction time). |
Issue 2: Acyl Migration
Symptoms:
-
Isolation of an isomeric product where the benzoyl group has moved to a different hydroxyl position.
-
Complex product mixture observed by NMR or HPLC, indicating the presence of multiple isomers.
Root Causes & Solutions:
Mechanism of Acyl Migration: Acyl migration, particularly between vicinal hydroxyl groups, can occur under both acidic and basic conditions. In the context of benzoyl deprotection, the reaction often proceeds through a cyclic orthoester intermediate. The rate and direction of migration are influenced by the stereochemical relationship of the hydroxyl groups (cis vs. trans) and the stability of the resulting isomers.[7][8]
| Root Cause | Explanation | Solution |
| Prolonged Reaction Times in Basic Conditions | Extended exposure to basic conditions can promote the equilibrium between different benzoylated isomers. | Minimize reaction times by using more active deprotection conditions (e.g., AMA) or by carefully monitoring the reaction and stopping it as soon as the desired deprotection is complete. |
| Use of Protic Solvents | Protic solvents can facilitate the proton transfers involved in the acyl migration mechanism. | While methanolic solutions are common, for selective deprotection, consider using a less protic solvent system if compatible with the deprotecting agent. |
| Substrate Structure | The inherent structure of the nucleoside may favor acyl migration. For example, a cis-diol arrangement can facilitate migration.[7] | If acyl migration is a persistent issue, consider redesigning the protecting group strategy to avoid placing benzoyl groups on adjacent hydroxyls where migration is likely. |
Issue 3: Transesterification
Symptoms:
-
Formation of a different ester product, for example, obtaining a methyl ester when using sodium ethoxide in methanol.
-
Mass spectrometry analysis shows a product with a mass corresponding to the transesterified product.
Root Causes & Solutions:
Mechanism of Transesterification: Transesterification is the exchange of the alcohol portion of an ester with another alcohol. Under basic conditions, the incoming alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester.[5][6]
| Root Cause | Explanation | Solution |
| Mismatch between Alkoxide and Alcohol Solvent | Using an alkoxide (e.g., sodium ethoxide) in a different alcohol solvent (e.g., methanol) will lead to an equilibrium mixture of esters. | Always match the alkoxide to the alcohol solvent. For example, use sodium methoxide with methanol and sodium ethoxide with ethanol.[6] |
| Presence of Other Alcohols | If the reaction mixture contains other alcohol impurities, transesterification can occur. | Ensure that all solvents and reagents are anhydrous and of high purity. |
Issue 4: Glycosidic Bond Cleavage (Deglycosylation)
Symptoms:
-
Formation of the free nucleobase as a byproduct, detectable by TLC or HPLC.
-
Lower than expected yield of the desired deprotected nucleoside.
Root Causes & Solutions:
| Root Cause | Explanation | Solution |
| Harsh Basic Conditions | The N-glycosidic bond of certain nucleosides, particularly purine derivatives, can be labile to strong bases and high temperatures.[11] | Use milder deprotection conditions. Potassium carbonate in methanol at room temperature is a good alternative for sensitive substrates.[2][3] Avoid prolonged heating. |
| Substrate Sensitivity | The electronic nature of the nucleobase and any modifications can influence the stability of the glycosidic bond. | For particularly sensitive substrates, it may be necessary to explore enzymatic deprotection methods or alternative protecting groups that can be removed under neutral or acidic conditions. |
III. Experimental Protocols
Protocol 1: General Deprotection with Ammonia in Methanol
This protocol is suitable for the complete deprotection of benzoylated nucleosides that are stable to basic conditions.
-
Dissolve the benzoylated nucleoside (1 mmol) in a 7N solution of ammonia in methanol (10-20 mL).[2]
-
Stir the solution in a sealed pressure vessel at room temperature or heat to 55°C.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system). The deprotected product will have a lower Rf value.
-
Once the reaction is complete (typically 5-12 hours at room temperature or 2-4 hours at 55°C), cool the solution to room temperature.[2]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection with Sodium Methoxide in Methanol (Zemplén Conditions)
This method is particularly effective for the deprotection of O-benzoyl groups.
-
Dissolve the benzoylated nucleoside (1 mmol) in anhydrous methanol (10-20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) as a solid or as a solution in methanol. For faster deprotection, stoichiometric amounts can be used.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 30 minutes to a few hours), neutralize the reaction by adding a proton source, such as acetic acid or an acidic ion-exchange resin (e.g., Dowex 50W).[2]
-
If an ion-exchange resin is used, filter the mixture and wash the resin with methanol.
-
Evaporate the solvent and purify the product as necessary.
Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for substrates that are sensitive to stronger bases.[3]
-
Dissolve the benzoylated nucleoside (1 mmol) in anhydrous methanol (20 mL).
-
Add potassium carbonate (0.5-1.0 equivalents).
-
Stir the mixture at room temperature for 4-12 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with acetic acid.
-
Evaporate the solvent and purify the product.
IV. Visualizations
Deprotection Method Selection Workflow
Caption: A decision tree to guide the selection of an appropriate deprotection method.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common deprotection issues.
V. References
-
Petkov, D. D., et al. (2010). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. PMC.[Link]
-
Åbo Akademi University Research Portal. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University.[Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Abdel-Hamid, M., et al. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-755. [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate.[Link]
-
Damha, M. J., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(21), 3534-3541. [Link]
-
Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Research.[Link]
-
Shchepinov, M. S., et al. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(22), 4447–4454. [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate.[Link]
-
Marko, I. E. (2009). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Accounts of Chemical Research, 42(5), 659-671. [Link]
-
ResearchGate. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate.[Link]
-
ResearchGate. (2010). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. ResearchGate.[Link]
-
bioRxiv. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv.[Link]
-
PubMed Central. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. PubMed Central.[Link]
-
Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[Link]
-
Glen Research. (2021). Deprotection Guide. Glen Research.[Link]
-
ResearchGate. (2006). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. ResearchGate.[Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate.[Link]
-
Common Organic Chemistry. Benzyl Protection. Common Organic Chemistry.[Link]
-
Royal Society of Chemistry. (2017). TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides. Organic & Biomolecular Chemistry.[Link]
-
ACS Earth and Space Chemistry. (2020). UV Resistance of Nucleosides—An Experimental Approach. ACS Earth and Space Chemistry, 4(7), 1164-1170. [Link]
-
PubMed Central. (2010). GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. PubMed Central.[Link]
-
Glen Research. (2013). Deprotection - Volumes 1-5. Glen Research.[Link]
-
PubMed. (1995). Benzoyl peroxide-induced damage to DNA and its components: direct evidence for the generation of base adducts, sugar radicals, and strand breaks. PubMed.[Link]
-
Glen Research. (2013). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research.[Link]
-
Wikipedia. Transesterification. Wikipedia.[Link]
-
PubMed. (2017). Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity. PubMed.[Link]
-
Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry.[Link]
-
PubMed Central. (2019). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. PubMed Central.[Link]
-
PubMed Central. (2011). Molecular characterization of both transesterification reactions of the group II intron circularization pathway. PubMed Central.[Link]
-
YouTube. (2020). Basic transesterification. YouTube.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Troubleshooting HPLC Purification of Nucleoside Analogs
<
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for the purification and analysis of nucleoside analogs. Unlike their endogenous counterparts, synthetic nucleoside analogs often possess a wide range of modifications—from altered sugar moieties and bases to protective groups—that introduce unique and complex challenges to chromatographic separation.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple checklists to provide in-depth explanations of the underlying chromatographic principles. My goal is to empower you not just to solve immediate problems but to build a robust, intuitive understanding that will enable you to proactively develop and refine your purification methods.
Section 1: Common Chromatographic Problems & First-Line Solutions
This section addresses the most frequent issues encountered in any HPLC workflow, with a specific focus on their relevance to nucleoside analog purification.
Q1: My peak shape is terrible! I'm seeing significant peak tailing. What's causing this and how do I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front, is one of the most common chromatographic issues. For nucleoside analogs, it typically points to unwanted secondary interactions between your compound and the stationary phase.
Senior Scientist's Explanation:
The primary cause of peak tailing is the interaction of basic functional groups on your nucleoside analog (like the amine groups on adenine or cytosine) with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] These silanols can become deprotonated and negatively charged, leading to a strong, non-ideal ionic interaction that slows down a portion of the analyte molecules, causing them to elute later and create a "tail".[1][4]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is your most powerful tool. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[1][4][5] Be mindful of your analyte's pKa; operating too close to it can cause peak distortion as the compound exists in both ionized and unionized forms.[2][5][6]
-
Use a Modern, End-Capped Column: High-quality, modern columns are "end-capped," meaning most residual silanols are chemically blocked.[2][3] If you are using an older column, upgrading can significantly improve peak shape for basic compounds.
-
Consider a Different Stationary Phase: For particularly stubborn cases, consider columns with alternative chemistry, such as those with polar-embedded groups that shield the silanols or C30 columns which offer a more hydrophobic separation phase.[2][7]
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band and cause tailing.[1][4] Try replacing the guard column and flushing the analytical column with a strong solvent.[8]
Q2: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?
Answer:
Ghost peaks are unexpected peaks that appear in your chromatogram, often when no sample is injected (a "blank" run).[9][10] They are typically caused by contamination in the mobile phase, the HPLC system itself, or carryover from a previous injection.[9][10][11]
Senior Scientist's Explanation:
In gradient elution, the mobile phase strength increases over time. Contaminants that are present in the weaker starting mobile phase (e.g., contaminated water) can accumulate on the head of the column during the equilibration phase.[12] When the gradient starts and the percentage of the stronger organic solvent increases, these contaminants are eluted off the column, appearing as peaks.[12]
Troubleshooting Protocol: Isolating the Source of Ghost Peaks
-
Run a Blank Gradient: First, run your gradient method without any injection. If the ghost peaks are still present, the source is your system or mobile phase, not sample carryover.[9][11]
-
Isolate Mobile Phase Components: Prepare fresh mobile phases using the highest purity HPLC-grade or MS-grade solvents and fresh additives.[9][11] If the peaks persist, try using a different batch or manufacturer of water or organic solvent to rule out reagent contamination.[12]
-
Check for System Contamination: If fresh mobile phase doesn't solve the issue, the contamination is likely within the system (e.g., injector, pump seals, tubing).[11] A systematic flush with a strong, organic solvent like isopropanol is required. A quick diagnostic is to remove the column and replace it with a union; if the peaks disappear, they were accumulating on the column. If they remain, the source is upstream.[11][12]
-
Address Carryover: If the ghost peaks only appear after a sample injection, it is due to carryover.[9] Optimize your needle wash protocol by using a stronger wash solvent (one that readily dissolves your analyte) and increasing the wash time or volume.
Q3: My retention times are drifting to shorter or longer times with every injection. How can I stabilize my method?
Answer:
Retention time drift is a gradual, often unidirectional, change in the elution time of your analyte over a series of runs.[13] This indicates a change in the system's chemistry or physical conditions.
Senior Scientist's Explanation:
The most common causes of retention time drift are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[13][14][15] If the column is not fully equilibrated with the mobile phase (especially those containing ion-pairing agents or other additives), its surface chemistry will slowly change with each run, altering retention.[14][16] Similarly, if the organic component of a pre-mixed mobile phase evaporates, the mobile phase becomes weaker, leading to longer retention times.[13][17]
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always allow sufficient time for column equilibration. For standard reversed-phase, 10-20 column volumes is typical.[16] For methods like HILIC or those with ion-pairing agents, equilibration can take much longer.[16]
-
Check Mobile Phase Preparation: Use a pump capable of online mixing if possible. If you must pre-mix, keep the reservoir capped to prevent evaporation and mix gently before use.[15][17][18] Volatile additives like TFA can also evaporate, changing the pH and affecting retention.[17]
-
Use a Column Oven: Temperature has a significant effect on mobile phase viscosity and separation kinetics. Using a thermostatically controlled column oven is essential for reproducible retention times.[14][15][19]
-
Inspect for Leaks: A small, gradual leak in the system can cause a drop in flow rate, leading to longer retention times.[13] Check all fittings for any signs of leakage.
Section 2: Challenges Specific to Nucleoside Analogs
The unique chemical nature of nucleoside analogs requires specialized approaches. This section tackles issues arising from their polarity, charge, and structural complexity.
Q4: My highly polar nucleoside analog is not retaining on my C18 column. What are my options?
Answer:
This is a very common challenge. Standard C18 columns are designed to retain non-polar compounds through hydrophobic interactions.[20] Highly polar molecules, like many nucleoside analogs (especially those with multiple hydroxyl groups or phosphate mimics), have little affinity for the stationary phase and will elute very early, often with the solvent front.[20]
Senior Scientist's Explanation:
The lack of retention is due to the analyte being more soluble in the highly aqueous mobile phase than it is attracted to the non-polar C18 chains. To increase retention, you must either make the analyte "less polar" from the column's perspective or switch to a chromatographic mode that is designed to retain polar compounds.
Strategies for Retaining Polar Analogs:
| Strategy | Mechanism | Key Considerations |
| Ion-Pair Reversed-Phase (IP-RP) | An ion-pairing reagent (e.g., triethylamine, tetrabutylammonium) is added to the mobile phase.[21][22] It has a hydrophobic "tail" that interacts with the C18 phase and a charged "head" that pairs with the oppositely charged analyte, increasing its overall hydrophobicity and retention.[23][24] | Excellent for charged analogs. Method development can be complex, and these reagents are often not MS-friendly due to ion suppression.[25] |
| Polar-Embedded/AQ Columns | These are modified C18 columns that contain a polar group embedded within the alkyl chain. This allows them to be used with highly aqueous (up to 100% water) mobile phases without phase collapse, enabling better retention of polar compounds.[2][26][27] | A direct replacement for standard C18. Good first choice when dealing with polar, neutral analogs. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile).[28][29] A water layer forms on the stationary phase, and polar analytes partition into it, leading to retention.[28] | The "opposite" of reversed-phase; retention increases with analyte polarity.[29] Excellent for very polar nucleosides.[30][31][32] Requires careful equilibration and sample solvent matching.[32][33] |
Q5: How do I choose the right mobile phase pH and buffer for my nucleoside analog?
Answer:
The choice of pH is critical because it controls the ionization state of both your analyte and the column's residual silanols.[5] Proper buffering is essential to maintain a stable pH and ensure reproducible chromatography.[2][6]
Senior Scientist's Explanation:
Most nucleoside analogs have ionizable groups (the nucleobase, phosphate groups, or other modifications) with specific pKa values. When the mobile phase pH is near an analyte's pKa, the compound will exist as a mixture of charged and uncharged forms, leading to broad or split peaks.[2][5] The goal is to choose a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic state.[6]
A Practical Guide to pH and Buffer Selection:
-
Determine Analyte pKa: If possible, find or predict the pKa of your nucleoside analog's key functional groups.
-
Select a pH Range:
-
For basic analogs (e.g., containing adenine, cytosine), a low pH (2.5-3.5) is often ideal. This protonates the basic sites on the analyte, giving it a stable positive charge, and also suppresses silanol ionization, preventing peak tailing.[5]
-
For acidic analogs (e.g., containing phosphate groups), a neutral or slightly acidic pH might be necessary. Ion-pairing agents are often used in these cases.[23]
-
-
Choose a Buffer: Select a buffer whose pKa is close to your target mobile phase pH for maximum buffering capacity.[6][15]
-
Phosphate buffers are excellent for UV detection due to their low UV cutoff but can precipitate in high concentrations of organic solvent.[6]
-
Formate or Acetate buffers (e.g., ammonium formate/acetate) are volatile and ideal for LC-MS applications.
-
Section 3: Method Development & Visualization
Workflow for Troubleshooting Poor Resolution
When two peaks are not fully separated, a systematic approach is needed to diagnose and solve the problem. The following workflow guides you through the process.
Caption: A logical workflow for diagnosing and resolving poor peak resolution in HPLC.
References
- Separation Science. (2024).
- YouTube. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions.
- Benchchem. (n.d.).
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters. (n.d.).
- Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks.
- Scilit. (n.d.). Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases.
- Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
- Radkov, A. (2022).
- LCGC International. (2025). Quantifying Prodrug Metabolites Using HILIC.
- PubMed. (n.d.). Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Arora, R., et al. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.
- PMC - NIH. (n.d.). HPLC Analysis of tRNA‐Derived Nucleosides.
- PMC - NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Welch Materials. (2024).
- ResearchGate. (2025). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS.
- Chrom Tech, Inc. (2025).
- Sigma-Aldrich. (n.d.). UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- PMC - NIH. (n.d.). Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS.
- PMC - PubMed Central. (n.d.).
- ACD/Labs. (2022).
- MDPI. (n.d.).
- The Pharma Innovation Journal. (2023).
- Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- CDH Fine Chemical. (n.d.). Ion Pairing Reagents.
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC.
- PubMed. (n.d.).
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
- Chromatography Forum. (2010). Nucleotides not retained on column.
- Phenomenex. (2025).
- BUCHI. (n.d.).
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Obrnuta faza. (n.d.). HPLC Troubleshooting.
- Mastelf. (2025).
- Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
- The LCGC Blog. (2013). Retention Shifts in HPLC.
- Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bvchroma.com [bvchroma.com]
- 11. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 12. hplc.eu [hplc.eu]
- 13. welch-us.com [welch-us.com]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. realab.ua [realab.ua]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. Nucleotides not retained on column - Chromatography Forum [chromforum.org]
- 21. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. agilent.com [agilent.com]
- 25. Nucleoside Analogs: A Review of Its Source and Separation Processes | MDPI [mdpi.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques [mdpi.com]
- 28. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 29. welch-us.com [welch-us.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 32. merckmillipore.com [merckmillipore.com]
- 33. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Protected Nucleosides
Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of protected nucleosides. This resource is designed for researchers, scientists, and professionals in drug development who encounter solubility issues during their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common yet complex problems.
Introduction: The Solubility Challenge
Protected nucleosides are fundamental building blocks in oligonucleotide synthesis and antiviral drug discovery. The introduction of lipophilic protecting groups, essential for directing chemical reactions and preventing side reactions, often leads to a significant decrease in aqueous solubility and can also pose challenges in organic solvents. This low solubility can impede reaction kinetics, complicate purification processes, and ultimately impact yield and purity. This guide offers practical solutions and explains the underlying chemical principles to empower you to overcome these hurdles.
Part 1: Troubleshooting Guide - Diagnosis and Step-by-Step Solutions
This section addresses specific problems you may encounter during your experiments. Each entry follows a "Problem-Cause-Solution" format, providing a clear path to resolving your issue.
Issue 1: Protected Nucleoside Crashes Out of Solution During Reaction
Problem: Your protected nucleoside, which was initially dissolved, precipitates out of the reaction mixture upon the addition of a reagent or a change in temperature.
Probable Causes:
-
Solvent Polarity Shift: The addition of a reagent or a co-solvent has altered the overall polarity of the reaction mixture, reducing the solubility of the lipophilic protected nucleoside.
-
Supersaturation: The initial solution was supersaturated, and the addition of another substance or a temperature change provided the energy needed for nucleation and precipitation.
-
Common Ion Effect: If your nucleoside is a salt, adding a reagent with a common ion can decrease its solubility.
Solutions:
-
Solvent System Optimization:
-
Initial Assessment: Before starting your reaction, perform small-scale solubility tests with your protected nucleoside in various solvents and co-solvent systems.
-
Recommended Co-solvents: For reactions in aprotic polar solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), consider adding a less polar co-solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to better accommodate the lipophilic protecting groups. A small percentage of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) can also be effective.
-
Temperature Control: Some solubility issues can be mitigated by running the reaction at a slightly elevated temperature. However, be mindful of the thermal stability of your reactants and products.
-
-
Order of Addition:
-
Instead of adding the protected nucleoside to the solvent, try adding the solvent to the solid nucleoside while vigorously stirring. This can sometimes prevent the formation of aggregates that are difficult to dissolve.
-
If a reagent is causing precipitation, consider adding it very slowly or via a syringe pump to maintain a more constant concentration and avoid localized supersaturation.
-
Experimental Protocol: Co-solvent Screening for Solubility Enhancement
-
Preparation: Dispense 1-2 mg of your protected nucleoside into several small vials.
-
Solvent Addition: To each vial, add a different solvent or co-solvent mixture (e.g., pure MeCN, 9:1 MeCN:DCM, 9:1 MeCN:THF, 9:1 MeCN:NMP).
-
Volume: Start with a small volume (e.g., 100 µL) and incrementally add more until the solid dissolves or a maximum volume is reached.
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. Note the approximate solubility in each system.
-
Selection: Choose the solvent system that provides the best solubility without being detrimental to your reaction chemistry for your larger-scale experiment.
Issue 2: Difficulty Dissolving the Crude Product for Purification
Problem: After the reaction work-up, the crude solid containing your protected nucleoside is difficult to redissolve for chromatographic purification.
Probable Causes:
-
Amorphous vs. Crystalline Form: The crude product may have precipitated as a stable crystalline form that is less soluble than the amorphous solid you started with.
-
Residual Impurities: Non-polar impurities or residual protecting groups from the reaction can co-precipitate with your product, altering its overall solubility characteristics.
-
Aggregation: The lipophilic nature of the protecting groups can lead to the formation of aggregates that are slow to dissolve.
Solutions:
-
Stronger Solubilizing Agents for Loading:
-
For reverse-phase chromatography, you may need to dissolve the crude product in a stronger organic solvent than your mobile phase's organic component. For example, if your mobile phase is MeCN/water, you could dissolve the crude in a small amount of DMF or NMP and then dilute it with MeCN before injection. Be cautious, as a strong solvent in the injection plug can lead to poor peak shape.
-
For normal-phase chromatography, try dissolving the crude in a small amount of DCM with a few percent of methanol before adsorbing it onto silica for dry loading.
-
-
Sonication and Gentle Heating:
-
Use an ultrasonic bath to break up aggregates and accelerate the dissolution process.
-
Gentle heating (e.g., 30-40 °C) can also be effective, but ensure your compound is stable at that temperature.
-
-
Dry Loading Technique for Chromatography:
-
This is often the most reliable method for poorly soluble compounds.
-
Protocol:
-
Dissolve your crude product in a suitable volatile solvent (e.g., DCM, ethyl acetate).
-
Add a small amount of silica gel or Celite to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder where your compound is adsorbed onto the solid support.
-
Load this powder directly onto the top of your chromatography column.
-
-
Workflow for Handling Poorly Soluble Crude Product
Caption: Decision workflow for dissolving crude protected nucleosides for chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which protecting groups are most notorious for causing low solubility?
A1: Highly lipophilic and bulky protecting groups are the primary cause. The dimethoxytrityl (DMT) group, commonly used for 5'-hydroxyl protection, significantly increases lipophilicity. Similarly, acyl protecting groups like benzoyl (Bz) on the nucleobase contribute to poor solubility in polar solvents. The combination of multiple bulky, non-polar groups on a single nucleoside molecule often leads to the most significant solubility challenges.
Q2: Can changing the counter-ion of a phosphoramidite improve its solubility?
A2: Yes, this can be a very effective strategy. For phosphoramidite monomers, which are key reagents in oligonucleotide synthesis, the diisopropylammonium counter-ion is standard. However, if you face solubility issues, switching to a more organic-soluble counter-ion like tetrabutylammonium can sometimes improve solubility in solvents like acetonitrile.
Q3: Are there any "solubilizing protecting groups" that can be used?
A3: Yes, this is an active area of research. Some strategies involve attaching a temporary solubilizing tag to the protecting group itself. For example, a short polyethylene glycol (PEG) chain can be incorporated into a protecting group to enhance solubility in a wider range of solvents. These are often designed to be cleaved under the same conditions as the primary protecting group.
Q4: How does the choice of nucleobase affect the solubility of the protected nucleoside?
A4: The nucleobase itself has a significant impact. Guanine-rich sequences are particularly prone to aggregation and low solubility due to Hoogsteen base pairing and the formation of G-quadruplexes, even in their protected forms. Protected guanosine derivatives are often less soluble than their adenosine, cytidine, or thymidine counterparts.
Q5: Can I use surfactants or additives to improve solubility during a reaction?
A5: While surfactants are commonly used to solubilize small molecules, their use in synthetic organic chemistry can be complicated. They can interfere with the reaction mechanism or make purification more difficult. However, in some specific cases, a phase-transfer catalyst, which has surfactant-like properties, can be beneficial in biphasic reaction systems. For most standard nucleoside chemistry, optimizing the solvent system is the preferred first approach.
Part 3: Data & Visualization
Table 1: Common Solvents for Protected Nucleosides
This table provides a general guide to the solubility of DMT-protected nucleosides. Actual solubility will vary based on other protecting groups present.
| Solvent | Polarity Index | Typical Use Case | Notes on Protected Nucleoside Solubility |
| Dichloromethane (DCM) | 3.1 | General reactions, chromatography | Good solubility for most DMT-protected nucleosides. |
| Acetonitrile (MeCN) | 5.8 | Oligonucleotide synthesis, reactions | Moderate to good solubility; often used as the primary reaction solvent. |
| Tetrahydrofuran (THF) | 4.0 | Grignard reactions, reductions | Good solubility, but can be too reactive for some applications. |
| N,N-Dimethylformamide (DMF) | 6.4 | Reactions requiring a polar aprotic solvent | Excellent solvent for many protected nucleosides, but has a high boiling point. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | High-temperature reactions, difficult dissolutions | Very strong solubilizing agent, but can be difficult to remove. |
| Ethyl Acetate (EtOAc) | 4.4 | Extractions, chromatography | Moderate solubility; often used as a less polar component in chromatography. |
Diagram: Factors Influencing Protected Nucleoside Solubility
Caption: Key factors governing the solubility of protected nucleosides in solution.
References
-
Title: Current Protocols in Nucleic Acid Chemistry Source: Wiley Online Library URL: [Link]
-
Title: The importance of solvent choice in organic synthesis Source: Nature Reviews Chemistry URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]
-
Title: G-quadruplexes: a new therapeutic target Source: Nature Reviews Drug Discovery URL: [Link]
Technical Support Center: Storage and Handling of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
Welcome to the technical support guide for 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Proper storage and handling are paramount to preventing degradation and ensuring the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
For maximal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Storing the material under an inert atmosphere (e.g., argon or dry nitrogen) is also highly recommended to displace atmospheric moisture. When stored under these conditions, the solid form is expected to have excellent stability.[1]
Q2: What is the primary chemical pathway that causes this compound to degrade?
The most significant degradation pathway is the hydrolysis of the benzoyl ester linkages at the 2', 3', and 5' positions of the ribose sugar.[1] This reaction is catalyzed by the presence of moisture and can be accelerated by either acidic or basic conditions, leading to a mixture of partially deprotected intermediates and the final, fully deprotected nucleoside.[2][3][4]
Q3: How can I identify if my sample has started to degrade?
Visual signs of degradation can include a change in the physical appearance of the solid, such as discoloration or clumping due to moisture absorption. However, the most reliable indicators are analytical. On a Thin-Layer Chromatography (TLC) plate, you may observe new, more polar spots. Using High-Performance Liquid Chromatography (HPLC), degradation will appear as new peaks, typically with shorter retention times than the parent compound.[5][6][7][8]
Q4: I need to use the compound in a solution. How should I handle and store it?
Solutions are inherently less stable than the solid material.[1] The best practice is to prepare solutions fresh immediately before use. If short-term storage is unavoidable, dissolve the compound in a suitable anhydrous organic solvent (e.g., DMSO, DMF, or Dichloromethane), dispense it into single-use aliquots, and store them at -20°C or -80°C.[1] This strategy minimizes the impact of repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9]
Q5: Is this compound sensitive to light?
While specific photostability data is not extensively published, many complex organic molecules, including nucleoside analogs, can be sensitive to light.[1] As a standard precautionary measure in organic chemistry, it is always recommended to store the compound in an amber vial or otherwise protected from direct light exposure to prevent potential photochemical degradation.[10]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
If you encounter unexpected results in your experiments, consult the table below to diagnose potential issues related to compound stability.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| New peaks observed in HPLC/LC-MS analysis, typically at earlier retention times. | Hydrolytic Degradation: The benzoyl ester groups are being cleaved by moisture. This is the most common cause. | 1. Confirm the identity of degradation products via LC-MS; they will correspond to mono- or di-debenzoylated species.[5][11] 2. Immediately re-evaluate your storage conditions. Ensure the container is sealed tightly and stored at -20°C. 3. For future use, aliquot the solid compound under an inert atmosphere to minimize moisture exposure. |
| Inconsistent yields or unexpected byproducts in subsequent synthetic reactions. | Partial Degradation of Starting Material: The presence of partially deprotected nucleosides in your starting material can interfere with the reaction, leading to a complex product mixture. | 1. Perform a purity check on your starting material using the HPLC protocol provided in Section 4 before starting your reaction. 2. If degradation is confirmed, purify the starting material by silica gel chromatography to remove polar impurities. |
| Solid compound appears clumped, sticky, or discolored. | Moisture Absorption: The container seal may have been compromised, allowing atmospheric moisture to enter. | 1. Do not use the material if significant physical changes are observed. 2. If the material is critical, it may be possible to dry it under high vacuum, but this will not reverse any hydrolysis that has already occurred. 3. Discard the vial and use a fresh, unopened lot if available. Review handling procedures to prevent future occurrences. |
| Poor solubility in non-polar organic solvents. | Presence of Polar Degradation Products: The hydroxyl groups exposed after hydrolysis significantly increase the compound's polarity, reducing its solubility in solvents like dichloromethane or ethyl acetate. | 1. This is a strong indicator of advanced degradation. 2. Confirm degradation using TLC or HPLC. The presence of baseline material on a TLC plate run in a non-polar solvent system is a key sign. |
Best Practices for Storage and Handling
Adherence to rigorous protocols is the most effective way to prevent degradation.
Primary Degradation Pathway
The primary mechanism of degradation is the stepwise hydrolysis of the three benzoyl ester groups, which is catalyzed by water. Understanding this pathway underscores the critical importance of maintaining anhydrous conditions.
Caption: The hydrolysis cascade of this compound.
Protocol 3.1: Recommended Long-Term Storage of Solid Compound
-
Receiving: Upon receipt, inspect the container seal for integrity. If it appears compromised, contact the supplier.
-
Environment: Handle the solid compound in a glove box or glove bag under a dry, inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Aliquoting: If the entire quantity will not be used at once, weigh out the desired amounts into smaller, separate vials. This prevents repeated opening of the main stock container.
-
Sealing: Use vials with tight-fitting, high-quality caps (e.g., PTFE-lined). For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vials inside a secondary container with a desiccant. Store this container in a freezer at -20°C , away from light.[1][12]
Protocol 3.2: Preparation and Short-Term Storage of Solutions
-
Solvent Selection: Use only anhydrous, high-purity solvents. If using a solvent from a bottle with a septum, use a dry syringe and needle to withdraw the liquid.
-
Dissolution: Dissolve the compound to the desired concentration. Due to its lipophilic nature, it may require an organic co-solvent like DMSO before dilution into aqueous buffers.[1]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in appropriately sized vials.
-
Storage: Tightly seal the vials and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9] When you need to use a sample, remove one aliquot and allow it to warm to room temperature completely before opening to prevent condensation from forming inside the vial.
Analytical Methods for Stability Assessment
A validated, stability-indicating analytical method is essential for quality control. HPLC is the preferred technique for this purpose.[13]
Troubleshooting Workflow for Experimental Failures
When a reaction involving this compound fails or gives poor results, the first step should always be to verify the integrity of the starting material.
Caption: Decision workflow for troubleshooting experiments.
Protocol 4.1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to separate the parent compound from its potential hydrolysis products. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Ramp linearly from 50% B to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the cytidine chromophore (approx. 260-275 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in acetonitrile or methanol.
Expected Results: The fully benzoylated, non-polar parent compound will have the longest retention time. Any hydrolysis products will be more polar and will elute earlier. The peak area percentage can be used to quantify the purity of the sample.
References
- Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases.
- Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
- Protecting Groups. University of Wisconsin-Madison.
- Handling and Storage of Oligonucleotides. Jena Bioscience.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Dissolving and storage - biomers.net Oligonucleotides. biomers.net.
- How To Store Oligonucleotides For Greatest Stability?. Trivitron Healthcare Solutions.
- Oligonucleotide Handling & Stability. Sigma-Aldrich.
- PROTECTING GROUPS. University of California, Irvine.
- This compound | C31H27N3O8. PubChem.
- Nucleoside Analogs: A Review of Its Source and Separ
- A Comparative Analysis of Deprotection Methods for Benzoyl
- CAS 640725-69-5 this compound. BOC Sciences.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Tri-O-benzoyl-6-azauridine stability issues in long-term storage. Benchchem.
- Effects of Temperature and Relative Humidity on the Stability of Paper-Immobilized Antibodies. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomers.net | Dissolving and storage - biomers.net Oligonucleotides [biomers.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Large-Scale Synthesis of 2'-C-Methylcytidine
Welcome to the technical support center for the large-scale synthesis of 2'-C-methylcytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to equip you with the necessary information to overcome common challenges and refine your synthesis processes for optimal yield and purity.
I. Introduction to 2'-C-Methylcytidine Synthesis
2'-C-methylcytidine is a crucial nucleoside analog with potent antiviral properties, particularly against RNA viruses like the hepatitis C virus (HCV).[1] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase, which disrupts viral replication. The large-scale synthesis of this compound is critical for preclinical and clinical development of antiviral therapies. However, scaling up the synthesis presents unique challenges that require careful optimization of reaction conditions and purification methods. This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and properties of 2'-C-methylcytidine.
Q1: What is the primary mechanism of antiviral activity for 2'-C-methylcytidine?
A1: 2'-C-methylcytidine is a nucleoside analog that, once inside the cell, is phosphorylated to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase. Its incorporation into the growing viral RNA chain leads to chain termination, thus halting viral replication.[2][3]
Q2: What are the key challenges in the large-scale synthesis of 2'-C-methylcytidine?
A2: The primary challenges include:
-
Stereoselective synthesis: Achieving the correct stereochemistry at the 2'-position of the ribose sugar is crucial for biological activity.
-
Purification: Separating the desired product from closely related impurities and diastereomers can be difficult on a large scale.
-
Yield optimization: Maximizing the overall yield across multiple synthetic steps is essential for cost-effective production.
-
Scalability of reagents and conditions: Ensuring that reaction conditions and reagents are suitable and safe for large-scale production.
Q3: What analytical techniques are recommended for characterizing 2'-C-methylcytidine?
A3: A combination of analytical methods should be used to ensure the identity, purity, and quality of the final product. These include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the product.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm stereochemistry.
-
Chiral Chromatography: To resolve and quantify stereoisomers.
III. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis of 2'-C-methylcytidine.
Problem 1: Low Yield in the Glycosylation Step
Symptoms:
-
The formation of the nucleoside product is significantly lower than expected.
-
A complex mixture of products is observed by TLC or HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Lewis Acid Catalyst | The choice and amount of Lewis acid are critical. Experiment with different Lewis acids such as SnCl₄, TMSOTf, or BF₃·OEt₂. Optimize the stoichiometry of the catalyst. |
| Poor Quality of Glycosyl Donor | Ensure the glycosyl donor (e.g., a protected ribose derivative) is pure and anhydrous. Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | Glycosylation reactions are often temperature-sensitive. Perform a temperature optimization study, typically ranging from -78 °C to room temperature, to find the ideal conditions for your specific substrates. |
| Moisture in the Reaction | The presence of water can deactivate the Lewis acid and hydrolyze the glycosyl donor. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Incomplete or Undesired Methylation at the 2'-Position
Symptoms:
-
NMR analysis shows the absence or incorrect integration of the 2'-methyl group.
-
The presence of the starting material or unmethylated intermediate is detected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Methylating Agent | For the introduction of the methyl group, a sufficiently reactive agent is necessary. Consider using methylmagnesium bromide (MeMgBr) or other organometallic reagents. |
| Steric Hindrance | The protecting groups on the ribose ring can sterically hinder the approach of the methylating agent. Evaluate different protecting group strategies to minimize steric hindrance around the 2'-position. |
| Incorrect Reaction Stoichiometry | Ensure an appropriate excess of the methylating agent is used to drive the reaction to completion. |
Problem 3: Difficulty in Purification of the Final Product
Symptoms:
-
Co-elution of impurities with the desired product during column chromatography.
-
Poor resolution in HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Diastereomers | The formation of diastereomers is a common issue. Utilize a chiral stationary phase in HPLC for analytical and preparative separations. Alternatively, consider recrystallization with a chiral resolving agent. |
| Similar Polarity of Impurities | If impurities have similar polarity to the product, standard silica gel chromatography may be ineffective. Explore reverse-phase chromatography or ion-exchange chromatography.[5] |
| Inappropriate Solvent System | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve better separation. |
IV. Experimental Protocols
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of 2'-C-methylcytidine, highlighting key stages where issues may arise.
Caption: General synthetic workflow for 2'-C-methylcytidine.
Protocol 1: A Representative Glycosylation Reaction
This protocol provides a general procedure for the Vorbrüggen glycosylation, a common method for forming the C-N bond between the sugar and the base.
Materials:
-
Protected 2'-C-methyl ribose derivative (1 equivalent)
-
Persilylated cytosine (1.5 equivalents)
-
Anhydrous acetonitrile
-
Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve the protected 2'-C-methyl ribose derivative and persilylated cytosine in anhydrous acetonitrile under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the Lewis acid catalyst to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of Protecting Groups
This protocol describes a common method for removing protecting groups to yield the final product.
Materials:
-
Protected 2'-C-methylcytidine (1 equivalent)
-
Ammoniacal methanol (methanolic ammonia)
-
Stirring apparatus
Procedure:
-
Dissolve the protected 2'-C-methylcytidine in ammoniacal methanol in a sealed pressure vessel.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-48 hours. The reaction progress should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting crude 2'-C-methylcytidine by column chromatography or recrystallization.
V. Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
VI. Conclusion
The large-scale synthesis of 2'-C-methylcytidine is a challenging but achievable goal. By understanding the key chemical transformations and potential pitfalls, researchers can develop robust and efficient synthetic routes. This guide provides a framework for troubleshooting and refining these processes. For further assistance, please do not hesitate to contact our technical support team.
VII. References
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1(9), e248.
-
Martin, P. (2004). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-α-methylcytidine and 2'-Deoxy-2'-C-α-hydroxymethylcytidine: Analogues for Chemical Dissection of RNA's 2'-Hydroxyl Group. The Journal of Organic Chemistry.
-
Januszczyk, P., Fogt, J., Boryski, J., & De Clercq, E. (2009). Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. Nucleosides, Nucleotides and Nucleic Acids.
-
Clark, J. L., Hollecker, L., Mason, J., Stuyver, L. J., Otto, M. J., & Schinazi, R. F. (2005). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry.
-
Murakami, E., Tolstykh, T., Bao, H., Niu, C., Sommadossi, J. P., & La Colla, P. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509.
-
Meppen, M., McClure, J. E., Jewett, J. C., & Sommadossi, J. P. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. Journal of Medicinal Chemistry, 52(17), 5424–5435.
-
PubChem. (n.d.). 2'-C-Methylcytidine. Retrieved from [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 1(9), e248.
-
Gong, P., & Peersen, O. B. (2010). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 285(50), 39434–39443.
-
Kumar, R. K., & Sanghvi, Y. S. (2007). Commercial-Scale Synthesis of Protected 2'-Deoxycytidine and Cytidine Nucleosides. ChemInform.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Lee, Y. R., Chen, Y. H., Liu, J. W., & Wang, R. Y. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 115, 25–33.
Sources
Technical Support Center: Synthetic Nucleoside Preparation
A Guide to Identifying and Mitigating Impurities
Welcome to the technical support center for synthetic nucleoside and oligonucleotide preparations. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to impurities in their synthesis workflows. Here, we address common issues in a practical, question-and-answer format, focusing on the root causes of impurity formation and providing robust, field-tested protocols for their resolution.
Section 1: Troubleshooting Crude Product Analysis
This section focuses on the initial analysis of your crude product post-synthesis and cleavage. Accurate characterization at this stage is critical for planning an effective purification strategy.
Q1: My crude LC-MS analysis shows a complex mixture of peaks. Where do I even begin to identify them?
A1: It's common for crude synthetic nucleoside preparations to be complex. The key is to approach the analysis systematically. The impurities are not random; they are predictable byproducts of the chemical synthesis process. Your primary analytical tools will be Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).
The first step is to categorize the impurities based on their relationship to the desired product (n). Most impurities will fall into predictable categories.
Table 1: Common Impurities in Synthetic Nucleoside/Oligonucleotide Synthesis
| Impurity Class | Description & Common Mass Shift | Probable Cause | Recommended Initial Action |
| Shortmers (n-x) | Sequences shorter than the target length. | Incomplete coupling during a synthesis cycle. | Optimize coupling efficiency (reagent concentration, time). |
| Longmers (n+x) | Sequences longer than the target length. | Inefficient capping allowing for branching. | Improve capping step efficiency. |
| Deprotection Failures | Presence of protecting groups (e.g., DMT, Bz, iBu). | Incomplete deprotection protocol (time, temperature, reagent). | Review and optimize deprotection conditions. |
| Base Modifications | Adducts or degradation products (e.g., oxidation, +16 Da). | Oxidative damage during synthesis or workup. | Use fresh, high-purity reagents; degas solvents. |
| Phosphodiester Linkage Issues | Presence of phosphodiester (P=O) instead of phosphorothioate (P=S). | Inefficient sulfurization. | Check sulfurization reagent quality and reaction time. |
| Acrylonitrile Adducts | Addition of acrylonitrile (+53 Da) to nucleobases. | Incomplete quenching of acrylonitrile during deprotection. | Ensure proper quenching post-deprotection. |
A logical workflow for identifying these unknown peaks is essential.
Caption: A systematic workflow for identifying unknown peaks in crude LC-MS data.
Section 2: Purification Challenges and Solutions
Once you have a general idea of the impurity profile, the next step is purification. The choice of method is critical and depends on the nature of the impurities.
Q2: My primary impurity is a very close-eluting peak on reverse-phase HPLC that I can't resolve. What are my options?
A2: This is a classic challenge, often caused by "difficult sequences" or impurities with very similar hydrophobicity to your target molecule, such as certain deletion sequences (shortmers) or diastereomers in phosphorothioate oligonucleotides.
Causality: Reverse-phase (RP) HPLC separates molecules based on hydrophobicity. If an impurity has a nearly identical hydrophobic character to your product, achieving baseline separation with standard RP methods is difficult. This is common for n-1 sequences where the DMT-on purification handle is still present.
Here are several strategies, starting with the simplest:
-
Optimize HPLC Method:
-
Decrease Gradient Slope: A shallower gradient increases the separation window between peaks. Try decreasing the %B/minute by half.
-
Change Ion-Pairing Agent: If using triethylammonium acetate (TEAA), switching to hexylammonium acetate (HAA) can increase retention and may alter selectivity.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
-
Employ an Orthogonal Purification Method: Do not rely on a single separation mechanism. If RP-HPLC fails, turn to a method that separates based on a different molecular property.
-
Anion-Exchange (AEX) Chromatography: This method separates based on charge (the phosphate backbone). It is exceptionally effective at resolving sequences of different lengths (e.g., n vs. n-1) regardless of their hydrophobicity.
-
Experimental Protocol: Anion-Exchange HPLC for Oligonucleotide Purification
This protocol provides a starting point for AEX purification. It must be optimized for your specific sequence.
-
Column: A strong anion-exchange column (e.g., Dionex DNAPac PA100 or equivalent).
-
Mobile Phase A: 20 mM Tris pH 8.0, 10% Acetonitrile.
-
Mobile Phase B: 20 mM Tris pH 8.0, 1.0 M NaCl, 10% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Protocol Steps:
-
Dissolve the crude, deprotected sample in Mobile Phase A.
-
Equilibrate the column with 100% Mobile Phase A for 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 40-60 minutes. Longer oligonucleotides will elute at higher salt concentrations.
-
Collect fractions corresponding to the main peak.
-
Crucial QC Step (Self-Validation): Analyze the collected fractions by both LC-MS (to confirm mass) and analytical AEX-HPLC (to confirm purity).
-
Desalt the purified fractions using a suitable method (e.g., size-exclusion chromatography or RP cartridge).
-
Caption: Decision tree for selecting a purification strategy when initial attempts fail.
Section 3: Post-Purification and Formulation Issues
Even after successful purification, impurities can be introduced or detected during final QC and formulation.
Q3: My final, purified nucleoside product is showing signs of degradation in solution. What's causing this and how can I prevent it?
A3: Purified nucleosides and oligonucleotides are not indefinitely stable, especially in solution. Degradation is often caused by two primary mechanisms: depurination and oxidation.
-
Depurination: This is the hydrolytic cleavage of the N-glycosidic bond, which is much more labile for purines (Adenine, Guanine) than for pyrimidines, particularly under acidic conditions. The resulting abasic site can lead to strand scission.
-
Prevention: Maintain a neutral to slightly basic pH (pH 7.0-8.0) for your storage buffer. Use buffered solutions (like 10 mM Tris or PBS) instead of pure water, as dissolved CO₂ can make unbuffered water slightly acidic.
-
-
Oxidation: Guanine is the most easily oxidized nucleobase, often forming 8-oxo-guanine. This can be initiated by trace metal ions, dissolved oxygen, or exposure to light.
-
Prevention:
-
Use High-Purity Water and Buffers: Use metal-free (Milli-Q or equivalent) water and high-purity buffer reagents.
-
Work in an Inert Atmosphere: Degas all solutions and consider handling sensitive compounds under argon or nitrogen.
-
Avoid Light Exposure: Store samples in amber vials to protect them from light.
-
Chelating Agents: For long-term storage, consider adding a small amount of a chelating agent like EDTA (0.1 mM) to sequester catalytic metal ions.
-
-
Trustworthiness Check: A simple way to validate your storage conditions is to run a stability study. Aliquot your purified sample into different buffer conditions, store them at various temperatures (e.g., 4°C, -20°C, -80°C), and re-analyze by HPLC at set time points (e.g., 1 week, 1 month, 3 months) to check for the appearance of new degradation peaks.
References
-
Title: Acrylonitrile Adducts in Oligonucleotide Synthesis Source: Glen Research URL: [Link]
-
Title: Purification and Analysis of Oligonucleotides Source: Agilent Technologies URL: [Link]
-
Title: Ion-Pair Reversed-Phase HPLC of Oligonucleotides Source: Waters Corporation URL: [Link]
-
Title: The Depurination of DNA Source: PNAS URL: [Link]
-
Title: Oxidative Damage to DNA: Mechanisms, Mutation, and Disease Source: Nature Reviews Molecular Cell Biology URL: [Link]
Technical Support Center: Strategies to Enhance the In Vitro Stability of 2'-C-Methylcytidine
Welcome to the technical support center for 2'-C-methylcytidine (2CMC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro stability of this potent antiviral nucleoside analog. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of In Vitro Stability
Frequently Asked Questions (FAQs)
Q1: How should I store my solid 2'-C-methylcytidine powder?
For long-term stability, solid 2'-C-methylcytidine should be stored at -20°C and kept in a desiccated environment.[5] Under these conditions, the compound is stable for at least four years.[6]
Q2: What is the best solvent for preparing a stock solution of 2'-C-methylcytidine?
High-purity, anhydrous dimethyl sulfoxide (DMSO) is a common and recommended solvent for preparing highly concentrated stock solutions. For aqueous-based assays, sterile, nuclease-free water or phosphate-buffered saline (PBS) at pH 7.2 can also be used, although the solubility may be lower than in DMSO.[6]
Q3: How should I store my 2'-C-methylcytidine stock solutions?
Stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials. Aqueous stock solutions are more prone to degradation and should be freshly prepared whenever possible. If storage of aqueous stocks is necessary, they should be filter-sterilized, aliquoted, and stored at -80°C for short periods. A recent study on 44 modified nucleosides suggests that storage at -80°C is generally the best condition for preserving the chemical integrity of nucleoside solutions.[5]
Q4: Can 2'-C-methylcytidine degrade in my cell culture medium?
Yes, components in cell culture media and physiological buffer systems can potentially lead to degradation over the course of a multi-day experiment.[7][8] The two primary non-enzymatic degradation pathways of concern for nucleoside analogs are hydrolysis and oxidation. Additionally, enzymatic degradation through deamination can occur if cellular enzymes are present.
Q5: What is the primary enzymatic degradation pathway for cytidine analogs?
The primary enzymatic degradation pathway for cytidine analogs is deamination, catalyzed by cytidine deaminases (CDAs), which converts cytidine to uridine.[9] However, studies have shown that the 2'-C-methyl group on 2'-C-methylcytidine significantly reduces its susceptibility to deamination by human CDA compared to cytidine or deoxycytidine.[1][9][10] While the rate is reduced, it is not entirely eliminated and can be a factor in long-term cell-based assays.
Troubleshooting Guides
Scenario 1: Inconsistent or Drifting EC50 Values
You are performing a multi-day antiviral assay and observe that the calculated EC50 value for 2'-C-methylcytidine is inconsistent between experiments or appears to increase with the duration of the assay.
This issue is often indicative of compound degradation in the assay medium. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for inconsistent EC50 values.
-
Stock Solution Integrity: Always start by eliminating the stock solution as the source of variability. Prepare a fresh stock from your solid compound.
-
Stability in Assay Medium: To confirm degradation, incubate 2'-C-methylcytidine in your complete cell culture medium at 37°C for the duration of your assay (e.g., 24, 48, 72 hours). At each time point, take an aliquot and analyze the concentration of the parent compound by HPLC. A significant decrease in the peak area of 2'-C-methylcytidine over time confirms instability.
-
pH and Hydrolysis: The glycosidic bond of nucleosides can be susceptible to acid- or base-catalyzed hydrolysis.[11][12][13] While typically stable at neutral pH, the local pH in cell culture can fluctuate. Ensure your medium is adequately buffered and consider performing your assay in a pH range of 6.5-7.5 to find the optimal pH for stability.
-
Oxidation: Cell culture media can contain components that promote oxidation.[14][15] If you suspect oxidative degradation, consider supplementing your media with low concentrations of antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E).
-
Photodegradation: Some nucleoside analogs are light-sensitive.[16] Protect your assay plates from direct light exposure by wrapping them in foil during incubation and minimizing light exposure during handling.
Scenario 2: Complete Loss of Antiviral Activity
You have prepared a working solution of 2'-C-methylcytidine, but it shows no antiviral activity in your assay.
A complete loss of activity suggests significant degradation. The primary chemical degradation pathways to consider are hydrolysis (cleavage of the glycosidic bond) and deamination of the cytosine base.
Sources
- 1. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribavirin Antagonizes the In Vitro Anti-Hepatitis C Virus Activity of 2′-C-Methylcytidine, the Active Component of Valopicitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. sci-hub.box [sci-hub.box]
- 7. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosidic Bond Cleavage in DNA Nucleosides: Effect of Nucleobase Damage and Activation on the Mechanism and Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiality of Nucleoside as Antioxidant by Analysis on Oxidative Susceptibility, Drug Discovery, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of 2'-C-Methylcytidine and Other Nucleoside Inhibitors
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 2'-C-methylcytidine's (2CMC) antiviral activity against other key nucleoside inhibitors. We will delve into the mechanistic underpinnings, comparative efficacy data, and the experimental methodologies required for robust evaluation.
Introduction: The Central Role of Nucleoside Inhibitors in Antiviral Therapy
Viruses, as obligate intracellular parasites, rely on the host cell's machinery to replicate their genetic material.[1] A cornerstone of antiviral drug development has been the targeting of viral polymerases—enzymes essential for synthesizing viral DNA or RNA.[2] Nucleoside analogues (NAs) are a prominent class of antivirals designed to deceptively mimic natural nucleosides, the building blocks of nucleic acids.[3][4] Upon incorporation into a growing viral genome, these analogues disrupt the replication process, effectively halting the spread of the virus.[1][5]
Among these, 2'-C-methylcytidine (2CMC) has emerged as a potent inhibitor with a broad spectrum of activity against several RNA viruses.[6][7] This guide will objectively compare its performance against other well-known nucleoside inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity.
Pillar 1: The Molecular Mechanism of Nucleoside Analogue Inhibitors
To exert their antiviral effect, most nucleoside analogues must first be activated within the host cell through a process of phosphorylation. This multi-step conversion is a critical prerequisite for recognition by the viral polymerase.
The Activation Pathway:
-
Cellular Uptake: The nucleoside analogue enters the host cell, often via transmembrane nucleoside transporters.[1]
-
Phosphorylation Cascade: Host cell kinases sequentially add three phosphate groups to the analogue, converting it from a nucleoside to its active nucleoside triphosphate (NA-TP) form.[1][8] This bioactivation is a crucial, and sometimes rate-limiting, step.[9] For instance, the initial phosphorylation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (a derivative of 2CMC) is catalyzed by enzymes like 2'-deoxycytidine kinase (dCK).[8] Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases such as UMP-CMP kinase and nucleoside diphosphate kinase.[10]
-
Polymerase Inhibition: The activated NA-TP now resembles a natural nucleotide and can compete with it for binding to the active site of the viral polymerase.[6]
-
Chain Termination: Once the viral polymerase incorporates the NA-TP into the nascent viral RNA or DNA strand, replication is halted. This can occur through two primary mechanisms:
-
Obligate Chain Termination: The analogue lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, causing an immediate stop to chain elongation.
-
Non-Obligate Chain Termination: The analogue possesses a 3'-hydroxyl group, but a modification elsewhere—such as the 2'-C-methyl group in 2CMC—creates a steric hindrance that prevents the correct positioning of the next incoming nucleotide, thereby terminating the chain.[6]
-
A second metabolic pathway can also occur for cytidine analogues like 2CMC, where deamination of the monophosphate form leads to the creation of a uridine triphosphate congener, which may also possess inhibitory activity against the viral polymerase.[10][11]
Caption: General mechanism of nucleoside analogue activation and viral polymerase inhibition.
Pillar 2: Comparative Analysis of Antiviral Efficacy
The true measure of a nucleoside inhibitor lies in its potency (the concentration required to inhibit viral replication) and its therapeutic window (the difference between its effective concentration and the concentration at which it becomes toxic to host cells). The data below, compiled from multiple in vitro studies, compares the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of 2CMC with other benchmark nucleoside inhibitors against various RNA viruses.
| Virus | Inhibitor | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Hepatitis C Virus (HCV) | 2'-C-Methylcytidine | Huh7 | 1.64 | [7] |
| Sofosbuvir | Huh-7 | ~0.5 (as parent) | [12] | |
| Ribavirin | Huh-7 | >10 | ||
| Dengue Virus (DENV) | 2'-C-Methylcytidine | Huh-7 | 11.2 | [13] |
| 7-deaza-2'-C-methyladenosine | Vero | 5.3 | [14] | |
| Ribavirin | Vero | 11.0 | [15] | |
| Zika Virus (ZIKV) | 2'-C-Methylcytidine | Vero | ~5-10 | [14][15] |
| Sofosbuvir | hNSC | >10 (reduced efficacy) | [12] | |
| 7-deaza-2'-C-methyladenosine | Vero | 0.8 | [15] | |
| Hepatitis E Virus (HEV) | 2'-C-Methylcytidine | Huh7 | 1.64 | [7][16] |
| Ribavirin | Huh7 | ~22 | [16] | |
| Foot-and-Mouth Disease Virus (FMDV) | 2'-C-Methylcytidine | BHK-21 | 6.4 | [17] |
Note: EC₅₀/IC₅₀ values can vary based on the specific viral strain, cell line, and assay methodology used. This table serves as a comparative guide.
Field-Proven Insights:
-
Potency Against Flaviviruses: 2CMC demonstrates potent activity against members of the Flaviviridae family, including HCV, DENV, and ZIKV.[6][13][14] Its efficacy against HCV is particularly notable, acting as a competitive inhibitor of the NS5B RNA-dependent RNA polymerase.[6][7]
-
Comparison with Sofosbuvir: While Sofosbuvir is a highly successful drug for HCV, its efficacy against other flaviviruses like ZIKV can be cell-type dependent and sometimes less potent than other analogues.[12] 2CMC and its derivatives, conversely, show consistent promise across several flaviviruses.[14][18]
-
Broad-Spectrum Potential: The activity of 2CMC extends beyond flaviviruses to picornaviruses like FMDV and hepeviruses like HEV, highlighting its potential as a broad-spectrum antiviral agent.[7][17]
-
Antagonism with Ribavirin: An important consideration in drug development is the potential for drug-drug interactions. Studies have shown that the combination of 2CMC and ribavirin results in an antagonistic effect against HEV, which is a critical finding for designing combination therapies.[7][16]
Pillar 3: A Self-Validating Experimental Protocol for Antiviral Assessment
To ensure that the observed antiviral activity is specific to the virus and not a result of general cellular toxicity, a robust experimental design is paramount. The following protocol for a Cytopathic Effect (CPE) Inhibition Assay incorporates a parallel cytotoxicity assay, making the system self-validating.
Caption: A validated workflow for determining antiviral efficacy and cytotoxicity.
Step-by-Step Methodology: CPE Inhibition Assay
This protocol is a standard method for evaluating the ability of a compound to protect cells from virus-induced death.[19][20]
-
Cell Plating (Day 1):
-
Action: Seed a suitable host cell line (e.g., Vero or Huh-7) into two identical 96-well microplates at a density that will achieve ~80-90% confluency within 24 hours.
-
Causality: A confluent monolayer is essential for uniform virus infection and clear observation of cytopathic effects. One plate will be used for the antiviral assay, the other for the parallel cytotoxicity assay.
-
-
Compound Preparation (Day 2):
-
Action: Prepare a 2-fold serial dilution series of the test compound (e.g., 2CMC) and controls (e.g., Remdesivir) in cell culture medium. Include a "no-drug" vehicle control (e.g., DMSO).
-
Causality: A dilution series is necessary to determine the concentration-dependent effect of the compound and to accurately calculate the 50% effective (EC₅₀) and cytotoxic (CC₅₀) concentrations.
-
-
Infection and Treatment (Day 2):
-
Antiviral Plate: Aspirate the medium from the cells and infect with the virus at a pre-determined multiplicity of infection (MOI), typically 0.01-0.1, for 1-2 hours. After incubation, remove the virus inoculum and add the prepared compound dilutions.
-
Cytotoxicity Plate: Do not infect these cells. Aspirate the medium and add the same compound dilutions.
-
Causality: Using a low MOI allows for multiple rounds of viral replication, providing a clear window to observe the inhibitory effects of the compound. The uninfected plate is the critical control to ensure that any observed cell death in the antiviral plate is due to the virus, not the compound.
-
-
Incubation (Day 2-5):
-
Action: Incubate both plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the "no-drug" control wells (typically 48-72 hours).
-
Causality: The incubation time must be optimized to allow for a clear distinction between protected and unprotected cells.
-
-
Assessment of Cell Viability (Day 5):
-
Action: Quantify cell viability in both plates using a method like the MTT assay.[21] This colorimetric assay measures the metabolic activity of living cells.
-
Causality: The MTT assay provides an objective, quantitative measure of cell survival. In the antiviral plate, higher absorbance indicates protection from virus-induced death. In the cytotoxicity plate, lower absorbance indicates compound-induced cell death.
-
-
Data Analysis:
-
Action: For each plate, plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis to calculate the EC₅₀ (from the antiviral plate) and the CC₅₀ (from the cytotoxicity plate).
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀.
-
Causality: The SI is the most important parameter for evaluating a compound's potential. A higher SI value (typically >10) indicates that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to the host cell, signifying a promising therapeutic window.[7][19]
-
Conclusion
2'-C-methylcytidine is a formidable nucleoside inhibitor with demonstrated potent activity against a clinically relevant spectrum of RNA viruses, particularly those within the Flaviviridae family. Its mechanism as a non-obligate chain terminator provides a robust means of halting viral replication. When compared to other nucleoside inhibitors, 2CMC holds its own, showcasing a favorable efficacy profile that warrants its continued investigation in antiviral drug development programs. The use of validated, controlled experimental workflows, as detailed in this guide, is essential for accurately determining its therapeutic potential and advancing the fight against viral diseases.
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A Comparative Guide to the Structural Validation of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine by Mass Spectrometry
This guide provides an in-depth, comparative analysis of the use of mass spectrometry for the structural validation of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, a modified nucleoside of significant interest in organic synthesis and drug discovery[][2]. We will explore the underlying principles, provide a detailed experimental protocol, and present supporting data to demonstrate the power of this analytical technique. Furthermore, we will objectively compare mass spectrometry with other common structural elucidation methods.
Introduction: The Imperative for Structural Integrity
This compound is a protected nucleoside analog. The introduction of a methyl group at the 2'-position of the ribose sugar and the benzoyl protecting groups at the 2', 3', and 5' positions are critical modifications that influence its chemical properties and potential therapeutic applications[3][4]. Verifying the successful synthesis and structural integrity of this molecule is paramount. Mass spectrometry offers a rapid, sensitive, and highly specific method for confirming the molecular weight and deducing structural information through fragmentation analysis[5][6].
The Power of Mass Spectrometry in Nucleoside Analysis
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, enabling the determination of the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million (ppm), which can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule's structure. The fragmentation of nucleosides in mass spectrometry typically involves the cleavage of the N-glycosidic bond between the sugar and the base, as well as fragmentation within the sugar and base moieties themselves[7][8]. The presence of the three benzoyl groups introduces additional, predictable fragmentation pathways[9].
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust method for the validation of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of LC-MS/MS is deliberate; it allows for the separation of the target compound from any impurities or starting materials before mass analysis, enhancing the reliability of the results[10][11].
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent. Given its solubility, chloroform, dimethyl sulfoxide (DMSO), or methanol are appropriate choices[].
-
Dilution: Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.
Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating nucleoside analogs[11].
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound of interest, followed by a wash and re-equilibration step. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar and thermally labile molecules like nucleosides.
-
MS Scan Range: m/z 100-1000 for a full scan to detect the precursor ion.
-
MS/MS Analysis: A product ion scan will be performed on the protonated molecule [M+H]+.
-
Precursor Ion: m/z 570.1871 (calculated for [C31H27N3O8+H]+)
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.
-
Predicted Results and Data Interpretation
Expected Mass and Molecular Formula Confirmation
The primary validation step is the confirmation of the molecular weight. The expected monoisotopic mass of this compound (C31H27N3O8) is 569.1798 Da[12]. In positive ion mode ESI-MS, the protonated molecule [M+H]+ is expected at m/z 570.1871.
| Property | Expected Value |
| Molecular Formula | C31H27N3O8[][12] |
| Monoisotopic Mass | 569.1798 Da[12] |
| [M+H]+ (m/z) | 570.1871 |
Predicted Fragmentation Pattern
The MS/MS spectrum is predicted to show a series of fragment ions that are characteristic of the structure. The fragmentation pathways are expected to be dominated by the cleavage of the glycosidic bond and the loss of the benzoyl groups.
A key fragmentation pathway for benzoylated compounds is the formation of a stable benzoyl cation (C6H5CO+) at an m/z of 105. This ion can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C6H5+) at m/z 77[9]. The cleavage of the N-glycosidic bond in nucleosides is also a common fragmentation event, resulting in the separation of the base and the sugar moieties[8].
Below is a diagram illustrating the predicted fragmentation pathway for this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Table of Predicted Major Fragment Ions:
| m/z (Predicted) | Proposed Structure/Loss | Description |
| 570.1871 | [C31H27N3O8+H]+ | Protonated Molecular Ion |
| 448.1450 | [M+H - C7H6O2]+ | Loss of a benzoic acid molecule |
| 326.1029 | [M+H - 2(C7H6O2)]+ | Loss of two benzoic acid molecules |
| 204.0608 | [M+H - 3(C7H6O2)]+ | Loss of three benzoic acid molecules |
| 459.1394 | [C24H23O7]+ | Sugar moiety after glycosidic cleavage |
| 112.0505 | [C4H6N3O]+ | Protonated Cytosine base |
| 105.0335 | [C7H5O]+ | Benzoyl cation[9] |
| 77.0386 | [C6H5]+ | Phenyl cation[9] |
Overall Validation Workflow
The entire process of validating the structure of this compound using mass spectrometry can be summarized in the following workflow:
Caption: Workflow for Mass Spectrometric Validation.
Comparison with Alternative Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural elucidation.
| Technique | Strengths for this Application | Limitations for this Application |
| Mass Spectrometry (MS) | - High sensitivity (requires small sample amount)[5].- Provides accurate molecular weight and formula[12].- Fragmentation pattern gives structural insights[7][8].- LC-MS can analyze complex mixtures[10]. | - Does not provide detailed stereochemical information.- Isomer differentiation can be challenging without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information on the carbon-hydrogen framework.- Can establish stereochemistry and connectivity.- Gold standard for unambiguous structure elucidation. | - Requires larger sample amounts.- Longer acquisition times.- Complex spectra can be difficult to interpret. |
| Infrared (IR) Spectroscopy | - Identifies functional groups (e.g., C=O, N-H).- Quick and non-destructive. | - Provides limited information on the overall molecular structure.- Not suitable for complex molecules on its own. |
| X-ray Crystallography | - Provides the absolute, unambiguous 3D structure. | - Requires a suitable single crystal, which can be difficult to grow.- Not applicable to non-crystalline materials. |
Conclusion
Mass spectrometry, particularly high-resolution LC-MS/MS, is an indispensable technique for the structural validation of synthesized molecules like this compound. It provides a rapid and sensitive means to confirm the molecular weight and obtain crucial structural information through fragmentation analysis. While NMR spectroscopy remains the gold standard for complete structural elucidation, the data generated by mass spectrometry serves as a critical and complementary piece of evidence, ensuring the identity and purity of the target compound. The self-validating workflow presented in this guide, from sample preparation to data analysis, offers a robust framework for researchers, scientists, and drug development professionals to confidently verify the structures of novel nucleoside analogs.
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A Comparative Guide to the Biological Activity of 2'-C-Methylcytidine and Its Prodrugs: From Bench to Bedside
This guide provides an in-depth comparison of the biological activity of the potent antiviral nucleoside analog, 2'-C-methylcytidine, and its clinically successful prodrugs. We will explore the fundamental mechanism of action, the pharmacokinetic hurdles of the parent compound, the strategic design of its prodrugs, and the experimental data that validates their superior performance. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise and Problems of 2'-C-Methylcytidine
2'-C-methylcytidine emerged as a highly promising inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2][3] The addition of a methyl group at the 2'-C position of the cytidine sugar moiety confers a unique ability to act as a "non-obligate" chain terminator.[4] Unlike traditional chain terminators, it retains the 3'-hydroxyl group, but the steric hindrance from the 2'-methyl group disrupts the polymerase's ability to add the next nucleotide, effectively halting viral RNA replication.[4]
However, the journey from a potent in vitro inhibitor to a viable therapeutic is fraught with challenges. 2'-C-methylcytidine, despite its potent antiviral activity, exhibited poor oral bioavailability, limiting its clinical potential.[5][6] This necessitated the development of prodrugs—biologically inactive compounds that are metabolized in the body to produce the active drug.
The Parent Compound: A Potent Inhibitor with Limited Reach
Mechanism of Action
For 2'-C-methylcytidine to exert its antiviral effect, it must enter the host cell (primarily hepatocytes for HCV) and be converted by host cell kinases into its active 5'-triphosphate form.[1][2][4] This triphosphate analog is then recognized by the viral NS5B polymerase and incorporated into the growing viral RNA chain, leading to chain termination.[7][8]
In Vitro Activity
In cell-based HCV replicon assays, 2'-C-methylcytidine demonstrates potent inhibition of viral replication.[9][10] The 50% effective concentration (EC50) is consistently reported in the low micromolar range.[9] It has also shown activity against other RNA viruses, such as the Dengue virus.[11][12]
The Achilles' Heel: Pharmacokinetics
The primary obstacle for the clinical development of 2'-C-methylcytidine was its poor pharmacokinetic profile. Studies in animal models revealed low oral bioavailability, meaning only a small fraction of the administered dose reached the systemic circulation to exert its effect.[5][13][14] This is a common challenge for nucleoside analogs due to their high polarity, which limits passive diffusion across the gut wall, and potential susceptibility to metabolic enzymes in the gut and liver.[6]
The Prodrug Solution: Enhancing Delivery and Efficacy
To overcome the pharmacokinetic limitations of 2'-C-methylcytidine, various prodrug strategies were employed. The goal was to mask the polar nature of the parent compound, enhance its absorption, and ensure efficient delivery to the target hepatocytes, where it can be converted to the active triphosphate form.
Two prominent strategies include:
-
Ester Prodrugs: Attaching a lipophilic ester group, such as a valinyl ester, to the hydroxyl groups of the sugar moiety. This increases the molecule's fat-solubility, improving its absorption from the gastrointestinal tract. Valopicitabine (NM283) is a 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine.[5][6]
-
Phosphoramidate Prodrugs (ProTides): This more sophisticated approach delivers the nucleoside monophosphate directly into the cell, bypassing the often rate-limiting first phosphorylation step.[15][16] This strategy has been exceptionally successful, leading to the development of Sofosbuvir.[17][18]
Head-to-Head Comparison: Performance Metrics
The superiority of the prodrug approach is evident when comparing key performance indicators.
Pharmacokinetic (PK) Profile
Prodrugs dramatically improve the pharmacokinetic properties of 2'-C-methylcytidine.
| Compound | Type | Key PK Advantage | Reference |
| 2'-C-Methylcytidine | Parent Drug | - | [5][14] |
| Valopicitabine (NM283) | 3'-O-valinyl ester prodrug | Improved oral bioavailability by 34% in rats. | [6] |
| Sofosbuvir (PSI-7977) | Phosphoramidate prodrug | Rapidly absorbed with a bioavailability of about 92%. | [19] |
In Vitro Efficacy
Phosphoramidate prodrugs, in particular, show significantly enhanced potency in cell-based assays due to more efficient intracellular conversion to the active triphosphate form.[2][3]
| Compound | Type | HCV Replicon Assay (EC50) | Key Finding | Reference |
| 2'-C-Methylcytidine | Parent Drug | ~8 µM | Baseline potency. | [3] |
| Phosphoramidate Prodrugs | ProTide | 10- to 200-fold more potent | Superior potency due to higher intracellular triphosphate levels. | [2][3] |
Case Study: Sofosbuvir - A Prodrug Masterpiece
Sofosbuvir (brand name Sovaldi) is a phosphoramidate prodrug of a uridine nucleotide analog that is structurally related to 2'-C-methylcytidine. It has revolutionized the treatment of Hepatitis C.[7][17] Its success is a direct result of its elegant prodrug design.
Intracellular Activation Pathway
The activation of Sofosbuvir is a multi-step enzymatic process within the hepatocyte:
-
Ester Hydrolysis: The carboxyl ester is first hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[17][18]
-
Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1), releasing the monophosphate.[17]
-
Phosphorylation: Cellular kinases then efficiently phosphorylate the monophosphate to the active triphosphate, GS-461203.[7][17][19]
This active triphosphate, GS-461203, is then incorporated by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication.[7][8]
Caption: Intracellular activation pathway of Sofosbuvir.
Experimental Methodologies
The evaluation of these antiviral agents relies on standardized and robust experimental protocols.
HCV Replicon Assay for In Vitro Efficacy
This assay is the workhorse for screening anti-HCV compounds. It utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously.[20][21][22] The replicon often contains a reporter gene, like luciferase, allowing for a quantitative measure of viral replication.
Step-by-Step Protocol:
-
Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., 2'-C-methylcytidine, prodrugs) to the cells. Include appropriate controls (vehicle and a known inhibitor).
-
Incubation: Incubate the plates for a set period (e.g., 72 hours) to allow for HCV replication and the compound to exert its effect.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase signal).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces HCV replication by 50%.
Caption: Workflow for an HCV Replicon Luciferase Assay.
Conclusion and Future Perspectives
The story of 2'-C-methylcytidine and its prodrugs is a powerful illustration of the importance of medicinal chemistry and pharmacology in drug development. While the parent compound possessed the intrinsic biological activity, it was the clever design of prodrugs like Sofosbuvir that unlocked its therapeutic potential. The phosphoramidate ProTide approach, by efficiently delivering the monophosphate to the target cell and bypassing a rate-limiting metabolic step, has proven to be a particularly effective strategy. This success has paved the way for the development of other nucleoside analog prodrugs for a range of viral diseases, demonstrating the enduring power of this therapeutic modality.
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A Researcher's Guide to Protecting Group Strategies for Cytidine: A Comparative Analysis
In the precise and demanding field of synthetic nucleic acid chemistry, the strategic selection and implementation of protecting groups for nucleosides are fundamental to the success of oligonucleotide synthesis and the development of novel therapeutics. Cytidine, with its reactive exocyclic N4-amino group and hydroxyl functionalities, necessitates a well-defined protection strategy to ensure high-fidelity synthesis. This guide offers a comprehensive comparative analysis of the most common protecting group strategies for cytidine, grounded in experimental evidence and practical insights. We will explore the chemical rationale behind the choice of these groups, their application methodologies, stability profiles, and deprotection protocols, providing researchers, scientists, and drug development professionals with the knowledge to optimize their synthetic endeavors.
The Imperative for Cytidine Protection in Synthesis
The structure of cytidine presents three primary sites that require protection during chemical synthesis to prevent unwanted side reactions: the N4-amino group, the 5'-hydroxyl group, and the 2'-hydroxyl group in the case of ribonucleosides. The nucleophilic N4-amino group can react with activated phosphoramidites during the coupling step, leading to chain termination or branching. The 5'-hydroxyl is the primary site of chain elongation and requires a temporary protecting group that can be selectively removed at each synthesis cycle. For RNA synthesis, the 2'-hydroxyl group is particularly reactive and must be protected by a stable group to prevent phosphodiester bond cleavage and other side reactions under the conditions of oligonucleotide synthesis. The judicious choice of protecting groups for these positions is therefore a critical determinant of the overall yield, purity, and biological integrity of the synthesized oligonucleotide.
Protecting the N4-Amino Group: Balancing Stability and Facile Removal
The protection of the N4-amino group of cytidine is a critical consideration to prevent side reactions. The ideal protecting group must be stable throughout the iterative cycles of oligonucleotide synthesis yet be removable under conditions that do not compromise the integrity of the final oligonucleotide product.
A Comparative Overview of N4-Amino Protecting Groups
| Protecting Group | Abbreviation | Key Characteristics | Standard Deprotection Conditions |
| Benzoyl | Bz | The traditional and cost-effective choice, offering good stability but requiring harsher deprotection conditions.[1] | Concentrated ammonium hydroxide, typically at elevated temperatures (e.g., 55°C) for several hours.[2] |
| Acetyl | Ac | More labile than benzoyl, allowing for milder and faster deprotection.[1][3] | Ammonium hydroxide/methylamine (AMA) at 65°C for 10-15 minutes, or potassium carbonate in methanol for "ultramild" conditions.[3][4] |
| Dimethylformamidine | dmf | A labile protecting group that can be removed under very mild conditions. | Anhydrous hydrazine or ethylenediamine in ethanol. |
| Isobutyryl | iBu | A common alternative to benzoyl, offering slightly faster deprotection. | Concentrated ammonium hydroxide. |
Expert Insight: For routine DNA synthesis, the benzoyl group remains a robust and economical option. However, for the synthesis of RNA or oligonucleotides containing sensitive modifications, the acetyl group is often the superior choice. Its rapid deprotection with AMA significantly reduces the risk of side reactions and degradation of the final product.[1][3] A notable side reaction with benzoyl-protected cytidine during AMA deprotection is the transamidation to N4-methyl-cytidine, an impurity that can be challenging to remove.[1] The use of acetyl protection circumvents this issue due to the rapid hydrolysis of the acetyl group.[3]
The 5'-Hydroxyl Protecting Group: The Key to Chain Elongation
The 5'-hydroxyl group is the point of chain extension during solid-phase oligonucleotide synthesis. Its protecting group must be selectively and efficiently removed at the beginning of each coupling cycle.
The Unrivaled Standard: Dimethoxytrityl (DMT)
The 4,4'-dimethoxytrityl (DMT) group is the universal standard for the protection of the 5'-hydroxyl group in automated oligonucleotide synthesis.[5]
Critical Advantages of the DMT Group:
-
Acid Lability: The DMT group is rapidly cleaved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous organic solvent.
-
Enhanced Lipophilicity: The presence of the DMT group increases the lipophilicity of the growing oligonucleotide chain, which aids in its retention on the solid support during washing steps and can be utilized for purification by reversed-phase HPLC.
-
Real-Time Monitoring: The cleavage of the DMT group releases a bright orange-colored DMT cation, which allows for the quantitative monitoring of the coupling efficiency at each step of the synthesis.
Navigating the Challenges of 2'-Hydroxyl Protection in RNA Synthesis
The presence of the 2'-hydroxyl group in ribonucleosides adds a significant layer of complexity to RNA synthesis. This group must be protected with a group that is stable throughout the synthesis but can be removed at the end without causing degradation of the RNA strand.
Comparative Analysis of 2'-Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Key Characteristics | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS | The most established and widely used group, offering a good balance of stability and reactivity.[6][7] | Fluoride ions, typically tetrabutylammonium fluoride (TBAF) in THF.[6] |
| Triisopropylsilyloxymethyl | TOM | Offers higher coupling efficiencies and faster deprotection compared to TBDMS.[7][8] | Fluoride ions (e.g., TBAF).[8] |
| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Fpmp | An acetal-based protecting group, removed under acidic conditions.[9][10] | Mild aqueous acid (pH 3-4).[10][11] |
Expert Insight: While TBDMS has been the workhorse for RNA synthesis for many years, it is not without its drawbacks. A key issue is the potential for 2' to 3' silyl migration, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[8][12] The TOM protecting group was developed to address this issue and generally provides higher coupling efficiencies due to reduced steric hindrance.[8][13] The Fpmp group offers an orthogonal deprotection strategy using mild acid, which can be advantageous when working with base-sensitive modifications. However, the rate of acid-catalyzed hydrolysis of the internucleotide linkages can be sequence-dependent, requiring careful optimization of the deprotection conditions.[10][11]
Visualizing the Strategies
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the protected cytidine structure and the overall workflow of oligonucleotide synthesis.
Caption: Structure of a protected cytidine phosphoramidite.
Caption: The four main steps of an oligonucleotide synthesis cycle.
Experimental Protocols
The following are generalized protocols for the introduction and removal of common protecting groups for cytidine. Researchers should always consult specific literature for detailed conditions tailored to their particular substrates and synthetic goals.
Protocol 1: N4-Benzoylation of Deoxycytidine
-
Dissolution: Suspend deoxycytidine in a mixture of pyridine and dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Workup: Evaporate the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Purification: Purify the N4-benzoyl-deoxycytidine product by silica gel chromatography.
Protocol 2: 5'-DMT Protection of N4-Benzoyl-Deoxycytidine
-
Drying: Co-evaporate N4-benzoyl-deoxycytidine with anhydrous pyridine to remove residual water.
-
Reaction: Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench with methanol.
-
Workup: Partition the mixture between dichloromethane and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over sodium sulfate, filter, and evaporate. Purify the 5'-O-DMT-N4-benzoyl-deoxycytidine by silica gel chromatography.
Protocol 3: Deprotection of a DNA Oligonucleotide
-
Cleavage from Support: Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide at room temperature to cleave the oligonucleotide from the support.
-
Base Deprotection: Heat the resulting ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the N4-benzoyl protecting groups from cytidine and other base-protecting groups.
-
Evaporation: Cool the solution and evaporate the ammonia under reduced pressure.
-
Purification: Purify the deprotected oligonucleotide by HPLC or other appropriate methods.
Conclusion: A Strategic Approach to Cytidine Protection
The selection of a protecting group strategy for cytidine is a critical decision that profoundly impacts the outcome of oligonucleotide synthesis. There is no single "best" strategy; the optimal choice depends on the specific application, the nature of the target oligonucleotide (DNA or RNA), the presence of other sensitive modifications, and the desired deprotection conditions. By understanding the chemical properties, stability, and deprotection kinetics of the available protecting groups, researchers can tailor their synthetic approach to achieve high yields of pure, functional oligonucleotides. This guide provides a framework for making these critical decisions, empowering scientists to navigate the complexities of nucleic acid chemistry with greater confidence and success.
References
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TOM-Protected RNA Synthesis - Glen Research. (URL: [Link])
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Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. (URL: [Link])
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Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed. (URL: [Link])
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Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. (URL: [Link])
-
Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (URL: [Link])
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Evaluation of 2′-hydroxyl protection in RNA-synthesis using the H-phosphonate approach | Nucleic Acids Research | Oxford Academic. (URL: [Link])
-
TOM-Protected Phosphoramidites for RNA synthesis - Glen Research. (URL: [Link])
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ac4C: a fragile modification with stabilizing functions in RNA metabolism - PubMed Central. (URL: [Link])
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Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed Central. (URL: [Link])
-
Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis - ATDBio. (URL: [Link])
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | Journal of the American Chemical Society. (URL: [Link])
-
Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | Request PDF - ResearchGate. (URL: [Link])
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | Journal of the American Chemical Society. (URL: [Link])
-
Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (URL: [Link])
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences - ACS Publications. (URL: [Link])
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Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments. (URL: [Link])
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (URL: [Link])
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The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (URL: [Link])
-
Oligonucleotide synthesis - Wikipedia. (URL: [Link])
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Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis - Oxford Academic. (URL: [Link])
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Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. (URL: [Link])
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The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (URL: [Link])
-
Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) protecting group in the solid-phase synthesis of oligo- and poly-ribonucleotides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis: stability of internucleotide linkages to aqueous acid - PubMed. (URL: [Link])
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(PDF) Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis: Stability of internucleotide linkages to aqueous acid - ResearchGate. (URL: [Link])
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An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed. (URL: [Link])
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Protection of 2,3,5 hydroxyl groups in cytidine : r/chemhelp - Reddit. (URL: [Link])
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5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine - PubChem. (URL: [Link])
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 2'-C-Methylcytidine Derivatives
Introduction: Beyond Antiviral Efficacy
2'-C-methylcytidine and its derivatives represent a class of nucleoside analogs with potent antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV), Dengue virus, and West Nile Virus.[1][2][3] Their mechanism of action hinges on their ability, once anabolized to the triphosphate form within a cell, to act as a competitive inhibitor and/or a non-obligate chain terminator for viral RNA-dependent RNA polymerase (RdRp), thus halting viral replication.[4][5][6]
However, the therapeutic potential of any nucleoside analog is not defined by its antiviral potency alone. A critical determinant of its clinical utility is the selectivity index (SI) —the ratio of its cytotoxicity to its antiviral activity. A high SI is paramount, indicating that the compound can inhibit viral replication at concentrations far below those that harm the host cells. Therefore, a rigorous and nuanced assessment of cytotoxicity is a cornerstone of the preclinical development of these promising agents. This guide provides a framework for researchers and drug development professionals to design and execute robust cytotoxicity studies for 2'-C-methylcytidine derivatives, grounded in scientific rationale and validated methodologies.
The Mechanistic Basis of Cytotoxicity
To effectively measure the cytotoxicity of nucleoside analogs, we must first understand its origins. Like their intended viral targets, host cells possess their own polymerases and kinases. The potential for off-target effects arises when a 2'-C-methylcytidine derivative is recognized and phosphorylated by host cell kinases.[7][8]
The resulting triphosphate analog can then potentially interfere with host cell machinery in several ways:
-
Inhibition of Host Polymerases: The analog may be mistakenly incorporated by host DNA or RNA polymerases, leading to chain termination and disruption of nucleic acid synthesis.[9]
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (pol γ) is a known mechanism of toxicity for some nucleoside analogs, leading to mitochondrial dysfunction.[9]
-
Metabolic Disruption: The presence of the analog can perturb the natural nucleoside salvage and synthesis pathways.
The goal of our assessment is to quantify the concentration at which these off-target effects become significant, leading to a loss of cell viability or proliferation.
Caption: Intracellular activation pathway of 2'-C-methylcytidine derivatives.
Comparative Cytotoxicity of Key Derivatives
The cytotoxicity of 2'-C-methylcytidine derivatives can vary significantly based on modifications to the ribose sugar or the nucleobase. These structural changes can alter their recognition by host cell kinases and polymerases. A survey of published data reveals that while generally exhibiting favorable toxicity profiles, the specific cytotoxic concentration (CC50) is cell-line dependent.
| Compound Name | Modification | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| 2'-C-Methylcytidine (2CMC) | Parent Compound | Huh7 (Human Hepatoma) | 111.2 | 67.8 (vs. HEV) | [4] |
| Vero (Monkey Kidney) | 85.8 | >31 (vs. YFV) | [10] | ||
| PS (Porcine Kidney) | ~50 | - | [11] | ||
| β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | 2'-deoxy, 2'-fluoro | - | Reported as "low cellular toxicity" | Potent HCV inhibitor | [12][13] |
| 7-deaza-2′-C-methyladenosine | 7-deazaadenine base | PS and Vero | >50 | High (vs. WNV) | [11] |
This table is a synthesis of data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary. SI values are provided where the source tested both cytotoxicity and antiviral efficacy.
Methodologies for In Vitro Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic profile. A multi-pronged approach, probing different cellular health indicators, is essential for a trustworthy assessment. We recommend a primary screening assay to determine the CC50, followed by secondary assays to elucidate the mechanism of cell death.
Primary Assay: Assessing Metabolic Viability with MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for assessing cell viability. It is an excellent primary screening tool.
Principle of Causality: The assay's logic rests on the principle that viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. Dead or metabolically inactive cells lose this ability. The amount of purple formazan produced is therefore directly proportional to the number of viable cells.[14] A solubilization agent (like DMSO or a specialized detergent solution) is then added to dissolve the formazan crystals, and the absorbance of the resulting solution is measured, typically at 570 nm.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for background correction, maximum viability, and vehicle effects.
Materials:
-
Target cell line (e.g., Huh7, Vero) in exponential growth phase
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Test compounds (2'-C-methylcytidine derivatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Sterile, clear, flat-bottom 96-well plates
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Trypsinize and count cells. Prepare a cell suspension at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality: Seeding an optimal number of cells is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[15] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere and resume normal growth.[15]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the 2'-C-methylcytidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Also, prepare wells for:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of the vehicle (e.g., DMSO) used for the test compounds.
-
-
Causality: The vehicle control is crucial to ensure that the solvent used to dissolve the compounds does not have inherent cytotoxicity at the concentrations used.
-
-
Incubation with Compound:
-
Action: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).
-
Causality: The incubation time should be sufficient to allow for the compound's uptake, metabolism, and induction of cytotoxic effects.
-
-
MTT Labeling:
-
Action: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Incubation: Return the plate to the incubator for 2-4 hours.
-
Causality: This incubation period allows the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The formation of a purple precipitate should be visible under a microscope.[15]
-
-
Formazan Solubilization:
-
Action: Add 100 µL of the solubilization solution to each well. Gently mix by pipetting or using an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Causality: The formazan product is insoluble. This step is essential to create a homogenous colored solution that can be accurately measured by the spectrophotometer.
-
-
Data Acquisition:
-
Action: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Causality: The absorbance value is directly proportional to the amount of formazan, which in turn reflects the number of metabolically active cells.
-
-
Data Analysis:
-
Action:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the CC50 value (the concentration that reduces cell viability by 50%).
-
-
Secondary and Confirmatory Assays
To build a more comprehensive and trustworthy cytotoxicity profile, results from the primary metabolic assay should be confirmed with methods that assess different cellular health parameters.
-
Membrane Integrity Assay (LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[17] It is a reliable marker for late-stage apoptosis or necrosis.[18][19] The amount of LDH in the culture supernatant is measured via a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[20] This method complements the MTT assay by directly measuring cell death rather than metabolic activity.
-
Apoptosis Assays: Since many chemotherapeutic agents induce programmed cell death, it is often insightful to determine if the derivatives are triggering apoptosis.[21][22]
-
Annexin V Staining: Detects the translocation of phosphatidylserine to the outer cell membrane, an early hallmark of apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner enzymes in the apoptotic cascade, such as caspase-3 and caspase-7.[23] These assays can be performed using plate-based readers or flow cytometry for more detailed analysis.[24]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Assessing the cytotoxicity of 2'-C-methylcytidine derivatives is a critical, multi-step process that extends far beyond a simple viability screen. By employing a primary metabolic assay like MTT, explaining the causality behind each step, and confirming findings with orthogonal methods such as LDH release or apoptosis detection, researchers can build a robust and reliable dataset. This comprehensive approach ensures that the calculated selectivity index is trustworthy, providing a solid foundation for advancing the most promising and least toxic candidates toward further preclinical and clinical development.
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A Comparative Guide to 2'-C-Methylcytidine Triphosphate: Mechanism of Action and Antiviral Performance
For researchers, scientists, and drug development professionals navigating the landscape of antiviral therapeutics, a deep understanding of a compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of 2'-C-methylcytidine triphosphate, a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), with other key antiviral agents. By delving into the causality behind experimental choices and presenting supporting data, this document aims to be an authoritative resource for those working to combat viral diseases.
The Molecular Mechanism of 2'-C-Methylcytidine Triphosphate: A Non-Obligate Chain Terminator
2'-C-methylcytidine is a nucleoside analog that, to exert its antiviral effect, must be converted into its active triphosphate form within the host cell. This metabolic activation is a critical first step in its mechanism of action.
Intracellular Activation: A Two-Pronged Attack
The journey of the prodrug, 2'-C-methylcytidine, to its active form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP), involves a series of phosphorylation steps catalyzed by host cell kinases. However, a fascinating and crucial aspect of its metabolism is a secondary pathway involving deamination.
-
Primary Phosphorylation Pathway: Cellular kinases sequentially phosphorylate 2'-C-methylcytidine to its monophosphate, diphosphate, and finally, its active triphosphate form.
-
Secondary Deamination Pathway: The monophosphate form can be deaminated by a cellular deaminase, converting it to 2'-C-methyluridine monophosphate. This is then further phosphorylated to the active 2'-C-methyluridine triphosphate. This dual activation pathway effectively creates two distinct active metabolites from a single prodrug, potentially broadening its inhibitory activity and presenting a higher barrier to the development of viral resistance.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate Huh-7 cells containing the HCV luciferase reporter replicon in 96-well plates at a density that ensures they are sub-confluent at the time of analysis.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2'-C-methylcytidine) in cell culture medium. Include appropriate controls: a vehicle-only control (e.g., DMSO) and a positive control inhibitor.
-
Treatment: Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. This allows for multiple rounds of viral replication.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The light output is directly proportional to the level of HCV replicon RNA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the EC50 value.
In Vitro RNA-dependent RNA Polymerase (RdRp) Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the viral polymerase. It is a crucial tool for confirming that the compound's antiviral effect is due to direct inhibition of the RdRp. [2][3][4]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a reaction tube, combine the purified viral RdRp enzyme, an appropriate RNA template and primer, a mixture of the four standard nucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-32P]GTP), and the test compound (in its active triphosphate form, e.g., 2'-C-Me-CTP) at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the final component (often the enzyme or NTPs) and incubate at the optimal temperature for the polymerase (typically 30-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the magnesium ions required for polymerase activity.
-
Product Separation and Detection: Separate the newly synthesized radiolabeled RNA from the unincorporated radiolabeled NTPs, usually by gel electrophoresis.
-
Quantification and Data Analysis: Quantify the amount of radiolabeled RNA produced in each reaction. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Resistance Profile: A Critical Consideration
The emergence of drug-resistant viral variants is a major challenge in antiviral therapy. For nucleoside inhibitors targeting the HCV NS5B polymerase, the S282T mutation is a well-characterized resistance-associated substitution. [5][6][7]
-
Impact of S282T Mutation: The S282T mutation in the HCV NS5B polymerase confers resistance to 2'-C-methylated nucleoside inhibitors. [5]This mutation reduces the incorporation efficiency of the analog triphosphate.
-
Fitness Cost: Importantly, the S282T mutation often comes at a "fitness cost" to the virus, meaning that the mutant polymerase is less efficient at incorporating natural nucleotides, which can lead to reduced viral replication capacity. [8][5]This reduced fitness may explain why this mutation is rarely observed in patients who have failed therapy with sofosbuvir, a 2'-fluoro-2'-C-methyluridine prodrug. [8][9]* High Barrier to Resistance: The high fitness cost associated with key resistance mutations for many nucleoside inhibitors, including those in the 2'-C-methyl family, contributes to a high barrier to the development of clinically significant resistance. [8]
Conclusion
2'-C-methylcytidine triphosphate stands as a potent and broad-spectrum inhibitor of viral RNA-dependent RNA polymerases. Its unique dual metabolic activation pathway and non-obligate chain termination mechanism make it a valuable tool in the fight against a range of RNA viruses. While the potential for resistance exists, the associated fitness cost to the virus provides a significant hurdle for the emergence of clinically relevant resistant strains. A thorough understanding of its mechanism, coupled with robust in vitro and cell-based assays, is essential for the continued development and optimization of this and other next-generation antiviral therapies.
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Dutartre, H., Bussetta, C., Boretto, J., & Canard, B. (2005). General catalytic deficiency of hepatitis C virus RNA polymerase with an S282T mutation and mutually exclusive resistance towards 2'-modified nucleotide analogues. Antiviral Therapy, 10(5), 635-645. [Link]
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Tong, X., Le Pogam, S., Li, L., Haines, K., Meanwell, N. A., & Knipe, D. M. (2014). Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir. Antimicrobial Agents and Chemotherapy, 58(8), 4546–4554. [Link]
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Le Pogam, S., Seshaadri, A., Fiel, M. I., & Schinazi, R. F. (2008). Patient isolates encoding 2′C-methyladenosine resistance mutation S282T are debilitated for replication. Hepatology, 48(4), 1075-1084. [Link]
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Sarrazin, C. (2016). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Topics in Antiviral Medicine, 24(2), 71-76. [Link]
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A Comparative Guide to the Cross-Resistance Profile of 2'-C-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-C-methylcytidine has demonstrated a high barrier to resistance and a favorable cross-resistance profile, particularly in the context of Hepatitis C Virus (HCV) infections. This guide will delve into the mechanistic underpinnings of its antiviral activity, present comparative data on its performance against resistant viral strains, and provide detailed protocols for assessing antiviral cross-resistance in a laboratory setting. The evidence presented herein underscores the potential of 2CMC as a valuable component in the armamentarium against challenging viral pathogens.
Mechanism of Action: A Foundation for a High Barrier to Resistance
2'-C-methylcytidine is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] Its incorporation into the nascent viral RNA chain leads to chain termination, effectively halting viral replication.[2] This mechanism, targeting the highly conserved active site of the viral polymerase, is fundamental to its broad-spectrum antiviral activity and the high genetic barrier to the development of resistance.[3][4]
Cross-Resistance Profile of 2'-C-methylcytidine
A critical aspect of any novel antiviral is its efficacy against viral strains that have developed resistance to existing therapies. The following sections provide a comparative analysis of 2CMC's cross-resistance profile against other antivirals for Hepatitis C Virus and Dengue Virus.
Hepatitis C Virus (HCV)
The treatment of HCV has been revolutionized by direct-acting antivirals (DAAs) targeting the NS3/4A protease, NS5A protein, and the NS5B polymerase. However, the emergence of resistance-associated substitutions (RASs) can compromise treatment efficacy.[5][6]
NS5B Polymerase Inhibitors:
Experimental evidence strongly indicates a lack of cross-resistance between 2CMC and other classes of NS5B polymerase inhibitors. In vitro studies on HCV subgenomic replicons have shown that:
-
No Cross-Resistance with Non-Nucleoside Inhibitors (NNIs): Replicons selected for resistance to 2CMC, harboring the S282T substitution in NS5B, remained fully susceptible to non-nucleoside HCV polymerase inhibitors.[7] This is mechanistically logical, as NNIs bind to allosteric sites on the polymerase, distinct from the active site targeted by 2CMC.
-
Distinct Resistance Profiles Among Nucleoside Inhibitors: The S282T mutation, which confers resistance to 2CMC, also results in cross-resistance to 2'-C-Methyl-Adenosine.[7] However, replicons resistant to another potent nucleoside inhibitor, R1479 (which selects for S96T and S96T/N142T mutations), showed no decreased susceptibility to 2CMC.[7] This demonstrates that even within the same class of inhibitors, specific resistance mutations do not necessarily confer broad cross-resistance.
Table 1: Cross-Resistance of 2'-C-methylcytidine with other HCV NS5B Polymerase Inhibitors
| Antiviral Class | Resistant Mutant | Susceptibility to 2'-C-methylcytidine | Reference |
| Nucleoside Inhibitor | R1479 Resistant (S96T/N142T in NS5B) | No change in susceptibility | [7] |
| Non-Nucleoside Inhibitors | Various NNI-resistant mutants | No change in susceptibility | [7] |
| 2'-C-methyladenosine | S282T in NS5B | Cross-resistance observed | [7] |
NS3/4A Protease and NS5A Inhibitors:
While direct studies specifically testing 2CMC against protease or NS5A inhibitor-resistant HCV mutants are not extensively available in the initial literature search, the distinct mechanisms of action suggest a low probability of cross-resistance. Protease inhibitors target the NS3/4A protease, and NS5A inhibitors target the NS5A protein, both of which are functionally and structurally separate from the NS5B polymerase targeted by 2CMC.[8][9] It is a well-established principle in virology that combining drugs with different targets can overcome resistance to a single agent.[8] Therefore, it is highly probable that HCV variants with resistance mutations in NS3/4A or NS5A would remain susceptible to 2CMC.
Interaction with Ribavirin:
An important consideration for combination therapy is the potential for drug-drug interactions. Studies have demonstrated an antagonistic effect when 2CMC is combined with ribavirin for the treatment of both HCV and Hepatitis E Virus (HEV).[2][3][10][11] This antagonism is believed to occur due to ribavirin-induced increases in intracellular CTP pools, which then compete with the active triphosphate form of 2CMC for binding to the viral polymerase.[5] This finding has significant implications for the design of clinical trials and combination therapy regimens. In contrast, the combination of 2CMC with interferon-alpha has shown synergistic effects.[12][13]
Dengue Virus (DENV)
2'-C-methylcytidine has demonstrated potent antiviral activity against all four serotypes of the Dengue virus.[1][3][14] The primary target of 2CMC in DENV is the NS5 RNA-dependent RNA polymerase.[14]
Currently, there is a lack of specific published studies investigating the cross-resistance of 2CMC with other investigational DENV inhibitors. However, given that many of these inhibitors also target the NS5 polymerase, the potential for cross-resistance exists, particularly with other nucleoside analogs that share a similar mechanism of action.[15][16] The development of DENV variants resistant to one nucleoside inhibitor would necessitate testing their susceptibility to 2CMC to determine the cross-resistance profile.
Experimental Protocols for Assessing Cross-Resistance
To ensure scientific integrity and provide actionable guidance for researchers, this section details the standard methodologies for evaluating antiviral cross-resistance.
HCV Replicon Assay for Resistance and Cross-Resistance Testing
The HCV replicon system is a cornerstone for studying viral replication and drug resistance in vitro.[4][17][18]
Objective: To determine the susceptibility of wild-type and drug-resistant HCV replicons to various antiviral compounds.
Methodology:
-
Generation of Resistant Replicon Cell Lines:
-
Culture Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b).
-
Introduce the antiviral compound of interest (e.g., a protease inhibitor) at a starting concentration around the EC50 value.
-
Gradually increase the concentration of the compound over several passages to select for resistant cell colonies.
-
Isolate and expand individual resistant colonies.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell lines.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the target viral gene (e.g., NS3, NS5A, or NS5B).
-
Sequence the PCR products to identify mutations associated with resistance.
-
-
Phenotypic Cross-Resistance Assay:
-
Plate the wild-type and resistant replicon cell lines in 96-well plates.
-
Treat the cells with serial dilutions of 2CMC and the original selecting drug (as a control).
-
After a 72-hour incubation period, quantify HCV RNA levels using real-time RT-PCR or a reporter gene assay (e.g., luciferase).
-
Calculate the EC50 value (the concentration of the drug that inhibits 50% of viral replication) for each compound against each replicon cell line.
-
The fold-change in EC50 between the resistant and wild-type replicons indicates the level of resistance or cross-resistance.
-
Diagram of HCV Replicon Assay Workflow:
Caption: Workflow for DENV Plaque Reduction Assay.
Conclusion and Future Directions
For Dengue virus, further research is warranted to specifically delineate the cross-resistance profile of 2CMC with other emerging DENV inhibitors. The experimental frameworks provided in this guide offer a robust starting point for such investigations.
As the landscape of antiviral drug development continues to evolve, a thorough understanding of cross-resistance is paramount. 2'-C-methylcytidine stands out as a compound with a high barrier to resistance and a promising profile for inclusion in future antiviral strategies.
References
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In vitro selected Con1 subgenomic replicons resistant to 2'-C-methyl-cytidine or to R1479 show lack of cross resistance. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Roehrig, J. T., Hombach, J., & Barrett, A. D. (2008). Guidelines for plaque-reduction neutralization testing of human antibodies to dengue viruses. Viral immunology, 21(2), 123–132. [Link]
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Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Ribavirin Antagonizes the In Vitro Anti-Hepatitis C Virus Activity of 2′-C-Methylcytidine, the Active Component of Valopicitabine. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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HCV Resistance Primer. (n.d.). HCV Guidance. Retrieved January 15, 2026, from [Link]
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Evaluation of three alternative methods to the plaque reduction neutralizing assay for measuring neutralizing antibodies to dengue virus serotype 2. (2024). NIH. Retrieved January 15, 2026, from [Link]
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Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
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Evaluation of in vitro antiviral activity of SARS-CoV-2 M pro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions. (2023). ResearchGate. [Link]
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Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. (n.d.). Request PDF. Retrieved January 15, 2026, from [Link]
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Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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C-methylcytidine analogues with interferon-alpha2b and triple combination with ribavirin in the hepatitis C virus replicon system. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Nucleoside Analogs with Selective Antiviral Activity Against Dengue Fever and Japanese Encephalitis Viruses. (2025). ResearchGate. [Link]
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The search for nucleoside/nucleotide analog inhibitors of dengue virus. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Resistance of Hepatitis C Virus to Inhibitors: Complexity and Clinical Implications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Effects of resistance-associated variants in genotype 2 hepatitis C virus on viral replication and susceptibility to antihepatitis C virus drugs. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Hepatitis C virus protease inhibitor-resistance mutations: our experience and review. (2013). PubMed. [Link]
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Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 2. (n.d.). Eurofins-Viracor. Retrieved January 15, 2026, from [Link]
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Hepatitis C Virus NS5A Inhibitors and Drug Resistance Mutations. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Susceptibility of Treatment-Naive Hepatitis C Virus (HCV) Clinical Isolates to HCV Protease Inhibitors. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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Resistance Mutations Against HCV Protease Inhibitors and Antiviral Drug Design. (n.d.). Ingenta Connect. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
This document provides essential safety and handling protocols for 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine (CAS 640725-69-5). As a protected nucleoside analog, this compound is integral to organic synthesis and drug discovery research.[][2] While specific toxicological data for this compound is not extensively documented, its chemical structure—a nucleoside analog core with benzoyl protecting groups—necessitates a rigorous and cautious approach to handling. This guide is built on the principle of as low as reasonably achievable (ALARA) exposure, drawing from safety data for its constituent chemical classes to ensure robust protection for all laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
A thorough understanding of the potential hazards is the foundation of a safe laboratory environment. The risk profile for this compound is inferred from its structure and physical state.
-
Physical Form : The compound is an off-white to pale yellow solid.[][2] This form presents a primary risk of aerosolization and inhalation during handling, such as weighing or transferring the powder.
-
Nucleoside Analog Core : The parent compound, 2'-C-Methylcytidine, is a nucleoside analog with known anti-viral activity, implying it is biologically active.[3] Unintended exposure could lead to unforeseen biological effects. The unprotected form is classified as a skin, eye, and respiratory irritant.[3]
-
Benzoyl Protecting Groups : The three benzoyl groups increase the molecule's lipophilicity and may introduce hazards associated with benzoylated compounds. While stable, these groups are related to reagents like benzoyl chloride, which is corrosive, a lachrymator (tear-inducing), and harmful if inhaled or absorbed through the skin.[4][5] Hydrolysis of the compound could potentially release benzoic acid, an irritant.
-
Primary Routes of Exposure :
-
Inhalation : Fine powder can be easily inhaled.
-
Dermal Contact : Absorption through the skin, especially when dissolved in solvents like DMSO.
-
Eye Contact : Powder or splashes can cause serious irritation.
-
Ingestion : Accidental transfer from contaminated hands.
-
Core Protective Measures: Engineering and Administrative Controls
Before detailing personal protective equipment, it is critical to emphasize the use of primary laboratory controls that minimize exposure at the source.
-
Primary Engineering Control : All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to respiratory exposure.
-
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS) for related compounds.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a "barrier" philosophy—creating a robust defense between the researcher and the chemical. The following table outlines the minimum required PPE for tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double nitrile gloves | Chemical splash goggles & Face shield | Full-length lab coat (buttoned) | Required only if fume hood is not used (not recommended). Use NIOSH-approved N95 respirator. |
| Solution Preparation & Handling | Double nitrile gloves | Chemical splash goggles | Full-length lab coat (buttoned) | Not required when performed in a fume hood. |
| Reaction Work-up & Purification | Double nitrile gloves | Chemical splash goggles & Face shield | Full-length lab coat & Chemical-resistant apron | Not required when performed in a fume hood. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl) over nitrile gloves | Chemical splash goggles & Face shield | Disposable chemical-resistant coveralls | NIOSH-approved respirator with organic vapor cartridges and P100 particulate filter. |
Detailed PPE Specifications
-
Hand Protection : Disposable nitrile gloves are the minimum requirement.[7] Double-gloving is mandated for handling this compound. The outer glove should be removed and replaced immediately upon known or suspected contamination. The inner glove provides secondary protection during this change. Never reuse disposable gloves.[8]
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.[7] However, due to the irritant nature of related compounds, chemical splash goggles are mandatory when handling this compound in any form. A face shield must be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during reaction quenching.[7][9]
-
Body Protection : A clean, full-length laboratory coat is required.[10] For procedures involving larger quantities (>1g) or significant splash risks, a chemical-resistant apron worn over the lab coat is recommended.
-
Respiratory Protection : Standard handling within a fume hood negates the need for respiratory protection. In the rare and discouraged event that small quantities must be handled outside of a fume hood (e.g., in a ventilated balance enclosure), a NIOSH-approved N95 respirator is required to protect against airborne particulates. For emergency situations like a large spill, a full-face respirator with appropriate cartridges is necessary.[11]
Procedural Workflow: Integrating Safety at Every Step
The following diagram and steps illustrate the safe handling workflow, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE: lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
-
Handling (inside fume hood) :
-
Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust clouds. Use a spatula to gently transfer the powder.
-
To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of stirred solvent, as this can cause powder to become airborne.
-
Cap all containers when not in immediate use.
-
-
Post-Handling and Cleanup :
-
Decontaminate all surfaces and equipment used.
-
Segregate waste streams. Dispose of contaminated gloves, weigh boats, and consumables as solid chemical waste. Collect solvent waste in a designated, labeled container.
-
Doff PPE in the correct order: remove outer gloves, face shield, goggles, lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water.[11]
-
Emergency and Disposal Plans
Emergency Procedures :
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill : Evacuate the area. Wear appropriate PPE (including respiratory protection) to clean the spill. For solids, gently cover with a damp paper towel to avoid raising dust, then scoop into a labeled waste container. For liquids, absorb with an inert material (e.g., vermiculite) and collect for disposal.
Disposal Plan :
All waste, including the compound itself, contaminated consumables, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for chemical waste disposal. Do not discharge to the sewer.
References
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PubChem. This compound. [Link]
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Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]
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University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) in Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
